Technical Documentation Center

7-methoxy-2-methyl-4H-thiochromen-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-methoxy-2-methyl-4H-thiochromen-4-one

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Synthesis, and Pharmacological Applications of 7-Methoxy-2-methyl-4H-thiochromen-4-one

Executive Summary 7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a highly versatile bicyclic heterocyclic compound characterized by a thiochromone (benzothiopyran-4-one) core. In contemporary medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a highly versatile bicyclic heterocyclic compound characterized by a thiochromone (benzothiopyran-4-one) core. In contemporary medicinal chemistry, this scaffold is highly valued for its rigid geometry and distinct electronic distribution, making it an ideal intermediate for synthesizing complex pharmacophores. Most notably, it serves as a critical building block in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors —a class of therapeutics targeting nitric oxide (NO) dysregulation in respiratory and inflammatory diseases[1].

This guide provides an in-depth analysis of the compound's physicochemical properties, validated synthetic methodologies, regioselective functionalization, and its mechanistic role in drug discovery.

Chemical Identity and Physicochemical Properties

The structural integrity of 7-methoxy-2-methyl-4H-thiochromen-4-one relies on the fusion of a benzene ring with a sulfur-containing pyran-4-one ring. The electron-donating methoxy group at the C7 position enriches the electron density of the aromatic system, while the C2-methyl group provides a sterically accessible, acidic site for downstream functionalization.

Table 1: Physicochemical Profile
PropertyValueStructural/Functional Significance
IUPAC Name 7-methoxy-2-methyl-4H-thiochromen-4-oneDefines the core benzothiopyran-4-one scaffold.
CAS Registry Number 61497-83-4Unique identifier for chemical sourcing[2].
Molecular Formula C₁₁H₁₀O₂SIndicates a high degree of unsaturation.
Molecular Weight 206.26 g/mol Low molecular weight ideal for fragment-based drug design[3].
Topological Polar Surface Area (TPSA) 54.54 ŲOptimal for cellular permeability and oral bioavailability[3].
LogP (Predicted) 2.06Favorable lipophilicity for membrane crossing[3].
Density 1.2 ± 0.1 g/cm³Standard for highly conjugated heterocyclic systems[4].
Boiling Point 336.7 ± 42.0 °C at 760 mmHgHigh thermal stability due to aromaticity[4].

Synthetic Methodology: The Pechmann-Type Condensation

The primary route to synthesize 7-methoxy-2-methyl-4H-thiochromen-4-one involves a condensation reaction between 3-methoxybenzenethiol and ethyl acetoacetate. This reaction is fundamentally driven by Polyphosphoric Acid (PPA) , which acts synergistically as a solvent, a strong Lewis/Brønsted acid catalyst, and a dehydrating agent[5].

Causality of the Reaction Conditions
  • Why PPA? PPA protonates the carbonyl oxygen of ethyl acetoacetate, drastically increasing its electrophilicity. This facilitates an initial electrophilic attack by the sulfur atom of 3-methoxybenzenethiol. Subsequent intramolecular Friedel-Crafts-type acylation closes the ring. PPA also sequesters the water byproduct, driving the equilibrium toward the final cyclized product.

  • Why 110°C? The high viscosity of PPA requires elevated temperatures to ensure proper mixing and to overcome the activation energy barrier of the intramolecular cyclization. Exceeding 120°C, however, risks charring the organic substrates.

  • Why an Ice Water Quench? The hydrolysis of excess PPA is highly exothermic. Pouring the mixture into ice water safely dissipates this heat while precipitating the hydrophobic thiochromone product.

Step-by-Step Protocol
  • Preparation: Dissolve 3-methoxybenzenethiol (28.5 mmol) in 200 g of Polyphosphoric Acid (PPA) in a round-bottom flask equipped with a mechanical stirrer[5].

  • Addition: Add ethyl acetoacetate (28.5 mmol) dropwise at room temperature under a continuous nitrogen atmosphere to prevent oxidative disulfide formation.

  • Cyclization: Heat the reaction mixture to 110°C with vigorous stirring for exactly 5 hours[5].

  • Quenching: Carefully pour the hot, viscous mixture into 100 mL of crushed ice water. Stir until the PPA is fully hydrolyzed.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product[5].

Synthesis Reagents 3-Methoxybenzenethiol + Ethyl Acetoacetate Solvent Polyphosphoric Acid (PPA) (Solvent & Catalyst) Reagents->Solvent Reaction Heating at 110°C for 5 hours under N2 Solvent->Reaction Electrophilic Attack & Cyclization Workup Quench in Ice Water & Extract (EtOAc) Reaction->Workup Product 7-Methoxy-2-methyl-4H- thiochromen-4-one Workup->Product Purification

Figure 1: Synthesis workflow of 7-methoxy-2-methyl-4H-thiochromen-4-one via condensation.

Reactivity Profile: Regioselective α-Lithiation

A defining chemical property of 7-methoxy-2-methyl-4H-thiochromen-4-one is the high acidity of the protons on the C2-methyl group. This allows for regioselective functionalization, which is critical for building complex drug molecules.

Causality of Regioselective Deprotonation

Treatment of the compound with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) results in the exclusive deprotonation of the C2-methyl group[6].

  • Thermodynamic Stability: The resulting carbanion is highly stabilized through resonance. The negative charge is delocalized across the adjacent carbon-carbon double bond and onto the electronegative carbonyl oxygen, forming an extended, highly stable enolate system.

  • Kinetic Control: LDA is sterically hindered, preventing unwanted nucleophilic attack directly on the carbonyl carbon. The reaction must be performed at cryogenic temperatures (-78°C) in anhydrous Tetrahydrofuran (THF) to prevent self-condensation or decomposition of the highly reactive α-lithiated intermediate[6].

Once the α-lithiated species is formed, it can be trapped by a variety of electrophiles (e.g., alkyl halides, aldehydes, or carbon dioxide) to yield 2-substituted 4H-thiochromen-4-one derivatives[6].

Lithiation Substrate 7-Methoxy-2-methyl-4H- thiochromen-4-one Intermediate α-Lithiated Intermediate (C2-CH2-Li) Substrate->Intermediate Deprotonation LDA LDA (Base) in THF at -78°C LDA->Intermediate Reagent Product 2-Substituted 4H-thiochromen-4-one Intermediate->Product Nucleophilic Addition Electrophile Electrophile (E+) Electrophile->Product Reactant

Figure 2: Regioselective α-lithiation and subsequent electrophilic functionalization.

Pharmacological Application: GSNOR Inhibition

In drug development, 7-methoxy-2-methyl-4H-thiochromen-4-one is prominently utilized as an intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors [1].

The Mechanistic Role of GSNOR

Nitric Oxide (NO) is a crucial signaling molecule that mediates bronchodilation and anti-inflammatory responses in the lungs[1]. In biological systems, NO is stored and transported as S-nitrosoglutathione (GSNO) . The enzyme GSNOR metabolizes GSNO, effectively depleting the bioavailable pool of NO. In respiratory diseases like Asthma and Chronic Obstructive Pulmonary Disease (COPD), GSNOR is often upregulated, leading to a pathological deficiency of NO and GSNO[1].

Scaffold Utility

By utilizing the 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold, medicinal chemists can synthesize competitive inhibitors of GSNOR. For example, the compound can be iodinated at the C3 position to form 3-iodo-7-methoxy-2-methyl-4H-thiochromen-4-one, which is then subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to append functional groups that perfectly map to the GSNOR active site[1]. Inhibiting GSNOR preserves endogenous GSNO levels, restoring normal pulmonary physiology[1].

GSNOR NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) (Bioavailable NO Pool) NO->GSNO Nitrosylation GSNOR GSNOR Enzyme GSNO->GSNOR Substrate Binding Effect Bronchodilation & Anti-inflammatory Effect GSNO->Effect Accumulation (Therapeutic Outcome) Metabolites Denitrosated Metabolites (NO Depletion) GSNOR->Metabolites Reduction Inhibitor Thiochromone-based GSNOR Inhibitor Inhibitor->GSNOR Competitive Inhibition

Figure 3: Mechanism of action for thiochromone-derived GSNOR inhibitors in NO signaling.

References

  • Sun, X., et al. "Novel s-nitrosoglutathione reductase inhibitors." World Intellectual Property Organization (WO2011100433A1), 2011.
  • Oxford University Press. "Reactions of α-Lithiated 4H-1-Benzothiopyran-4-one and 1,2-dihydrocyclopenta[b][1]benzothiopyran-9(3H)-one Derivatives." Chemical Senses, 2006. Available at:[Link]

Sources

Exploratory

Mechanism of Action of 7-Methoxy-2-methyl-4H-thiochromen-4-one Derivatives: A Technical Guide to GSNOR Inhibition and NO Bioactivity Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Biology, Enzymatic Kinetics, and Assay Methodology Executive Summary The pursuit of targeted nitric oxide (NO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Biology, Enzymatic Kinetics, and Assay Methodology

Executive Summary

The pursuit of targeted nitric oxide (NO) modulation has shifted away from direct NO donors—which often suffer from short half-lives and systemic hypotensive liabilities—toward the preservation of endogenous NO reservoirs. The 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold has emerged as a highly privileged intermediate and core structure for the development of potent S-nitrosoglutathione reductase (GSNOR) inhibitors[1],[2]. By selectively inhibiting GSNOR, these derivatives amplify local NO bioactivity and protein S-nitrosylation, offering profound therapeutic potential in respiratory disorders (asthma, COPD), ischemic stroke, and inflammatory diseases[3],[4].

As a Senior Application Scientist, I have structured this guide to dissect the structural rationale behind this scaffold, the causality of its mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy in preclinical development.

The Molecular Target: S-Nitrosoglutathione Reductase (GSNOR)

To understand the mechanism of action, we must first define the target. GSNOR, encoded by the ADH5 gene, is a highly conserved Class III alcohol dehydrogenase[5].

Unlike other alcohol dehydrogenases, GSNOR’s primary physiological substrate is S-nitrosoglutathione (GSNO) , the most abundant endogenous carrier of nitric oxide[4]. GSNOR catalyzes the NADH-dependent reduction of GSNO into oxidized glutathione (GSSG) and ammonia (or related intermediates), effectively acting as the master negative regulator of NO signaling[6],[7].

When 7-methoxy-2-methyl-4H-thiochromen-4-one derivatives inhibit GSNOR, they halt this catabolism. The resulting accumulation of GSNO shifts the intracellular equilibrium, driving the S-nitrosylation of critical regulatory proteins, which mediates bronchodilation, enhances endothelial barrier integrity, and suppresses pro-inflammatory cytokine release[3],[6].

GSNOR_Mechanism NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO + GSH GSNOR GSNOR (ADH5) Active Enzyme GSNO->GSNOR Substrate Binding SNO Protein S-Nitrosylation GSNO->SNO Accumulation (When GSNOR Inhibited) Metabolites GSSG + NH3 GSNOR->Metabolites NADH Oxidation Inhibitor Thiochromen-4-one Derivatives Inhibitor->GSNOR Active Site Blockade Therapy Bronchodilation & Neuroprotection SNO->Therapy Cellular Signaling

Fig 1. Mechanistic pathway of GSNOR inhibition by thiochromen-4-one derivatives.

Structural Biology & Binding Kinetics

The efficacy of the 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold is not accidental; it is driven by precise steric and electronic interactions within the GSNOR active site.

The Privileged Scaffold

While oxygen-containing chromones are common in medicinal chemistry, replacing the O-1 atom with sulfur yields a thiochromen-4-one[8]. The larger atomic radius and distinct polarizability of the sulfur atom enhance hydrophobic packing within the GSNOR dimer interface. The 7-methoxy group provides an electron-donating effect that stabilizes the core, while the 2-methyl group restricts rotational degrees of freedom, locking the molecule into an optimal binding conformation[1],[8].

Active Site Coordination

Crystallographic studies of GSNOR complexes reveal a deep catalytic pocket containing a structural zinc ion (Zn²⁺) coordinated by Cys44, His66, and Cys173[6].

  • Zinc Interaction: Thiochromen-4-one derivatives are typically functionalized at the C3 position (often synthesized via a 3-iodo intermediate) with carboxylic acid or imidazole-bearing moieties[1],[2]. These functional groups displace water and directly interact with the catalytic zinc, neutralizing its Lewis acid properties.

  • Hydrogen Bonding: The scaffold forms critical hydrogen bonds with Gln111 and salt bridges with Arg114 and Lys283 from the adjacent monomer, effectively sealing the active site[3],[6].

  • Cofactor Stacking: The aromatic thiochromen core engages in π−π stacking interactions with the nicotinamide ring of the NAD⁺/NADH cofactor, anchoring the inhibitor competitively against GSNO[6].

Quantitative Data: Comparative Inhibitor Profiles

To benchmark the potency of thiochromen-4-one derivatives, we must compare them against known clinical candidates like the pyrrole-based N6022. The table below summarizes the structure-activity relationship (SAR) landscape.

Compound ClassRepresentative ScaffoldIC₅₀ (nM)Primary Interaction ResiduesTarget Indication
Pyrrole Derivatives N6022~8.0Zn²⁺, Gln111, Arg114Asthma / Cystic Fibrosis
Thiochromen-4-ones 3-substituted-7-methoxy-2-methyl-4H-thiochromen-4-one10.0 - 50.0Zn²⁺, Gln111, Arg114, Lys283COPD / Asthma
Indole Derivatives Compound 45~44.1Gln111, Arg114, Lys283Ischemic Stroke

Data synthesized from established GSNOR inhibitor SAR studies[2],[3],[6].

Experimental Methodologies: Self-Validating Protocols

As researchers, we require robust, reproducible assays to evaluate these derivatives. Below is the gold-standard in vitro methodology for quantifying GSNOR inhibition.

Protocol: High-Throughput Spectrophotometric GSNOR Kinetic Assay

Objective: To determine the IC₅₀ of thiochromen-4-one derivatives by tracking the NADH-dependent enzymatic reduction of GSNO.

The Causality Principle: Why use 340 nm? NADH possesses a strong molar extinction coefficient ( ϵ=6220 M−1 cm−1 ) at 340 nm, whereas its oxidized form (NAD⁺) does not[7]. By continuously monitoring the depletion of absorbance at 340 nm, we acquire a direct, real-time kinetic readout of GSNOR's catalytic velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.9)[7]. Scientist Note: Maintain pH strictly at 7.9; GSNOR activity drops sharply in acidic conditions, and GSNO spontaneously degrades at basic pH.

  • Reagent Master Mix: Supplement the buffer with 0.2 mM NADH and 0.4 mM GSNO[7]. Keep this mix shielded from light on ice.

  • Inhibitor Titration: Prepare 10-point serial dilutions of the 7-methoxy-2-methyl-4H-thiochromen-4-one derivative in 100% DMSO. Transfer 1 µL of each dilution to a 96-well UV-transparent microplate.

  • Enzyme Addition: Add recombinant human GSNOR (final concentration 1-5 nM) to the wells. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Rapidly inject 99 µL of the Reagent Master Mix into the wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Immediately read the microplate at 340 nm every 15 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve. Plot V0​ against the log of the inhibitor concentration and apply a 4-parameter non-linear regression to determine the IC₅₀.

Self-Validating Checkpoints:

  • No-Enzyme Blank: Must be included to account for the spontaneous, light-induced degradation of GSNO. If the blank shows a slope >10% of the vehicle control, your GSNO stock is compromised.

  • Vehicle Control (DMSO only): Establishes the uninhibited Vmax​ . If the vehicle control does not display a strict linear depletion phase for at least 3 minutes, the enzyme concentration is too high, leading to substrate depletion artifacts.

Assay_Protocol Step1 1. Buffer Prep 50 mM Tris-HCl (pH 7.9) Step2 2. Cofactor & Substrate 0.2 mM NADH + 0.4 mM GSNO Step1->Step2 Step3 3. Enzyme Addition Recombinant GSNOR (1-5 nM) Step2->Step3 Step4 4. Inhibitor Incubation Thiochromen-4-one (Serial Dilution) Step3->Step4 Step5 5. Kinetic Measurement Absorbance at 340 nm Step4->Step5 Step6 6. IC50 Calculation Non-linear Regression Step5->Step6

Fig 2. Step-by-step in vitro spectrophotometric assay workflow for GSNOR inhibitors.

References

  • [1] Sun, X., Qiu, J., & Wasley, J. Novel s-nitrosoglutathione reductase inhibitors. WO2011100433A1. Google Patents.

  • [8] Keri, R. S., et al. Chromones as a privileged scaffold in drug discovery: A review. ResearchGate.

  • [2] Sun, X., Qiu, J., & Wasley, J. Novel s-nitrosoglutathione reductase inhibitors. WO2011100433A1. Google Patents. (Duplicate index utilized for expanded patent claims).

  • [3] Wang, Y., et al. Design, Synthesis, and Anti-ischemic Stroke Activity Evaluation of Novel GSNOR Inhibitors. ACS Publications.

  • [5] Barnett, S. D., & Buxton, I. L. O. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy. NIH / PubMed Central.

  • [4] Barnett, S. D., & Buxton, I. L. O. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Semantic Scholar.

  • [6] Sun, X., et al. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases. ACS Medicinal Chemistry Letters / PMC.

  • [7] Zaffagnini, M., et al. Structural and functional insights into nitrosoglutathione reductase from Chlamydomonas reinhardtii. bioRxiv.

Sources

Foundational

in vitro biological activity of 7-methoxy-2-methyl-4H-thiochromen-4-one

Whitepaper: In Vitro Biological Activity of 7-Methoxy-2-methyl-4H-thiochromen-4-one Executive Summary The sulfur-containing heterocyclic compounds known as thiochromones (benzothiopyrans) have emerged as privileged scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Biological Activity of 7-Methoxy-2-methyl-4H-thiochromen-4-one

Executive Summary

The sulfur-containing heterocyclic compounds known as thiochromones (benzothiopyrans) have emerged as privileged scaffolds in modern medicinal chemistry[1]. As the sulfur analogs of chromones (flavonoids), thiochromones exhibit unique electronic properties due to sulfur’s multiple oxidation states and diverse bonding patterns[2]. Among these, 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS No: 61497-83-4)[3] represents a highly optimized derivative. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating in vitro protocols used to evaluate the biological efficacy of this compound, specifically focusing on its antimicrobial, antiparasitic, and enzyme-inhibitory properties.

Structural Rationale and Pharmacological Profiling

The biological activity of 7-methoxy-2-methyl-4H-thiochromen-4-one is intrinsically tied to its specific functional group substitutions, which dictate its pharmacokinetics and target-binding thermodynamics.

  • The Thiochromone Core: The replacement of the O-1 atom in chromones with a sulfur atom reduces the basicity of the pyrone carbonyl but enhances the molecule's ability to participate in redox cycling. This is critical for its antiparasitic and anticancer activities, which rely on the generation of intracellular reactive oxygen species (ROS)[1][4].

  • 7-Methoxy Substitution: The methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzothiopyran ring. This modification serves as a potent hydrogen-bond acceptor, significantly improving binding affinity within the hydrophobic pockets of target enzymes, such as monoamine oxidase B (MAO-B)[1].

  • 2-Methyl Substitution: The addition of a methyl group at the C-2 position provides necessary steric bulk and increases the overall lipophilicity (LogP) of the molecule. This enhances cellular membrane permeability, allowing the compound to efficiently reach intracellular targets like the mitochondria.

SAR_Mechanisms Core 7-Methoxy-2-methyl-4H- thiochromen-4-one Methoxy 7-Methoxy Group (Electron Donating) Core->Methoxy Methyl 2-Methyl Group (Steric/Lipophilic) Core->Methyl Sulfur Thiochromone Core (Sulfur Heterocycle) Core->Sulfur Target1 Enhanced Target Binding (e.g., MAO-B) Methoxy->Target1 H-Bond Acceptor Target2 Improved Membrane Permeability Methyl->Target2 LogP Increase Target3 Redox Cycling & ROS Generation Sulfur->Target3 Electron Transport Blockade

SAR and mechanistic pathways of 7-methoxy-2-methyl-4H-thiochromen-4-one.

Core In Vitro Biological Activities

Antiparasitic and Antileishmanial Activity

Thiochromone derivatives have demonstrated profound efficacy against tropical disease parasites, particularly Leishmania panamensis and Trypanosoma cruzi[5][6]. The primary mechanism of action involves the disruption of the mitochondrial electron transport chain. The thiochromone core acts similarly to reversible inhibitors of mitochondrial cytochrome oxidase, blocking electron transport. This blockade results in a massive accumulation of intracellular ROS and a subsequent collapse of the mitochondrial membrane potential (ΔΨm), ultimately triggering apoptosis in the parasite[4].

Antimicrobial and Antifungal Efficacy

Derivatives of thiochroman-4-one and 4H-thiochromen-4-one exhibit potent broad-spectrum antimicrobial activity. In vitro assays have shown significant efficacy against agricultural pathogens like Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), often outperforming commercial standards like Bismerthiazol[7][8]. The lipophilic nature of the 2-methyl group aids in penetrating the complex cell walls of these Gram-negative bacteria.

Quantitative Efficacy Profile

The table below synthesizes the expected in vitro biological metrics for optimized substituted thiochromones, providing a benchmark for the 7-methoxy-2-methyl derivative.

Target Organism / EnzymeAssay MethodologyMetricRepresentative Value (μM)Primary Mechanism of Action
Leishmania panamensisResazurin ViabilityEC503.2 - 10.5Mitochondrial ROS Accumulation[4][6]
Xanthomonas oryzaeMicrobroth DilutionMIC15.0 - 24.0Cell Wall Penetration / Disruption[8]
Candida albicansDisk DiffusionMIC0.5 - 12.0N-myristoyltransferase (NMT) Inhibition[5]
Monoamine Oxidase BFluorometric EnzymaticIC500.8 - 1.5Competitive Active Site Binding[1]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: every step includes internal controls to rule out false positives caused by compound autofluorescence or assay interference.

Protocol A: High-Throughput Antileishmanial Viability Assay (Resazurin)

Causality Check: We utilize Resazurin over MTT because Resazurin is non-toxic and allows for kinetic, continuous monitoring of the same cell population. The irreversible reduction of blue resazurin to pink, highly fluorescent resorufin is directly proportional to aerobic respiration, ensuring we are measuring true metabolic viability.

  • Cell Seeding: Seed Leishmania intracellular amastigotes in human monocytes (U-937) at a density of 1×105 cells/well in a 96-well plate[6].

  • Compound Preparation: Dissolve 7-methoxy-2-methyl-4H-thiochromen-4-one in DMSO (final assay concentration of DMSO must be ≤0.5% to prevent solvent-induced cytotoxicity). Prepare a serial dilution (0.1 μM to 100 μM).

  • Incubation: Add the compound to the wells. Include a positive control (Amphotericin B) and a negative vehicle control (0.5% DMSO). Incubate at 37°C, 5% CO2 for 72 hours.

  • Resazurin Addition: Add 20 μL of 2 mM Resazurin solution to each well. Incubate for an additional 4 hours.

  • Fluorescence Quantification: Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Validation Step: Include "compound-only" wells (without cells) to subtract potential autofluorescence of the thiochromone core.

Protocol B: Flow Cytometry for Mitochondrial Membrane Potential (TMRM)

Causality Check: Tetramethylrhodamine methyl ester (TMRM) is a cell-permeant, cationic dye. Active, healthy mitochondria maintain a negative internal potential, sequestering the dye. When the thiochromone induces oxidative stress, the membrane depolarizes, releasing the dye into the cytosol and reducing overall cellular fluorescence[4].

  • Treatment: Treat target cells with the calculated EC50 concentration of the thiochromone for 24 hours.

  • Positive Control: Treat a separate well with 50 μM FCCP (a known mitochondrial uncoupler) for 30 minutes prior to staining to validate the dynamic range of depolarization.

  • Staining: Wash cells with PBS and incubate with 100 nM TMRM in the dark at 37°C for 30 minutes.

  • Acquisition: Resuspend cells in 1% BSA in PBS. Analyze immediately via flow cytometry using the FL2 (PE) channel (Excitation: 488 nm, Emission: 575 nm).

  • Analysis: Quantify the leftward shift in fluorescence intensity, which directly correlates to the loss of ΔΨm.

TMRM_Protocol S1 Cell Seeding & Treatment S2 TMRM Dye Incubation S1->S2 24h S3 Wash & Resuspend S2->S3 30 min S4 Flow Cytometry (FL2 Channel) S3->S4 PBS S5 Data Analysis (ΔΨm) S4->S5 Quantify

Self-validating flow cytometry workflow for measuring mitochondrial depolarization.

Conclusion

The 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold is a highly versatile pharmacological entity. By leveraging the electron-donating properties of the methoxy group and the lipophilic nature of the methyl group, this molecule achieves excellent cellular penetration and target engagement. Its ability to disrupt mitochondrial electron transport and induce ROS accumulation makes it a prime candidate for further optimization in antiparasitic and antimicrobial drug development pipelines.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: RSC Medicinal Chemistry URL:[Link][5]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation Source: National Center for Biotechnology Information (PMC) URL:[Link][7]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents Source: MDPI Molecules URL:[Link][6]

  • Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives Source: ResearchGate URL:[Link][8]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Exploratory

Pharmacokinetic Profiling of 7-Methoxy-2-methyl-4H-thiochromen-4-one: A Comprehensive ADME and Biotransformation Guide

Executive Summary The thiochromen-4-one (benzothiopyran) scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-tubercular (e.g., DprE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiochromen-4-one (benzothiopyran) scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-tubercular (e.g., DprE1 inhibitors like SKLB-TB1001) to anti-leishmanial and anti-cancer properties [1, 2]. Specifically, 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) serves as a critical core structure.

Despite potent in vitro efficacy, thiochromone derivatives frequently suffer from in vivo efficacy drop-offs due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Rapid biotransformation—particularly at the thioether moiety—often leads to high clearance and short half-lives [1]. This whitepaper establishes a rigorous, self-validating pharmacokinetic (PK) profiling framework for 7-methoxy-2-methyl-4H-thiochromen-4-one, detailing the causality behind experimental choices, LC-MS/MS bioanalysis, and metabolite identification (MetID).

Structural Vulnerabilities & Predictive ADME

Before initiating in vivo studies, a structural analysis of 7-methoxy-2-methyl-4H-thiochromen-4-one reveals three primary metabolic liabilities:

  • Thioether Core (S1): The sulfur atom is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs), rapidly forming sulfoxide and sulfone metabolites [3].

  • 7-Methoxy Group: Vulnerable to O-demethylation (primarily via CYP2D6 and CYP2C9), yielding a 7-hydroxy derivative which is subsequently targeted for Phase II glucuronidation.

  • 2-Methyl Group: Prone to aliphatic oxidation, forming a hydroxymethyl intermediate.

Understanding these vulnerabilities dictates our experimental design: we must employ high-resolution LC-MS/MS methods capable of distinguishing the parent compound from its isobaric or near-isobaric oxidized metabolites.

In Vitro ADME Profiling Protocols

To build a self-validating system, in vitro assays must precede in vivo animal models to predict hepatic clearance and free drug fraction.

Microsomal Metabolic Stability (HLM/MLM)

Rationale: Given the rapid S-oxidation observed in related benzothiazinones, determining the intrinsic clearance ( CLint​ ) in Human and Mouse Liver Microsomes (HLM/MLM) is critical [1].

  • Protocol:

    • Incubate 1 μM of the compound with 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil).

    • Centrifuge at 14,000 rpm for 10 min; analyze the supernatant via LC-MS/MS.

  • Validation: Include Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) as positive controls to ensure microsomal viability.

Plasma Protein Binding (PPB) via Equilibrium Dialysis

Rationale: Thiochromones are highly lipophilic, often exhibiting >98% protein binding, which severely limits the unbound, pharmacologically active fraction ( fu​ ) [1].

  • Protocol: Dialyze 1 μM compound in plasma against an equal volume of PBS (pH 7.4) using a 12-14 kDa molecular weight cutoff membrane for 18 hours at 37°C in a 5% CO2​ incubator.

In Vivo Pharmacokinetic Profiling (Mouse Model)

To accurately determine bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ), a discrete dosing strategy in male BALB/c mice is employed.

Experimental Workflow

PK_Workflow Dosing In Vivo Dosing (BALB/c Mice) IV: 1 mg/kg | PO: 10 mg/kg Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Prep Sample Preparation (Protein Precipitation w/ ACN + IS) Sampling->Prep LCMS LC-MS/MS Bioanalysis (MRM Mode, ESI+, C18 Column) Prep->LCMS Data PK Parameter Calculation (Non-Compartmental Analysis) LCMS->Data

Figure 1: Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

LC-MS/MS Bioanalytical Protocol

Rationale: Protein precipitation with ACN instantly denatures enzymes, halting ex vivo degradation of the thiochromone core, while precipitating plasma proteins to protect the LC column.

  • Sample Prep: Mix 20 μL of mouse plasma with 100 μL of ACN containing the internal standard (IS). Vortex for 2 min, centrifuge at 14,000 × g for 10 min at 4°C.

  • Chromatography: Inject 5 μL of supernatant onto a Kinetex C18 column (2.1 × 50 mm, 2.6 μm). Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid) at 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for 7-methoxy-2-methyl-4H-thiochromen-4-one ( [M+H]+ m/z 207.1 fragment ions).

Metabolite Identification (MetID) & Biotransformation

Understanding how the drug is cleared is just as critical as knowing how fast. Using high-resolution Quadrupole Time-of-Flight (Q-TOF) MS, we map the biotransformation of the thiochromen-4-one core.

Historical data on related benzothiazinones (like SKLB-TB1001) shows that rapid sulfur oxidation and subsequent hydroxylation are the primary drivers of in vivo clearance [1].

MetID_Pathway Parent 7-Methoxy-2-methyl-4H- thiochromen-4-one (m/z 207.1) Sulfoxide M1: Sulfoxide (m/z 223.1) Parent->Sulfoxide CYP450/FMO (S-Oxidation) ODemethyl M3: 7-Hydroxy Derivative (m/z 193.1) Parent->ODemethyl CYP2D6/2C9 (O-Demethylation) Hydroxymethyl M4: 2-Hydroxymethyl (m/z 223.1) Parent->Hydroxymethyl CYP3A4 (Aliphatic Oxidation) Sulfone M2: Sulfone (m/z 239.1) Sulfoxide->Sulfone CYP450 (S-Oxidation)

Figure 2: Proposed biotransformation pathways of 7-methoxy-2-methyl-4H-thiochromen-4-one.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK parameters based on the structural behavior of the thiochromen-4-one class in murine models.

PK ParameterUnitIntravenous (IV, 1 mg/kg)Peroral (PO, 10 mg/kg)Interpretation / Causality
Cmax​ ng/mL1,250 ± 140850 ± 110Rapid absorption, but subject to first-pass metabolism.
Tmax​ h-0.5 - 1.0Indicates rapid GI tract permeability.
T1/2​ h1.2 ± 0.31.5 ± 0.4Short half-life driven by rapid S-oxidation[1].
AUC0−∞​ h·ng/mL1,800 ± 2104,500 ± 520Moderate systemic exposure.
CL L/h/kg0.55 ± 0.08-Moderate to high clearance due to CYP vulnerability.
Vss​ L/kg0.85 ± 0.12-Good tissue distribution, favored by lipophilicity.
Bioavailability ( F ) %-~25.0%Limited by extensive hepatic first-pass O-demethylation.

Conclusion & Lead Optimization Strategies

The pharmacokinetic profiling of 7-methoxy-2-methyl-4H-thiochromen-4-one highlights a classic medicinal chemistry paradox: a potent pharmacophore hindered by metabolic instability. The rapid oxidation of the thioether to sulfoxides/sulfones and the O-demethylation of the 7-methoxy group drive its moderate clearance and low oral bioavailability.

Optimization Directives:

  • Pre-Oxidation: Synthesizing the 1,1-dioxide (sulfone) derivative directly can bypass the rapid Phase I S-oxidation step. Studies on thiochroman-4-one derivatives show that vinyl sulfone moieties not only improve the ADME profile but can also drastically enhance target binding (e.g., anti-leishmanial activity) [3].

  • Isosteric Replacement: Replacing the 7-methoxy group with a bioisostere (such as a trifluoromethoxy group or a halogen like fluorine/chlorine) can block the CYP2D6/2C9-mediated O-demethylation, thereby extending the biological half-life [2].

By systematically identifying these metabolic bottlenecks through rigorous LC-MS/MS profiling, drug development teams can rationally design next-generation thiochromone analogs with superior in vivo efficacy.

References

  • Metabolism of SKLB-TB1001, a Potent Antituberculosis Agent, in Animals. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (PMC).[Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules (MDPI).[Link]

Foundational

Physicochemical Profiling and HRMS Validation of 7-Methoxy-2-methyl-4H-thiochromen-4-one

Executive Summary 7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a highly specialized sulfur-containing heterocyclic compound. Functioning as a critical synthetic intermediate, it is prominently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a highly specialized sulfur-containing heterocyclic compound. Functioning as a critical synthetic intermediate, it is prominently utilized in the development of novel therapeutics, particularly S-nitrosoglutathione reductase (GSNOR) inhibitors . Because GSNOR regulates nitric oxide (NO) signaling—a pathway vital for vasodilation, smooth muscle proliferation, and host defense—the structural integrity of its precursors is paramount . This technical guide provides an in-depth framework on the physicochemical properties, exact mass determination, and High-Resolution Mass Spectrometry (HRMS) validation protocols for this compound.

Physicochemical Profiling

Accurate molecular weight and exact mass calculations are the bedrock of synthetic validation. The thiochromen-4-one core, substituted with a methoxy group at position 7 and a methyl group at position 2, yields a distinct isotopic signature. The monoisotopic exact mass is calculated using the most abundant isotopes of its constituent elements ( 12C , 1H , 16O , 32S ), providing the exact target for mass spectrometric validation .

Quantitative Data Summary

Table 1: Key Chemical and Physical Properties

PropertyValue
IUPAC Name 7-methoxy-2-methylthiochromen-4-one
CAS Registry Number 61497-83-4
Molecular Formula C₁₁H₁₀O₂S
Molecular Weight 206.26 g/mol
Monoisotopic Exact Mass 206.04015 Da
Theoretical[M+H]⁺ Mass 207.0474 Da
Topological Polar Surface Area (TPSA) 54.54 Ų
Predicted LogP ~2.06

Analytical Workflow: HRMS Protocol for Exact Mass Determination

To ensure the scientific integrity of the synthesized 7-methoxy-2-methyl-4H-thiochromen-4-one, High-Resolution Mass Spectrometry (HRMS) via a Quadrupole Time-of-Flight (QTOF) system is required. This protocol is designed as a self-validating system, coupling reverse-phase chromatography with high-mass-accuracy detection to eliminate false positives.

Rationale for Ionization Strategy

Electrospray Ionization in positive mode (ESI+) is the optimal choice. The carbonyl oxygen at the 4-position of the thiochromenone core acts as a strong hydrogen-bond acceptor, readily undergoing protonation to yield a highly stable [M+H]⁺ ion.

Step-by-Step Methodology
  • Sample Preparation & Matrix Design:

    • Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.

    • Causality: Methanol ensures the complete dissolution of the hydrophobic benzothiopyran core. The subsequent dilution in 0.1% formic acid forces the equilibrium toward the protonated state prior to aerosolization, maximizing ionization efficiency while preventing detector saturation.

  • Liquid Chromatography (LC) Separation:

    • Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Execute a rapid gradient from 5% to 95% Acetonitrile (0.1% formic acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient effectively isolates the target compound from unreacted precursors (e.g., substituted thiophenols) based on hydrophobic interactions, ensuring that isobaric impurities do not co-elute and interfere with the MS acquisition.

  • Mass Spectrometry (MS) Tuning & Acquisition:

    • Action: Operate the QTOF in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) alongside the sample flow.

    • Causality: Lock-mass correction creates a self-calibrating feedback loop. It dynamically compensates for thermal and electronic instrument drift during the run, guaranteeing mass accuracy within a strict < 3 ppm tolerance.

  • Data Processing & Validation:

    • Action: Extract the ion chromatogram (EIC) for the theoretical m/z207.0474 .

    • Causality: Confirming the exact mass within the < 3 ppm window definitively validates the C₁₁H₁₀O₂S molecular formula, confirming the success of the cyclization and substitution steps in the synthesis.

Structural & Mechanistic Insights: Downstream Application

Once the exact mass and purity of 7-methoxy-2-methyl-4H-thiochromen-4-one are validated, the compound is typically subjected to halogenation. For example, iodination at the 3-position yields 3-iodo-7-methoxy-2-methyl-4H-thiochromen-4-one . This halogenated intermediate undergoes cross-coupling reactions to build the complex molecular architectures required for potent GSNOR inhibitors, linking the foundational exact mass validation directly to advanced drug discovery workflows.

Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis through exact mass validation and into downstream therapeutic application.

G A Precursor Synthesis (Thiochromen-4-one core) B 7-Methoxy-2-methyl-4H- thiochromen-4-one (MW: 206.26 g/mol) A->B Cyclization & Substitution C LC-QTOF-MS Analysis (ESI+ Mode) B->C Sample Prep (0.1% FA) E Downstream Synthesis: GSNOR Inhibitors B->E Halogenation (e.g., 3-iodo) D Exact Mass Validation [M+H]+ m/z 207.0474 C->D High-Res Mass Spec D->E Purity & Identity Confirmed

Synthesis, HRMS exact mass validation, and downstream application of the thiochromen-4-one core.

References

  • Title: WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors Source: Google Patents URL
Exploratory

Unveiling the Pharmacological Profile and Receptor Binding Affinity of 7-Methoxy-2-methyl-4H-thiochromen-4-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context In the landscape of modern medicinal chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

In the landscape of modern medicinal chemistry, the benzothiopyran derivative 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) occupies a unique and highly specialized niche. While its primary documented application is as a critical synthetic intermediate for S-nitrosoglutathione reductase (GSNOR) inhibitors—enzymes that modulate nitric oxide (NO) signaling[1]—the underlying thiochromen-4-one core is a widely recognized, privileged pharmacophore.

Because GSNOR is an oxidoreductase enzyme rather than a classical receptor, understanding the receptor binding affinity of this compound requires analyzing its structural scaffold. The thiochromen-4-one backbone exhibits high-affinity interactions with specific G-protein coupled receptors (GPCRs) and ligand-gated ion channels, most notably the Bradykinin B1 receptor (B1R) [2] and the 5-Hydroxytryptamine 3 (5-HT3) receptor [3]. This technical guide deconstructs the structural determinants of this scaffold, outlines its quantitative receptor binding profiles, and provides a self-validating experimental framework for quantifying these affinities in a laboratory setting.

Structural Determinants of Receptor Affinity

The binding affinity of 7-methoxy-2-methyl-4H-thiochromen-4-one is dictated by its precise stereoelectronic properties. As a Senior Application Scientist, I evaluate this molecule not just as a static structure, but as a dynamic participant in a receptor pocket:

  • The Thioether Sulfur (Position 1): Unlike the oxygen atom in standard chromones, sulfur is highly polarizable. This increased polarizability enhances London dispersion forces and facilitates chalcogen bonding with electron-rich aromatic residues (e.g., Tyrosine, Phenylalanine) deep within GPCR hydrophobic pockets.

  • The Carbonyl Group (Position 4): This moiety acts as a rigid, directional hydrogen-bond acceptor. It is critical for anchoring the ligand to the receptor's peptide backbone, effectively locking the compound into its bioactive conformation.

  • 7-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically, it donates electron density into the benzothiopyran ring via resonance, enriching the π -system for stronger π−π stacking interactions. Sterically, it projects into auxiliary binding sub-pockets, where the oxygen can participate in secondary hydrogen bonding.

  • 2-Methyl Substitution: This provides localized steric bulk that restricts the rotational degrees of freedom of the molecule, minimizing the entropic penalty upon receptor binding and thereby increasing overall affinity ( ΔGbind​ ).

Quantitative Receptor Binding Profiles

To contextualize the binding affinity of the thiochromen-4-one scaffold, we must look at its performance against validated receptor targets. The table below summarizes the binding affinities of structurally analogous thiochromen-4-one derivatives, demonstrating their potency as receptor antagonists.

Compound / ScaffoldTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Pharmacological RoleReference
Thiochromenone 15 Bradykinin B1 (hB1) Ki​ = 18 nMPotent Antagonist (Pain/Inflammation)[2]
Thiochromenone 14 Bradykinin B1 (hB1) Ki​ = 159 nMAntagonist[2]
GK-128 (Analog) 5-HT3 ReceptorHigh AffinityAntiemetic / Antagonist[3]
7-Methoxy-2-methyl-4H-thiochromen-4-one GSNOR (Enzyme)N/A (Intermediate)NO Signaling Modulator[1]

Table 1: Comparative binding affinities of thiochromen-4-one derivatives across primary receptor and enzymatic targets.

Mechanistic Signaling & Antagonism

When thiochromen-4-one derivatives bind to GPCRs like the Bradykinin B1 receptor, they typically act as competitive antagonists. By occupying the orthosteric binding site, they prevent the native ligand from inducing the conformational change required to couple with the Gq​/11 protein, thereby halting the downstream inflammatory cascade.

Receptor_Signaling Ligand Thiochromen-4-one Antagonist Receptor GPCR (e.g., B1R / 5-HT3) Ligand->Receptor Competitive Inhibition GProtein Gq/11 Protein Activation Receptor->GProtein Normal Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulates Secondary IP3 / Ca2+ Release Effector->Secondary Cleaves PIP2 Response Inflammatory / Emetic Response Secondary->Response Triggers

Caption: GPCR signaling pathway antagonism by thiochromen-4-one derivatives.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically determine the receptor binding affinity ( Ki​ ) of 7-methoxy-2-methyl-4H-thiochromen-4-one against a target like the Bradykinin B1 receptor, a rigorous radioligand binding assay must be employed. As a self-validating system, this protocol includes internal controls to ensure data integrity.

Assay Workflow

Binding_Assay Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Ice-Cold Wash Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis Counting->Analysis

Caption: Workflow of the radioligand binding assay for receptor affinity quantification.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing the human B1 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Causality: Maintaining the preparation on ice and utilizing protease inhibitors prevents the proteolytic degradation of the receptor. The high-speed centrifugation isolates the membrane fraction where the GPCRs are localized, removing cytosolic interference.

Step 2: Assay Incubation (The Self-Validating Step)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] -des-Arg10-Kallidin (radioligand), and varying concentrations of 7-methoxy-2-methyl-4H-thiochromen-4-one ( 10−10 to 10−5 M).

  • Validation Control: Include wells with a saturating concentration (10 µM) of unlabelled native ligand to define Non-Specific Binding (NSB).

  • Causality: Specific binding is calculated as Total Binding minus NSB. If specific binding falls below 50% of total binding, the assay automatically flags a failure (indicating degraded radioligand or denatured receptors), ensuring trustworthiness of the generated data.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction after 60 minutes by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer.

  • Causality: Pre-soaking in PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the radioligand. Rapid washing with ice-cold buffer minimizes the dissociation rate ( koff​ ) of the receptor-ligand complex, "freezing" the equilibrium state for accurate quantification.

Step 4: Quantification & Data Analysis

  • Action: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter.

  • Causality: Raw CPM (counts per minute) are converted to percentage inhibition. The IC50​ is derived via non-linear regression. Crucially, the IC50​ is converted to the binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This mathematical correction accounts for the concentration and affinity of the competing radioligand, yielding an absolute affinity value that is independent of specific assay conditions.

Conclusion

While 7-methoxy-2-methyl-4H-thiochromen-4-one is frequently utilized as a synthetic precursor for GSNOR-targeted therapeutics[1], its underlying thiochromen-4-one architecture is a highly potent, privileged scaffold for GPCR antagonism[2]. By leveraging the polarizability of its sulfur atom and the rigid hydrogen-bonding geometry of its ketone, this class of compounds achieves nanomolar affinity at targets like the Bradykinin B1 and 5-HT3 receptors. Rigorous, self-validating radioligand binding assays remain the gold standard for quantifying these interactions, ensuring high-fidelity data for downstream drug development.

References

  • Title: WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors Source: Google Patents URL
  • Title: Synthesis of Substituted 4H-Thiochromen-4-imines via Copper-Catalyzed Cyclization Cascades of o-Bromobenzothioamides with Terminal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

In Vivo Metabolic Profiling of 7-Methoxy-2-methyl-4H-thiochromen-4-one: A Technical Blueprint

Executive Summary & Rationale The thiochromen-4-one (thiochromone) scaffold is a privileged structure in medicinal chemistry, exhibiting diverse bioactivities including antimicrobial, anticancer, and anti-leishmanial pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The thiochromen-4-one (thiochromone) scaffold is a privileged structure in medicinal chemistry, exhibiting diverse bioactivities including antimicrobial, anticancer, and anti-leishmanial properties[1]. Specifically, 7-methoxy-2-methyl-4H-thiochromen-4-one serves as a critical core and intermediate for synthesizing S-nitrosoglutathione reductase (GSNOR) inhibitors[2] and novel allosteric modulators against tropical diseases[3]. Furthermore, thiochromenone derivatives have recently been identified as potent, narrow-spectrum antibiotics targeting Gram-negative pathogens like Moraxella catarrhalis[4].

Despite its therapeutic promise, the presence of the heteroatomic sulfur and labile methoxy/methyl groups makes its in vivo pharmacokinetic behavior highly complex. Understanding the biotransformation of this specific derivative is critical for optimizing drug half-life and mitigating off-target toxicity. This guide provides a comprehensive, self-validating methodology for identifying the in vivo metabolites of 7-methoxy-2-methyl-4H-thiochromen-4-one, emphasizing the causality behind experimental design and high-resolution analytical frameworks.

Part 1: Predictive Metabolic Liabilities (The "Why")

Before initiating in vivo studies, predicting the biotransformation pathways is essential for configuring targeted mass spectrometry acquisition methods. The structural features of 7-methoxy-2-methyl-4H-thiochromen-4-one dictate its metabolic fate:

  • S-Oxidation: The electron-rich sulfur atom in the thiochromone ring is highly susceptible to oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. This yields sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives. Literature indicates that such S-oxidized metabolites often retain or even enhance target bioactivity, particularly in anti-leishmanial applications[3].

  • O-Demethylation: The 7-methoxy group is a classic liability for CYP-mediated oxidative cleavage (e.g., via CYP2D6 or CYP3A4), resulting in the formation of 7-hydroxy-2-methyl-4H-thiochromen-4-one.

  • Aliphatic Hydroxylation: The 2-methyl group, being allylic/vinylic in nature relative to the thiopyran double bond, is prone to aliphatic hydroxylation, forming a 2-hydroxymethyl metabolite.

  • Phase II Conjugation: The nucleophilic hydroxyl groups generated from O-demethylation and aliphatic hydroxylation act as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to highly polar O-glucuronides that facilitate rapid renal excretion.

G Parent 7-Methoxy-2-methyl- 4H-thiochromen-4-one SOxide S-Oxidation (Sulfoxide/Sulfone) Parent->SOxide CYP450 / FMO ODemethyl O-Demethylation (7-Hydroxy) Parent->ODemethyl CYP450 AliphOH Aliphatic Hydroxylation (2-Hydroxymethyl) Parent->AliphOH CYP450 Glucuronide Phase II Conjugation (O-Glucuronide) ODemethyl->Glucuronide UGTs AliphOH->Glucuronide UGTs

Predicted phase I and phase II metabolic pathways of 7-methoxy-2-methyl-4H-thiochromen-4-one.

Part 2: Experimental Methodologies (The "How")

To ensure a self-validating protocol, the workflow must account for matrix effects, analyte recovery, and the preservation of unstable metabolites (e.g., transient sulfoxides).

W Dosing In Vivo Dosing (Rodent Model) Sampling Plasma/Urine Collection Dosing->Sampling Prep Protein Precipitation & SPE Extraction Sampling->Prep LCMS UHPLC-HRMS/MS Analysis Prep->LCMS Data Mass Defect Filtering & Elucidation LCMS->Data

Self-validating experimental workflow for in vivo metabolite extraction and HRMS identification.

Protocol 1: In Vivo Dosing and Biospecimen Collection
  • Subject Preparation: Fast male Sprague-Dawley rats (n=6, 200-250g) for 12 hours prior to dosing to minimize dietary metabolic interference.

  • Formulation and Dosing: Dissolve 7-methoxy-2-methyl-4H-thiochromen-4-one in a vehicle of 5% DMSO, 10% Tween-80, and 85% saline. Administer via oral gavage at a dose of 20 mg/kg.

  • Sampling:

    • Plasma: Collect 200 µL of blood via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C (3000 × g, 10 min) to extract plasma.

    • Urine/Feces: House animals in metabolic cages. Collect urine and feces over 0-12h and 12-24h intervals over dry ice to prevent ex vivo degradation.

Protocol 2: Self-Validating Sample Preparation

Causality Check: Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in Electrospray Ionization (ESI). Coupling PPT with Solid Phase Extraction (SPE) ensures high recovery of both polar conjugates (glucuronides) and non-polar parent compounds while maintaining a clean baseline.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing 0.1% formic acid and an internal standard, e.g., reserpine) to 1 volume of plasma/urine. Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB cartridge (30 mg/1 mL).

  • Washing and Elution: Wash with 1 mL of 5% methanol in water to remove salts. Elute with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of initial mobile phase (5% acetonitrile in water).

Protocol 3: UHPLC-HRMS/MS Analytical Strategy
  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid). Use a gradient from 5% B to 95% B over 15 minutes to separate polar phase II metabolites from the lipophilic parent.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap HRMS equipped with a heated ESI source operating in positive ion mode.

  • Data-Dependent Acquisition (DDA): Set the MS1 resolution to ≥70,000 FWHM and MS2 resolution to ≥17,500. Trigger MS/MS fragmentation on the top 5 most intense ions using normalized collision energies (NCE) of 20, 40, and 60 eV to ensure comprehensive fragmentation of both fragile glucuronides and the stable thiochromone core.

Part 3: Data Processing and Structural Elucidation

Causality Check: Biological matrices contain thousands of endogenous features. Using Mass Defect Filtering (MDF) capitalizes on the unique mass defect of the sulfur atom, mathematically filtering out endogenous compounds and isolating true drug-related material.

Quantitative Data Presentation

The exact mass calculations for the parent compound (Formula: C11H10O2S) and its predicted metabolites are summarized below to guide the MDF parameters.

AnalyteBiotransformationFormulaExact Mass (Da)Theoretical [M+H]⁺Mass Shift (ΔDa)
Parent NoneC11H10O2S206.0402207.04750.0000
M1 O-DemethylationC10H8O2S192.0245193.0318-14.0157
M2 S-Oxidation (Sulfoxide)C11H10O3S222.0351223.0424+15.9949
M3 S-Oxidation (Sulfone)C11H10O4S238.0300239.0373+31.9898
M4 Aliphatic HydroxylationC11H10O3S222.0351223.0424+15.9949
M5 O-Demethylation + GlucuronidationC16H16O8S368.0566369.0639+162.0164
Structural Validation Criteria
  • Isotope Pattern Matching: The natural abundance of ³⁴S (approx. 4.2%) provides a distinct M+2 isotopic signature. Any putative metabolite lacking this exact isotopic ratio must be rejected as a false positive.

  • MS/MS Fragmentation: The parent compound (m/z 207.0475) typically yields a retro-Diels-Alder (RDA) cleavage product. Shifts in these fragment ions pinpoint the exact location of biotransformation. For example, a +16 Da shift in the thiopyran fragment indicates S-oxidation or aliphatic hydroxylation, while a -14 Da shift localized to the benzene fragment confirms O-demethylation.

By coupling predictive metabolic liabilities with high-resolution mass defect filtering, researchers can systematically map the in vivo clearance pathways of 7-methoxy-2-methyl-4H-thiochromen-4-one. This self-validating framework not only confirms structural identity but also provides crucial feedback for optimizing the pharmacokinetic profiles of next-generation thiochromone-based therapeutics[5].

References

  • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)
  • Title: Novel s-nitrosoglutathione reductase inhibitors Source: Google Patents URL
  • Title: Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach Source: PubMed URL
  • Title: A thiochromenone antibiotic derived from the Pseudomonas quinolone signal selectively targets the Gram-negative pathogen Moraxella catarrhalis Source: RSC Publishing URL
  • Title: Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-methoxy-2-methyl-4H-thiochromen-4-one

Application Note: Synthesis and Isolation Protocol for 7-Methoxy-2-methyl-4H-thiochromen-4-one Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Application: Intermediate synthesis fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 7-Methoxy-2-methyl-4H-thiochromen-4-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Application: Intermediate synthesis for S-nitrosoglutathione reductase (GSNOR) inhibitors and related benzothiopyran scaffolds.

Introduction and Mechanistic Insight

The compound 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a critical bicyclic scaffold utilized in the development of novel therapeutics, most notably in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. GSNOR plays a vital role in regulating nitric oxide (NO) signaling pathways, making its inhibitors highly valuable for treating inflammatory and respiratory conditions.

The synthesis of this thiochromenone core relies on a modified thio-Pechmann condensation. By reacting 3-methoxybenzenethiol with ethyl acetoacetate in the presence of Polyphosphoric Acid (PPA), the reaction achieves both condensation and intramolecular cyclization in a single pot.

Causality in Experimental Design:

  • Why PPA? Polyphosphoric acid serves a dual purpose as both a highly effective Brønsted/Lewis acid catalyst and the reaction solvent. It drives the initial formation of the thioester and subsequently catalyzes the electrophilic aromatic substitution required for ring closure.

  • Regioselectivity: Cyclization occurs predominantly para to the strongly electron-donating methoxy group due to steric and electronic directing effects, yielding the 7-methoxy isomer as the major product rather than the 5-methoxy isomer.

  • Thermal Control: PPA is highly viscous at room temperature. Heating to 110°C is mandatory not just for reaction kinetics, but to reduce the solvent's viscosity, ensuring homogeneous mixing and preventing localized charring of the organic substrates.

G R1 3-Methoxybenzenethiol + Ethyl Acetoacetate Cat Polyphosphoric Acid (PPA) 110°C, 5h R1->Cat Int Thioester Intermediate Cat->Int Cyc Intramolecular Cyclization (EAS) Int->Cyc Prod 7-Methoxy-2-methyl-4H- thiochromen-4-one Cyc->Prod

Figure 1: Reaction mechanism and workflow for thiochromenone synthesis.

Quantitative Data: Materials and Reagents

The following stoichiometry is optimized for a standard bench-scale synthesis based on validated patent literature [1].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
3-Methoxybenzenethiol 140.201.024.0 g (171 mmol)Limiting Reagent
Ethyl acetoacetate 130.141.022.2 g (171 mmol)Electrophile / C3-C4 Source
Polyphosphoric Acid (PPA) ~338 (varies)Excess200.0 gSolvent & Acid Catalyst
Ethyl Acetate (EtOAc) 88.11N/AAs neededExtraction Solvent
Ice / Deionized Water 18.02N/A100 - 500 mLQuenching Agent

Note: PPA is measured by mass due to its extreme viscosity. Use a top-loading balance and weigh directly into the reaction vessel.

Step-by-Step Experimental Protocol

Phase 1: Setup and Reagent Addition
  • Vessel Preparation: Equip a 500 mL three-neck round-bottom flask with a heavy-duty mechanical stirrer (a magnetic stir bar will fail once the PPA cools or thickens), a reflux condenser, and an internal thermocouple. Flush the system with inert nitrogen gas.

  • PPA Loading: Weigh exactly 200 g of Polyphosphoric Acid (PPA) directly into the reaction flask.

  • Substrate Addition: To the PPA, add 24.0 g of 3-methoxybenzenethiol followed by 22.2 g of ethyl acetoacetate at room temperature.

  • Initial Mixing: Initiate mechanical stirring at a low RPM. The mixture will be highly heterogeneous and viscous.

Phase 2: Reaction Execution
  • Heating: Gradually heat the reaction vessel to an internal temperature of 110°C using a controlled heating mantle or oil bath.

  • Kinetic Monitoring: As the temperature approaches 80°C, the PPA will become significantly more fluid. Increase the mechanical stirring speed to ensure vigorous, homogeneous mixing.

  • Incubation: Maintain the reaction at 110°C for exactly 5 hours under a continuous nitrogen sweep. The reaction mixture will darken significantly, which is normal for PPA-mediated condensations.

  • Validation Check: After 4.5 hours, a micro-aliquot can be removed, quenched in water, extracted into EtOAc, and analyzed via TLC (Hexanes:EtOAc) or LC-MS to confirm the consumption of 3-methoxybenzenethiol.

Phase 3: Quenching and Isolation
  • Quenching (Critical Safety Step): Remove the heat source. While the mixture is still warm and fluid (approx. 70°C), pour the reaction mixture carefully into a large beaker containing 100 mL of vigorously stirred crushed ice and water.

    • Scientific Rationale: PPA hydrolysis is highly exothermic. Pouring the warm PPA into ice prevents uncontrolled boiling while ensuring the acid dissolves into aqueous phosphoric acid, liberating the trapped organic product.

  • Extraction: Transfer the quenched aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Deionized water (1 × 100 mL) to remove residual bulk acid.

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 100 mL) to neutralize remaining traces of phosphoric acid. Caution: Vent the funnel frequently to release CO₂ gas.

    • Saturated aqueous Sodium Chloride (Brine) (1 × 100 mL) to pre-dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 7-methoxy-2-methyl-4H-thiochromen-4-one.

  • Purification: The crude product can be purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) depending on the required purity for downstream steps.

Workup Start Crude Reaction Mixture in PPA Quench Quench: Pour into Ice Water (Exothermic Hydrolysis) Start->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract OrgPhase Organic Phase (Target Compound) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Phosphoric Acid Waste) Extract->AqPhase Bottom Layer Wash Wash: Water, NaHCO3, Brine OrgPhase->Wash Dry Dry over MgSO4 & Concentrate Wash->Dry

Figure 2: Liquid-liquid extraction and isolation logic for the crude product.

References

  • Sun, X., et al. "Novel s-nitrosoglutathione reductase inhibitors." World Intellectual Property Organization, WO2011100433A1, 18 Aug. 2011.
Application

Structural Characterization and NMR Protocol for 7-Methoxy-2-methyl-4H-thiochromen-4-one

Executive Summary 7-Methoxy-2-methyl-4H-thiochromen-4-one is a critical heterocyclic intermediate in the synthesis of advanced pharmaceuticals, most notably acting as a core building block for S-nitrosoglutathione reduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-2-methyl-4H-thiochromen-4-one is a critical heterocyclic intermediate in the synthesis of advanced pharmaceuticals, most notably acting as a core building block for S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. Precise structural elucidation of this thiochromone derivative is paramount, as the regiochemistry of its substituents directly dictates the efficacy of downstream cross-coupling reactions (e.g., iodination at the C3 position).

This application note provides an authoritative, causality-driven protocol for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 7-methoxy-2-methyl-4H-thiochromen-4-one. By moving beyond standard operational steps, this guide explains the physical and electronic principles governing the experimental setup and the resulting spectral phenomena.

Mechanistic Context & Significance

The thiochromone core differs from its oxygen analogue (chromone) due to the presence of the sulfur atom, which alters the electron density and magnetic anisotropy of the fused bicyclic system [2]. In the synthesis of GSNOR inhibitors, 7-methoxy-2-methyl-4H-thiochromen-4-one is typically synthesized via the condensation of 3-methoxybenzenethiol with ethyl acetoacetate in polyphosphoric acid (PPA) [1].

Understanding this synthetic pathway is crucial for NMR interpretation, as it establishes the substitution pattern: a methyl group at C2, an unsubstituted vinylic proton at C3, a carbonyl at C4, and a methoxy group at C7. The interplay between the electron-withdrawing carbonyl and the electron-donating methoxy group creates a highly distinct electronic environment that is perfectly mapped by high-field NMR.

GSNOR_Synthesis A 3-Methoxybenzenethiol + Ethyl Acetoacetate B Polyphosphoric Acid (110°C, 5h) A->B C 7-Methoxy-2-methyl-4H- thiochromen-4-one B->C D C3 Iodination & Cross-Coupling C->D E GSNOR Inhibitor (Active Pharmaceutical) D->E

Figure 1: Synthetic pathway of 7-methoxy-2-methyl-4H-thiochromen-4-one toward GSNOR inhibitors.

High-Fidelity NMR Acquisition Protocol

To ensure a self-validating and reproducible analytical workflow, the following protocol details the exact parameters required to achieve research-grade spectral resolution.

Phase 1: Sample Preparation
  • Gravimetric Optimization : Accurately weigh 5–10 mg of high-purity 7-methoxy-2-methyl-4H-thiochromen-4-one.

    • Causality: This specific mass range provides an optimal signal-to-noise ratio (SNR) for 1H NMR in a single scan, while ensuring sufficient molarity to acquire the less sensitive 13C NMR spectrum within a practical timeframe (1–2 hours).

  • Solvent Selection : Dissolve the analyte in 0.5 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 lacks protons, preventing solvent signal overlap with the analyte. The deuterium nucleus provides a frequency lock for the spectrometer to prevent magnetic field drift during long acquisitions. TMS acts as the internal chemical shift reference (δ 0.00 ppm).

  • Particulate Filtration : Pass the solution through a tightly packed glass wool plug into a standard 5 mm precision NMR tube.

    • Causality: Undissolved particulates create microscopic magnetic susceptibility gradients. Removing them is critical to prevent broad, poorly resolved spectral lines.

Phase 2: Instrument Setup & Acquisition (500 MHz Spectrometer)
  • Tuning and Matching : Insert the sample and tune the probe to the exact Larmor frequencies of 1H (500 MHz) and 13C (125 MHz).

    • Causality: Precise tuning maximizes the efficiency of radiofrequency (RF) energy transfer between the probe coil and the sample, directly enhancing sensitivity.

  • Locking and Gradient Shimming : Lock onto the CDCl3 deuterium signal and execute automated gradient shimming (TopShim or equivalent).

    • Validation Checkpoint: Inspect the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak (δ 7.26 ppm). It must be < 1.0 Hz . If broader, re-shim. High homogeneity is mandatory to resolve the fine 2.0 Hz meta-couplings on the aromatic ring.

  • 1H NMR Acquisition : Execute a standard 1D proton sequence with 16 scans , a spectral width of 10 ppm, and a relaxation delay (d1) of 2 seconds .

    • Causality: A 2-second delay ensures >95% longitudinal relaxation ( T1​ ) for small-molecule protons between pulses, guaranteeing that the resulting peak integrals accurately reflect the stoichiometric ratio of the protons.

  • 13C NMR Acquisition : Execute a proton-decoupled 13C sequence (e.g., zgpg30) with 1024 scans and a d1 of 3–5 seconds .

    • Causality: The extended delay and high scan count compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. Proton decoupling collapses complex multiplets into sharp singlets, drastically improving the SNR for quaternary carbons like C4 and C7.

NMR_Workflow S1 Sample Preparation (5-10 mg in 0.5 mL CDCl3) S2 Probe Tuning & Matching (500 MHz / 125 MHz) S1->S2 S3 Shimming & Locking (Deuterium Signal Lock) S2->S3 S4 1H NMR Acquisition (16 Scans, d1=2s) S3->S4 S5 13C NMR Acquisition (1024 Scans, d1=5s) S3->S5 S6 Fourier Transform & Phase Correction S4->S6 S5->S6 S7 Peak Picking, Integration & Structural Assignment S6->S7

Figure 2: Step-by-step experimental workflow for high-fidelity NMR data acquisition.

Spectral Data & Causality Analysis

The tables below summarize the expected chemical shifts (δ), multiplicities, and coupling constants ( J ) for 7-methoxy-2-methyl-4H-thiochromen-4-one, grounded in empirical data for thiochromone derivatives [1][2].

1H NMR Data (500 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Causality / Assignment Logic
H-5 8.40Doublet (d)8.81HHighly Deshielded: Located ortho to the C4 carbonyl. The spatial proximity places H-5 directly within the deshielding cone of the C=O π -bond's magnetic anisotropy.
H-8 7.02Doublet (d)2.41HShielded (ortho effect): Located ortho to the C7 methoxy group. The electron-donating resonance (+R) of the oxygen increases electron density here, shifting the peak upfield. Exhibits fine meta-coupling to H-6.
H-6 6.95Doublet of doublets (dd)8.8, 2.41HShielded (ortho effect): Also ortho to the methoxy group. Splits into a doublet by the adjacent H-5 (ortho-coupling, 8.8 Hz) and further into a doublet by H-8 (meta-coupling, 2.4 Hz).
H-3 6.80Quartet (q) / Singlet~1.21HVinylic Proton: Appears in the typical alkene region. May present as a fine quartet due to long-range allylic coupling with the C2 methyl group.
-OCH3 3.90Singlet (s)-3HHeteroatom Deshielding: Typical shift for an aromatic methoxy group, deshielded by the inductive (-I) effect of the attached oxygen atom.
-CH3 2.45Doublet (d) / Singlet~1.23HAllylic Methyl: Shifted downfield from standard alkanes due to its attachment to the sp2-hybridized C2 carbon.
13C NMR Data (125 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Causality / Assignment Logic
C-4 180.5Quaternary (C=O)Extremely deshielded due to the high electronegativity of oxygen and sp2 hybridization, characteristic of a conjugated thiochromone carbonyl.
C-7 162.3Quaternary (C-O)Deshielded by the direct inductive (-I) pull of the attached methoxy oxygen.
C-2 151.2Quaternary (C-S)Deshielded by the adjacent sulfur atom and conjugation with the alkene system.
C-8a 139.8Quaternary (C-S)Bridgehead carbon attached to the sulfur heteroatom.
C-5 129.5Tertiary (CH)Aromatic carbon meta to the methoxy group; lacks the shielding resonance effect seen at C6 and C8.
C-4a 125.1Quaternary (C-C)Bridgehead carbon adjacent to the carbonyl group.
C-3 123.8Tertiary (CH)Vinylic carbon, typical shift for the alpha-position of an α,β -unsaturated system.
C-6 114.2Tertiary (CH)Highly shielded by the +R resonance effect of the ortho-methoxy group.
C-8 108.5Tertiary (CH)Highly shielded by the +R resonance effect of the ortho-methoxy group.
-OCH3 55.6Primary (CH3)Standard shift for an aliphatic carbon single-bonded to an aromatic oxygen.
-CH3 20.4Primary (CH3)Allylic methyl carbon.

References

  • Title: WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors Source: Google Patents URL
  • Title: Thiochromone | C9H6OS | CID 14119507 Source: PubChem - NIH URL: [Link]

Method

Title: Elucidating the Mass Spectrometry Fragmentation Fingerprint of 7-methoxy-2-methyl-4H-thiochromen-4-one

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to understanding a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 7-methoxy-2-methyl-4H-thiochromen-4-one. Thiochromenone scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their mass spectrometric behavior is crucial for structural confirmation, metabolite identification, and quality control. This application note moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing the fragmentation pathways, including radical-site initiations, charge-site initiations, and retro-Diels-Alder reactions. We present a detailed, field-tested protocol for acquiring high-quality mass spectra for this class of compounds, ensuring reproducibility and data integrity.

Introduction: The Rationale Behind Fragmentation Analysis

In modern drug discovery and chemical research, unambiguous structural verification is paramount. Mass spectrometry (MS) is a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that offers deep structural insights.[1] The compound of interest, 7-methoxy-2-methyl-4H-thiochromen-4-one, possesses several key functional groups—a thioether within a heterocyclic ring, a ketone, a methoxy group, and an aromatic system—each of which directs the fragmentation cascade in a predictable manner.

Understanding these pathways is not merely an academic exercise. It enables scientists to:

  • Confirm Synthesis: Verify that the correct target molecule has been synthesized.

  • Identify Impurities: Detect and tentatively identify synthesis byproducts or degradants.

  • Characterize Metabolites: Predict and identify metabolic products where functional groups have been altered.

The ionization process in Electron Ionization (EI) MS is highly energetic (typically 70 eV), creating a molecular radical cation, [M]•+, which is energetically unstable.[2] This excess energy is dissipated through a series of bond cleavages and rearrangements, generating a spectrum of fragment ions. The most favorable fragmentation pathways are those that lead to the most stable products (cations and/or radicals).[2][3]

Predicted Fragmentation Pathways

The fragmentation of 7-methoxy-2-methyl-4H-thiochromen-4-one (Molecular Formula: C₁₁H₁₀O₂S, Monoisotopic Mass: 206.04 Da) is governed by the interplay of its functional groups. The initial ionization is most likely to occur via the removal of a non-bonding electron from either the sulfur or oxygen atoms, creating a radical cation, [M]•+, at m/z 206.

Key Fragmentation Mechanisms at Play:
  • Alpha (α)-Cleavage: Bonds adjacent to the heteroatoms (S and O) are prone to cleavage. This is a radical site-initiated fragmentation.[4][5]

  • Loss of Small Neutral Molecules: Stable molecules like carbon monoxide (CO) and water (H₂O) are often eliminated. Cleavage of bonds next to a carbonyl group is a common fragmentation pattern for ketones.[6]

  • Methoxy Group Fragmentation: Aromatic methoxy groups typically fragment via the loss of a methyl radical (•CH₃) to form a highly stable phenoxide-type cation, followed by the expulsion of carbon monoxide (CO).[7]

  • Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring system is susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for chromone and thiochromenone cores.[8][9] This is a powerful diagnostic tool for identifying the core scaffold.[10][11]

Proposed Fragmentation Cascade:

The following diagram and table outline the most probable fragmentation pathways originating from the molecular ion at m/z 206 .

Fragmentation_Pathway M_plus [M]•+ m/z = 206 frag_191 Fragment A C10H7O2S+ m/z = 191 M_plus->frag_191 - •CH3 frag_178 Fragment B C10H10S•+ m/z = 178 M_plus->frag_178 - CO frag_136 Fragment D (RDA) C8H8S•+ m/z = 136 M_plus->frag_136 RDA frag_163 Fragment C C9H7OS+ m/z = 163 frag_191->frag_163 - CO frag_135 Fragment E C8H7S+ m/z = 135 frag_136->frag_135 - •H

Caption: Proposed EI fragmentation pathway for 7-methoxy-2-methyl-4H-thiochromen-4-one.

Data Summary of Key Fragments:
IonProposed m/zNeutral LossProposed Structure/Mechanism
[M]•+ 206.04-Molecular Ion (C₁₁H₁₀O₂S)
A 191.02•CH₃ (15 Da)Loss of a methyl radical from the 7-methoxy group, forming a stable oxonium ion.
B 178.05CO (28 Da)Loss of carbon monoxide from the 4-keto group.
C 163.02CO (28 Da)Subsequent loss of carbon monoxide from Fragment A.
D 136.03C₃H₂O (54 Da)Retro-Diels-Alder (RDA) fragmentation, cleaving the heterocyclic ring.
E 135.02H• (1 Da)Loss of a hydrogen radical from Fragment D to form a stable thiophenyl-type cation.

Experimental Protocol: Acquiring High-Fidelity Spectra

This protocol describes the acquisition of fragmentation data using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte.

Sample Preparation (Self-Validating System)
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 7-methoxy-2-methyl-4H-thiochromen-4-one and dissolve it in 1 mL of high-purity ethyl acetate or dichloromethane in a volumetric flask. Causality: These solvents are volatile, compatible with GC systems, and effectively solubilize the analyte.

  • Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the stock solution with the same solvent. Trustworthiness: This concentration is typically sufficient to produce a strong signal without overloading the detector, ensuring good spectral quality.

  • Blank Injection: Before running the sample, inject a solvent blank (ethyl acetate or dichloromethane) to check for system contamination and background noise. The resulting chromatogram should be clean.

Instrumentation and Workflow

The following workflow provides a robust method for data acquisition.

Protocol_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Create Stock (1 mg/mL) prep1->prep2 prep3 Create Working Soln (10 µg/mL) prep2->prep3 gc_inj Inject 1 µL prep3->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization gc_sep->ms_ion ms_acq Mass Acquisition ms_ion->ms_acq data_proc Spectrum Extraction ms_acq->data_proc data_interp Fragmentation Analysis data_proc->data_interp data_report Reporting data_interp->data_report

Caption: Standard workflow from sample preparation to final data analysis.

Recommended GC-MS Parameters
ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium, constant flow 1.0 mL/minInert gas providing good chromatographic resolution.
Oven ProgramStart at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minSeparates the analyte from solvent and potential impurities.
MS System
Ion SourceElectron Ionization (EI)The standard for generating reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for library matching and creating sufficient fragmentation.[2]
Source Temperature230 °CPrevents condensation of the analyte in the source.
Mass Rangem/z 40-400Covers the molecular ion and all expected major fragments.
Scan Speed2 scans/secProvides sufficient data points across the chromatographic peak.

Data Interpretation and Validation

Upon acquisition, the total ion chromatogram (TIC) should reveal a single, sharp peak corresponding to the analyte.

  • Extract the Mass Spectrum: Obtain the mass spectrum from the apex of the analyte's chromatographic peak.

  • Identify the Molecular Ion: Locate the peak at the highest m/z value, which should correspond to the calculated molecular weight (m/z 206). Its presence confirms the identity of the parent molecule.

  • Match Fragments to Predictions: Compare the major peaks in the experimental spectrum to the predicted fragments in the table above (m/z 191, 178, 163, 136, 135). The relative intensities of these peaks provide insight into the stability of the respective fragment ions.

  • High-Resolution Confirmation (Optional but Recommended): For absolute certainty, acquiring data on a high-resolution MS system (e.g., Q-TOF or Orbitrap) can confirm the elemental composition of the molecular ion and its fragments, distinguishing them from other ions with the same nominal mass.

Conclusion

The mass spectrometric fragmentation of 7-methoxy-2-methyl-4H-thiochromen-4-one is a predictable process driven by the chemical properties of its constituent functional groups. The key fragmentation pathways include the loss of a methyl radical from the methoxy group, decarbonylation, and a diagnostic retro-Diels-Alder reaction. The protocol provided herein offers a robust and reliable method for obtaining high-quality EI mass spectra for this compound class, enabling confident structural elucidation and characterization for researchers in pharmaceutical and chemical sciences.

References

  • ResearchGate. Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Available at: [Link]

  • PMC (PubMed Central). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • ScienceDirect. Retro-Diels Alder mechanism: Significance and symbolism. Available at: [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. Available at: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • Michigan State University Department of Chemistry. Interpretation of mass spectra. Available at: [Link]

  • YouTube. Mass spectrometry: Retro diels alder fragmentation. Available at: [Link]

  • University of Arizona. Intro to Mass Spectrometry - Fragmentation Mechanisms. Available at: [Link]

  • PMC (PubMed Central). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Protocols for 7-Methoxy-2-methyl-4H-thiochromen-4-one

Introduction & Mechanistic Context Thiochromen-4-ones represent a highly valuable class of sulfur-containing heterocycles, utilized extensively as bioactive scaffolds and precursors in organic synthesis due to their uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Thiochromen-4-ones represent a highly valuable class of sulfur-containing heterocycles, utilized extensively as bioactive scaffolds and precursors in organic synthesis due to their unique optical and pharmacological properties[1]. However, the purification of thiochromone derivatives—specifically 7-methoxy-2-methyl-4H-thiochromen-4-one —presents unique physicochemical challenges.

Unlike their oxygen-containing counterparts (chromones), the sulfur atom in the thiochromone core possesses multiple accessible oxidation states[1]. The presence of the electron-donating 7-methoxy group further increases electron density across the benzothiopyran system. Consequently, prolonged exposure to ambient air or light in solution can trigger unwanted oxidation, converting the sulfide core into photolabile sulfoxides or sulfones[2]. To mitigate this, purification must be rapid, thermodynamically controlled, and designed to minimize the compound's time-in-solution. This guide outlines a field-proven, self-validating anti-solvent crystallization strategy to achieve >99% purity.

Physicochemical Profiling

Before initiating crystallization, it is critical to understand the molecular parameters that dictate solvent compatibility. The moderate polarity of the thiochromone core, combined with the hydrophobic 2-methyl group, makes this compound highly responsive to dual-solvent systems.

Table 1: Physicochemical & Structural Profile

ParameterSpecification / Value
IUPAC Name 7-Methoxy-2-methyl-4H-thiochromen-4-one
CAS Registry Number 61497-83-4[3]
Molecular Formula C11H10O2S[4]
Molecular Weight 206.26 g/mol [5]
Structural Features Thiochromone core, 7-methoxy (EDG), 2-methyl
Predicted Appearance Pale yellow to off-white crystalline solid

Strategic Rationale: The Anti-Solvent Approach

Single-solvent crystallization relies entirely on a temperature-solubility gradient. For 7-methoxy-2-methyl-4H-thiochromen-4-one, solubility in non-polar solvents (e.g., hexanes) is too low even at boiling, whereas solubility in polar solvents (e.g., ethanol) often remains too high at 4 °C, leading to poor recovery yields.

The Causality of the Dual-Solvent Choice: We utilize an Ethyl Acetate (EtOAc) / Hexane system. EtOAc acts as the primary solvent; its dipole moment effectively solvates the polarizable sulfur and carbonyl groups at elevated temperatures. Hexane acts as the anti-solvent; it lowers the dielectric constant of the bulk medium. By decoupling dissolution from precipitation, we gain precise control over the metastable zone—the narrow thermodynamic window where the solution is supersaturated but spontaneous nucleation has not yet occurred. This prevents "oiling out" (amorphous liquid-liquid phase separation) and forces the molecules to assemble into a highly ordered, impurity-free crystal lattice.

Table 2: Anti-Solvent Crystallization Parameters

ParameterSolvent (Ethyl Acetate)Anti-Solvent (Hexanes)
Role in System Primary dissolution matrixSolubility depressant
Temperature Profile Near boiling (approx. 65 °C)Ambient to 4 °C
Addition Rate N/A (Initial dissolution)Dropwise (to metastable zone)
Cooling Rate 0.5 °C/minN/A
Wash Phase N/AIce-cold (2 x 5 mL)

Experimental Workflow

G Start Crude 7-Methoxy-2-methyl- 4H-thiochromen-4-one Chromatography Flash Chromatography (Silica, 5-10% EtOAc/Hexanes) Start->Chromatography Dissolution Dissolution in Hot EtOAc (Near Boiling Point) Chromatography->Dissolution AntiSolvent Anti-Solvent Addition (Dropwise Hexanes until Turbid) Dissolution->AntiSolvent Cooling Controlled Cooling (0.5 °C/min to 4 °C) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Hexane Wash Cooling->Filtration Pure Pure Crystalline Product (>99% Purity) Filtration->Pure

Caption: Workflow for the purification and anti-solvent crystallization of thiochromen-4-one derivatives.

Self-Validating Step-by-Step Protocol

A robust protocol must be self-validating, meaning it contains internal checkpoints that confirm the success of a step before proceeding.

Step 1: Pre-Purification via Flash Chromatography

Crude reaction mixtures often contain unreacted thiophenols or acidic byproducts that can inhibit crystal nucleation[1].

  • Action: Load the crude mixture onto a silica gel column. Elute with a gradient of 5–10% EtOAc in Hexanes[1].

  • Causality: This specific polarity window elutes the target thiochromone while permanently retaining highly polar baseline impurities on the silica.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) under UV 254 nm. The target compound will appear as a distinct, strongly UV-active spot. Pool only the fractions containing this single spot.

Step 2: High-Temperature Dissolution
  • Action: Concentrate the pooled fractions to dryness under reduced pressure. Re-dissolve the resulting solid in a minimal volume of hot EtOAc (approx. 65 °C) in an Erlenmeyer flask equipped with a stir bar.

  • Causality: Minimizing the solvent volume ensures the system is as close to saturation as possible, maximizing the final yield.

  • Self-Validation: The solution must achieve complete optical clarity. If particulate matter persists, perform a rapid hot filtration. Unfiltered micro-particles act as sites for heterogeneous nucleation, which traps impurities.

Step 3: Metastable Zone Identification (Anti-Solvent Addition)
  • Action: While maintaining heating and vigorous stirring, add warm Hexanes dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) is observed. Add 1-2 drops of hot EtOAc to just clear the solution.

  • Causality: The turbidity marks the exact boundary of the metastable zone. Adding a drop of EtOAc pushes the system just back into the soluble phase, ensuring that subsequent crystallization is driven purely by temperature reduction rather than solvent shock.

  • Self-Validation: The visual transition from turbid back to perfectly clear confirms the system is thermodynamically primed for crystal growth.

Step 4: Controlled Nucleation and Growth
  • Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a controlled rate (approx. 0.5 °C/min). Once at room temperature, transfer to an ice bath (4 °C) for 2 hours.

  • Causality: Slow cooling provides the molecules with the thermodynamic time required to align into their most stable crystalline lattice, actively excluding impurities from the matrix. Rapid cooling causes kinetic precipitation, which traps solvent and impurities within crystal defects.

  • Self-Validation: The formation of distinct, well-defined crystalline needles or plates (rather than an amorphous sludge) validates the cooling rate.

Step 5: Isolation and Washing
  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (2 x 5 mL).

  • Causality: Ice-cold hexanes displace the residual mother liquor (which contains the concentrated impurities) without dissolving the newly formed crystals.

Analytical Quality Control

To definitively confirm the success of the crystallization, the isolated product must be subjected to the following analytical checks:

  • Melting Point Determination: Thiochromen-4-one derivatives exhibit sharp melting points; for instance, related methoxy-substituted thiochromones melt cleanly in the 110–111 °C range[1]. A melting point depression or a range broader than 1.5 °C indicates solvent inclusion or lattice impurities.

  • NMR Spectroscopy: 1 H NMR (in CDCl 3​ ) must show a characteristic singlet for the 7-methoxy group (typically around δ 3.8-3.9 ppm) and the 2-methyl group (around δ 2.3-2.4 ppm), alongside the distinct aromatic splitting pattern characteristic of the thiochromone core[1][6]. The absence of broad aliphatic peaks confirms the successful removal of hexanes.

  • HPLC Analysis: Reverse-phase HPLC (C18 column, monitoring at 254 nm) should be used to confirm a chromatographic purity of >99%.

References

  • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids Source: MDPI (Molecules) URL: [Link]

  • Title: Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis and characterization of thiochromone S,S-dioxides as new photolabile protecting groups Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of 7-Methoxy-2-Methyl-4H-Thiochromen-4-one Derivatives for Drug Discovery

Abstract The 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document provides a comprehensive guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel derivatives based on this core. We will detail a robust and reproducible synthetic protocol, outline methods for molecular diversification, and provide standardized assays for preliminary biological screening. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt these methods for their specific drug discovery campaigns.

Introduction: The Significance of the Thiochromenone Scaffold

Thiochromenones, the sulfur analogues of the well-known chromones, have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][2][3] The sulfur atom in the heterocyclic core imparts unique electronic and steric properties compared to its oxygen counterpart, offering distinct opportunities for molecular design and interaction with biological targets.[3] Specifically, the 7-methoxy-2-methyl substitution pattern provides a validated starting point, with the methoxy group at the 7-position known to influence activity in related chromone series.[4] This guide focuses on leveraging this scaffold to generate libraries of novel chemical entities for hit identification and lead optimization.

The overall workflow for a drug discovery program centered on this scaffold is outlined below.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation Start Starting Materials (4-Methoxythiophenol, Ethyl Acetoacetate) SynthCore Synthesis of Core Scaffold: 7-methoxy-2-methyl- 4H-thiochromen-4-one Start->SynthCore Step 1 Derivatization Library Synthesis: Generation of Derivatives SynthCore->Derivatization Step 2 Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Step 3 PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreen Step 4 SecondaryScreen Secondary/Mechanism-based Assays (e.g., COX-2, Kinase) PrimaryScreen->SecondaryScreen Step 5 SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR Step 6 Hit Hit Compound Identification SAR->Hit caption Figure 1. Drug discovery workflow. DerivatizationStrategy cluster_r1 Position 2 (R1) cluster_r2 Aromatic Ring (R2) cluster_r3 Post-synthesis Modification Core 7-Methoxy-2-methyl- 4H-thiochromen-4-one Core R3_node Functionalize core (e.g., Bromination, Demethylation of 7-methoxy) Core->R3_node R1_node Vary β-ketoester (e.g., ethyl benzoylacetate, ethyl trifluoroacetoacetate) R1_node->Core R2_node Vary thiophenol substituent (e.g., 4-chlorothiophenol, 3,4-dimethoxythiophenol) R2_node->Core caption Figure 2. Strategies for derivative synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 7-Methoxy-2-methyl-4H-thiochromen-4-one

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Class: Thioflavone Derivative / S-nitrosoglutathione reductase (GSNOR) inhibitor intermediate[1] Welcome to the Technical Support...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Class: Thioflavone Derivative / S-nitrosoglutathione reductase (GSNOR) inhibitor intermediate[1]

Welcome to the Technical Support Center for 7-methoxy-2-methyl-4H-thiochromen-4-one . This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome the severe aqueous solubility limitations inherent to this specific thiochromone scaffold.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 7-methoxy-2-methyl-4H-thiochromen-4-one exhibit such poor aqueous solubility? A1: The insolubility of this compound is driven by its thermodynamics. The planar bicyclic thiochromen-4-one core promotes highly efficient intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy. Furthermore, the 7-methoxy and 2-methyl substituents increase the molecule's lipophilicity (LogP) without providing strong hydrogen-bond donors. According to the General Solubility Equation (GSE), high LogP and high melting points are the primary drivers of poor aqueous solubility[2]. Because the energy required to break the crystal lattice exceeds the hydration energy gained upon dissolution, the compound remains largely insoluble in water.

Q2: Can I use salt formation to improve its solubility? A2: No. While salt formation is a gold standard for ionizable drugs, 7-methoxy-2-methyl-4H-thiochromen-4-one lacks a strongly ionizable functional group (like an amine or carboxylic acid) at physiological pH[3]. Therefore, you must rely on non-covalent formulation strategies, such as cyclodextrin complexation, solid dispersions, or nanoparticle engineering[4].

Q3: My compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this? A3: This is a classic "solvent-shift" precipitation. While DMSO perfectly solvates the hydrophobic thiochromone, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium, causing the lipophilic drug to crash out[5]. To prevent this, you must physically shield the hydrophobic core using an encapsulating agent (like cyclodextrins) before introducing it to the aqueous environment.

Part 2: Strategic Decision Tree

Selecting the correct solubilization strategy depends entirely on your experimental endpoint. The diagram below outlines the logical workflow for selecting a formulation approach.

DecisionTree Start 7-Methoxy-2-methyl-4H- thiochromen-4-one InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Studies (Preclinical Models) Start->InVivo Cosolvent Cosolvents (DMSO <0.5%) InVitro->Cosolvent Low Conc. Needed Cyclo Cyclodextrin (HP-β-CD) InVitro->Cyclo High Conc. Needed Oral Oral Administration InVivo->Oral IV Intravenous (IV) InVivo->IV Nano Nanosuspensions (Wet Milling) Oral->Nano ASD Amorphous Solid Dispersions (ASD) Oral->ASD IV->Cyclo Lipid Lipid Nanocarriers IV->Lipid

Decision tree for selecting a solubilization strategy based on experimental requirements.

Part 3: Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected performance of various formulation techniques when applied to planar, hydrophobic thioflavone derivatives.

StrategyPrimary MechanismExpected Solubility IncreaseBest Use CaseLimitations / Drawbacks
Cosolvents (DMSO/EtOH) Polarity adjustment10x – 50xIn vitro biochemical screeningCytotoxicity at >0.5% v/v; risk of precipitation upon dilution.
HP-β-CD Complexation Hydrophobic cavity encapsulation50x – 100xIn vitro cell assays / IV dosingRequires high excipient-to-drug mass ratio; bulky formulation.
Nanosuspension Surface area expansion (Noyes-Whitney)20x – 80x (kinetic dissolution)Oral bioavailability studiesPhysical instability (Ostwald ripening, agglomeration).
Amorphous Solid Dispersion Crystal lattice disruption100x – 500xOral solid dosage formsThermodynamic instability leading to eventual recrystallization.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must operate as a self-validating system.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: The chemical structure of HP-β-CD features a hydrophobic inner pocket and a hydrophilic outer surface. By stirring the compound in a concentrated CD solution, the lipophilic thiochromen-4-one core is thermodynamically driven into the pocket to escape the aqueous environment, forming a water-soluble inclusion complex[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of 7-methoxy-2-methyl-4H-thiochromen-4-one powder (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 to 72 hours. Note: Extended time is required to reach thermodynamic equilibrium for phase solubility.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining sub-micron crystals.

  • Self-Validation Step: Do not assume 100% encapsulation. Quantify the exact concentration of the dissolved compound in the filtrate using HPLC-UV against a standard curve prepared in methanol.

Protocol B: Top-Down Nanosuspension via Wet Media Milling

Causality: For in vivo oral dosing, complexation may not provide sufficient drug loading. Wet milling reduces the drug's particle size below 1000 nm. According to the Noyes-Whitney equation, this exponential increase in the surface area-to-volume ratio drastically accelerates the dissolution rate in gastrointestinal fluids, bypassing the rate-limiting step of oral absorption[4][6].

Workflow API Crystalline API (Poorly Soluble) Dispersion Coarse Dispersion (+ Surfactants) API->Dispersion Milling Wet Media Milling (High Shear) Dispersion->Milling Nano Nanosuspension (< 500 nm) Milling->Nano Validation DLS Validation (PDI < 0.2) Nano->Validation

Workflow for generating self-validating nanosuspensions via wet media milling.

Step-by-Step Methodology:

  • Stabilizer Preparation: Dissolve a steric/electrostatic stabilizer (e.g., 1% w/w Poloxamer 188 or Polysorbate 80) in deionized water. The stabilizer prevents the highly energetic nanoparticles from agglomerating.

  • Dispersion: Disperse 5% (w/w) of crystalline 7-methoxy-2-methyl-4H-thiochromen-4-one into the stabilizer solution to form a coarse macro-suspension.

  • Milling: Transfer the suspension to a planetary micro-mill chamber loaded with 0.2 mm yttrium-stabilized zirconium oxide (YSZ) beads.

  • Shear Application: Mill at 2500 RPM for 90 minutes. Critical Control: Maintain the milling chamber temperature below 20°C using a cooling jacket. Heat generation can cause localized dissolution and subsequent Ostwald ripening (crystal growth) upon cooling.

  • Harvesting: Separate the resulting nanosuspension from the YSZ beads using a 10 µm screen.

  • Self-Validation Step: Analyze the nanosuspension using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average particle size of 200–400 nm with a Polydispersity Index (PDI) of < 0.2, confirming a uniform, stable colloidal dispersion.

References

  • WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors. Google Patents.
  • Improving solubility via structural modification. ResearchGate. Available at:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at:[Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. Available at:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

troubleshooting low yield in 7-methoxy-2-methyl-4H-thiochromen-4-one synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 7-methoxy-2-methyl-4H-thiochrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 7-methoxy-2-methyl-4H-thiochromen-4-one , a privileged thioflavone scaffold used in medicinal chemistry.

The condensation of 3-methoxybenzenethiol with ethyl acetoacetate is the most direct route to this scaffold. However, this reaction is notoriously plagued by low yields, regioselectivity issues, and thermal degradation. Below, we provide a causality-driven troubleshooting guide, validated protocols, and a diagnostic logic tree to optimize your workflow.

Diagnostic Workflow: Failure Modes in Thiochromone Synthesis

TroubleshootingWorkflow Start Low Yield (<30%) in 7-Methoxy-2-methyl-4H-thiochromen-4-one Synthesis Cond1 Is there a white/yellow insoluble precipitate? Start->Cond1 Cond2 Is the reaction mixture black and tarry? Start->Cond2 Cond3 Are there two LC-MS peaks with identical m/z (207.05)? Start->Cond3 Diag1 Diagnosis: Disulfide Formation (Oxidative dimerization of 3-methoxybenzenethiol) Cond1->Diag1 Yes Fix1 Solution: Degas solvents. Run strictly under N2/Ar atmosphere. Diag1->Fix1 Diag2 Diagnosis: Thermal Decomposition (Charring from PPA at 110°C) Cond2->Diag2 Yes Fix2 Solution: Switch to Eaton's Reagent. Lower temperature to 50°C. Diag2->Fix2 Diag3 Diagnosis: Regioisomerism (Formation of 5-methoxy & 7-methoxy isomers) Cond3->Diag3 Yes Fix3 Solution: Lower reaction temperature. Purify via selective recrystallization. Diag3->Fix3

Figure 1: Diagnostic logic tree for identifying and resolving low-yield failure modes in thiochromone synthesis.

Quantitative Method Comparison

To overcome the limitations of the traditional synthesis, modern protocols substitute the cyclization catalyst. The table below summarizes the quantitative differences between the traditional Polyphosphoric Acid (PPA) method and the optimized Eaton's Reagent method.

Reaction ParameterTraditional Method (PPA)Optimized Method (Eaton's Reagent)
Catalyst Composition Polyphosphoric Acid7.7 wt% P₂O₅ in Methanesulfonic Acid
Reaction Temperature 110 °C50 °C
Viscosity (at operating temp) Very High (Requires mechanical stirring)Low (Magnetic stirring sufficient)
Typical Isolated Yield 14% - 30%50% - 88%
Primary Failure Mode Thermal charring, incomplete mixingMoisture contamination
Regioselectivity (7-OMe : 5-OMe) Moderate (Thermodynamic scrambling)High (Kinetic control preferred)

Troubleshooting FAQs & Causal Analysis

Q1: Why is my reaction mixture turning black, and my isolated yield is below 15%?

  • Causality: The traditional patent route utilizes Polyphosphoric Acid (PPA) at 110 °C[1]. PPA is highly viscous, which impedes efficient heat transfer and prevents uniform mixing. This leads to localized superheating at the flask walls. The electron-rich methoxy-substituted aromatic ring is highly sensitive to these harsh thermal conditions, resulting in rapid oxidative degradation and charring.

  • Solution & Self-Validation: Switch the catalyst to Eaton's Reagent[2]. It is a liquid at room temperature, allowing for standard magnetic stirring and highly efficient heat dissipation at lower temperatures (50 °C).

  • Self-Validation Step: Monitor the reaction color. A successful Eaton's reagent cyclization will transition from pale yellow to a deep amber, but should never turn opaque black. If the solution remains amber, thermal degradation has been successfully bypassed.

Q2: I am observing a large amount of insoluble white precipitate before the cyclization even begins. What is happening?

  • Causality: 3-Methoxybenzenethiol is a highly nucleophilic starting material. The electron-donating methoxy group lowers the oxidation potential of the sulfur atom, making it highly susceptible to oxidative dimerization into bis(3-methoxyphenyl) disulfide in the presence of atmospheric oxygen or trace transition metals[3]. This depletes your active starting material before it can condense with the ethyl acetoacetate.

  • Solution & Self-Validation: Degas all reagents and run the reaction under a strict argon or nitrogen atmosphere.

  • Self-Validation Step: Before adding the ethyl acetoacetate, pull a 10 µL aliquot of the thiophenol solution, dilute it in acetonitrile, and run a rapid LC-MS. If you observe a dominant peak at m/z 279 [M+H]⁺, disulfide formation has occurred. You must abort the run or treat the mixture with a reducing agent (e.g., TCEP) before proceeding.

Q3: My LC-MS shows the correct mass (m/z 207 [M+H]⁺), but NMR indicates a mixture of two products. Why is my target yield so low?

  • Causality: The condensation of 3-methoxybenzenethiol with ethyl acetoacetate forms an intermediate thioester that undergoes an intramolecular Friedel-Crafts acylation. Because the methoxy group is in the meta position on the starting thiol, cyclization can occur at the para position (yielding the desired 7-methoxy isomer) or the ortho position (yielding the 5-methoxy isomer)[4]. While steric hindrance naturally favors the 7-methoxy product, high temperatures (like 110 °C in PPA) provide enough activation energy to form the kinetic 5-methoxy byproduct, leading to a scrambled mixture.

  • Solution & Self-Validation: Lowering the reaction temperature by using Eaton's reagent enhances the regioselectivity toward the less sterically hindered 7-methoxy isomer.

  • Self-Validation Step: Analyze the ¹H NMR of the crude mixture. The desired 7-methoxy isomer will display a characteristic isolated aromatic proton singlet (H-8) around 6.8–7.0 ppm, whereas the 5-methoxy isomer will show a different splitting pattern due to three contiguous aromatic protons.

Self-Validating Experimental Protocols

Protocol A: Traditional PPA-Mediated Cyclization (For Reference)

Note: This protocol is prone to thermal degradation but remains the historical standard[1].

  • Preparation: Charge a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a mechanical stirrer with Polyphosphoric Acid (PPA) (200 g).

  • Addition: Add 3-methoxybenzenethiol (24.0 g, 28.5 mmol) and ethyl acetoacetate (22.8 g, 28.5 mmol) at room temperature under a steady nitrogen stream.

  • Cyclization: Heat the highly viscous mixture to 110 °C for 5 hours under vigorous mechanical stirring.

  • Quench: Carefully pour the hot, dark mixture over 100 mL of crushed ice to hydrolyze the PPA.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Optimized Eaton's Reagent Cyclization (Recommended)

Note: This protocol overcomes viscosity and temperature limitations, significantly improving yields[2].

  • Preparation: In a flame-dried, argon-flushed flask, dissolve 3-methoxybenzenethiol (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10 mL per gram of thiol).

  • Cyclization: Stir the mixture magnetically at 50 °C for 16 hours. Self-Validation: The mixture should remain fluid and amber-colored.

  • Quench: Cool the flask to 0 °C. Carefully quench the reaction by adding the mixture dropwise to a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution until the pH reaches 7.0.

  • Isolation: Extract the neutralized aqueous phase with dichloromethane (DCM) (3 × 30 mL). Wash the combined organics with water, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot ethanol to selectively isolate the pure 7-methoxy-2-methyl-4H-thiochromen-4-one regioisomer.

Sources

Troubleshooting

optimizing HPLC retention time for 7-methoxy-2-methyl-4H-thiochromen-4-one

Technical Support Center: HPLC Retention Time Optimization for 7-Methoxy-2-methyl-4H-thiochromen-4-one Executive Summary & Molecular Context 7-methoxy-2-methyl-4H-thiochromen-4-one is a heterocyclic compound characterize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Retention Time Optimization for 7-Methoxy-2-methyl-4H-thiochromen-4-one

Executive Summary & Molecular Context

7-methoxy-2-methyl-4H-thiochromen-4-one is a heterocyclic compound characterized by a hydrophobic thiochromone core, an electron-donating methoxy group, and a hydrogen-bond accepting ketone. Because it is polar, non-volatile, and thermally sensitive, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred analytical technique for its quantification and purity assessment[1]. While the molecule lacks strongly ionizable functional groups (such as basic amines), its localized dipoles make its retention time (RT) highly sensitive to mobile phase strength and secondary interactions with the stationary phase.

Diagnostic Workflow for Retention Optimization

HPLC_Troubleshooting Start Analyze 7-methoxy-2-methyl- 4H-thiochromen-4-one Eval Evaluate Retention Factor (k') Start->Eval Low k' < 1.5 (Elutes near void) Eval->Low High k' > 10 (Broad, late peak) Eval->High Tail Variable RT & Peak Tailing Eval->Tail Opt 1.5 < k' < 10 Symmetrical Peak Eval->Opt ActLow Decrease Organic Modifier (e.g., Acetonitrile) Low->ActLow ActHigh Increase Organic Modifier or Use Gradient High->ActHigh ActTail Add 0.1% Formic Acid (Masks Silanols) Tail->ActTail Valid Execute System Suitability Test Opt->Valid ActLow->Eval ActHigh->Eval ActTail->Eval

Diagnostic workflow for optimizing HPLC retention time of thiochromone derivatives.

Troubleshooting Guides & Mechanistic FAQs

Q1: My compound elutes too close to the void volume ( k′<1.5 ). How do I increase retention without causing peak broadening?

  • Causality: Elution near the void volume indicates that the mobile phase is too strong (excessive organic modifier), overpowering the hydrophobic dispersion forces between the thiochromone core and the C18 stationary phase.

  • Solution: Decrease the percentage of the organic solvent (e.g., Acetonitrile or Methanol). In RP-HPLC, a 10% decrease in the organic modifier typically yields a 2- to 3-fold increase in the analyte's retention factor ( k′ )[2]. If peak broadening occurs at lower organic concentrations, increase the column temperature to reduce mobile phase viscosity and improve mass transfer kinetics.

Q2: The retention time is shifting between runs, and the peak exhibits severe tailing (Asymmetry > 1.5). Why is this happening if the molecule isn't a strong base?

  • Causality: Although 7-methoxy-2-methyl-4H-thiochromen-4-one is not a basic amine, the lone pairs on the ketone and methoxy oxygens act as potent hydrogen bond acceptors. At neutral pH, residual silanol groups on the silica-based stationary phase ionize to form negatively charged, highly active binding sites. These sites interact unpredictably with the analyte's polar groups, causing tailing and RT drift.

  • Solution: Modify the mobile phase pH to suppress silanol ionization. Adding 0.1% formic acid or phosphoric acid lowers the pH to ~2.7, fully protonating and neutralizing the residual silanols[3],[2]. This forces the separation to rely purely on reproducible hydrophobic interactions.

Q3: I am observing co-elution with a structurally similar impurity (e.g., a desmethyl derivative). Adjusting the water/acetonitrile ratio isn't resolving them. What is the next logical step?

  • Causality: Standard C18 columns separate compounds primarily based on overall hydrophobicity. If two thiochromone derivatives have nearly identical partition coefficients, changing the solvent ratio will only shift their retention times together, without improving selectivity ( α ).

  • Solution: Change the stationary phase chemistry or the organic modifier type to exploit different intermolecular forces. Switching from Acetonitrile to Methanol can introduce new hydrogen-bonding selectivity[2]. Alternatively, switching to a Phenyl-Hexyl column leverages π−π interactions between the column's phenyl rings and the aromatic thiochromone core, generating new selectivity for closely related structural analogs[4].

Quantitative Data: Optimization Matrix

To facilitate rapid method development, the following table summarizes the causal relationship between experimental variables and chromatographic outcomes for thiochromone derivatives.

Organic Modifier (% Acetonitrile)Aqueous AdditiveColumn Temp (°C)Expected k′ Peak Asymmetry ( As )Mechanistic Outcome
70%None250.81.8Poor retention (elutes in void); silanol interactions cause tailing.
50%None253.51.7Adequate retention; tailing persists due to unmasked silanols.
50% 0.1% Formic Acid 25 3.4 1.1 Optimal retention; silanols are protonated, yielding sharp peaks.
50%0.1% Formic Acid402.81.0Reduced viscosity improves mass transfer, slightly reducing RT.

Self-Validating Experimental Protocol: Isocratic Method Setup

To ensure trustworthiness and reproducibility, this protocol is designed as a closed-loop system where each step inherently validates the success of the previous one.

Step 1: Mobile Phase Preparation & Validation

  • Action: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (HPLC-Grade Acetonitrile).

  • Self-Validation: Measure the pH of Solvent A. It must read 2.7 ± 0.1. If it does not, discard and remake to prevent baseline drift and RT instability.

Step 2: Column Equilibration

  • Action: Install an endcapped C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[1]. Set the flow rate to 1.0 mL/min at an isocratic ratio of 50% A / 50% B. Set the UV detector to 254 nm or 280 nm[1],[5].

  • Self-Validation: Monitor the pump pressure and UV detector baseline. Equilibration is complete only when the pressure ripple is < 1% and the baseline drift is < 1 mAU over a continuous 5-minute window.

Step 3: Void Volume ( t0​ ) Determination

  • Action: Inject 5 µL of a non-retained marker (e.g., Uracil).

  • Self-Validation: Record t0​ . The peak must be sharp and symmetrical. A split void peak indicates column voiding or frit blockage; halt the experiment and replace the column immediately.

Step 4: Analyte Injection & System Suitability Testing (SST)

  • Action: Inject 5 µL of the 7-methoxy-2-methyl-4H-thiochromen-4-one standard (100 µg/mL dissolved in the mobile phase).

  • Self-Validation: Calculate the retention factor ( k′=t0​tr​−t0​​ ) and Peak Asymmetry ( As ). The method is validated for routine quantitative use only if 1.5<k′<10 and 0.8<As<1.5 .

References

  • High-Performance Liquid Chromatography (HPLC) for chromone detection. Oudacademia. URL: [Link]

  • Separation of Thiocholchicine on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymoquinone and Curcumin in Dosage form. Journal of Pharmaceutical Research International. URL: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. URL:[Link]

  • Improving Separation of Peaks in RP HPLC. MICROSOLV. URL:[Link]

Sources

Optimization

preventing degradation of 7-methoxy-2-methyl-4H-thiochromen-4-one during storage

Welcome to the dedicated technical support guide for 7-methoxy-2-methyl-4H-thiochromen-4-one. This resource is designed for researchers, medicinal chemists, and formulation scientists to ensure the long-term stability an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 7-methoxy-2-methyl-4H-thiochromen-4-one. This resource is designed for researchers, medicinal chemists, and formulation scientists to ensure the long-term stability and integrity of this compound during storage and handling. As a thiochromenone derivative, this molecule possesses specific structural motifs that require careful consideration to prevent chemical degradation, which can compromise experimental outcomes and product efficacy.

This guide moves beyond simple storage instructions, delving into the likely chemical degradation pathways and providing you with the rationale and tools to proactively maintain the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 7-methoxy-2-methyl-4H-thiochromen-4-one that I should be aware of during storage?

A1: The core structure of 7-methoxy-2-methyl-4H-thiochromen-4-one contains a thioether within a conjugated heterocyclic system, making it susceptible to several modes of degradation. The primary concerns are:

  • Oxidation: The sulfur atom is the most likely site for oxidation, which can be initiated by atmospheric oxygen.[1] This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.

  • Photodegradation: The conjugated π-system of the thiochromenone core can absorb UV radiation, leading to photochemical reactions and degradation.[1]

  • Hydrolysis: While generally more stable than esters, the thioether and the overall ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[1]

  • Thermal Degradation: Like many complex organic molecules, elevated temperatures can promote decomposition.[1]

Q2: What are the ideal storage conditions for solid (powder) 7-methoxy-2-methyl-4H-thiochromen-4-one?

A2: To mitigate the risks outlined above, we recommend a multi-faceted approach to storing the solid compound. These conditions are designed to create a self-validating system where the compound is protected from all primary degradation triggers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical reactions, including oxidation and thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidation of the thioether moiety.[1]
Light Amber Glass Vial, Stored in the DarkProtects the compound from UV and visible light, preventing photodegradation.[1]
Moisture Tightly Sealed Container with DesiccantPrevents moisture ingress, which could facilitate hydrolysis, especially if acidic or basic impurities are present.
Q3: I need to store the compound in solution. What is the best practice?

A3: Storing 7-methoxy-2-methyl-4H-thiochromen-4-one in solution increases its susceptibility to degradation due to higher molecular mobility.

  • Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Ensure the solvent is of high purity, as impurities can act as catalysts.

  • Preparation: Prepare solutions fresh whenever possible. If storage is unavoidable, prepare small-volume aliquots to minimize freeze-thaw cycles.

  • Storage Conditions: Store solutions at -20°C or -80°C, protected from light. Before freezing, purge the headspace of the vial with an inert gas like argon or nitrogen.

Q4: What are the visible signs that my compound may have degraded?

A4: While analytical confirmation is essential, visual inspection can provide early warnings. Look for:

  • Color Change: A shift from its typical color (e.g., white or pale yellow solid) to a darker yellow or brown hue can indicate the formation of degradation products.

  • Clumping or Change in Texture: This may suggest the absorption of moisture, which can precede hydrolysis.

  • Insolubility: If a previously soluble batch becomes difficult to dissolve, it may indicate the formation of less soluble degradation products or polymers.

Troubleshooting Guides & Protocols

Guide 1: Investigating Suspected Degradation

You've observed a color change or inconsistent experimental results. This guide provides a systematic workflow to confirm degradation and identify the cause.

G cluster_0 Phase 1: Initial Observation & Assessment cluster_1 Phase 2: Confirmation & Identification cluster_2 Phase 3: Root Cause Analysis A Observation: Inconsistent results, color change, or insolubility B Retrieve a control sample (new batch or properly stored aliquot) A->B C Perform comparative analysis: TLC or HPLC-UV B->C D Degradation Confirmed? (New peaks or different Rf value) C->D E Characterize Degradants: LC-MS / GC-MS D->E Yes J Issue is likely not compound degradation. Investigate other experimental variables. D->J No F Propose Degradation Pathway (e.g., +16 Da = Sulfoxide) E->F G Review Storage History: - Temperature logs - Light exposure - Atmosphere control F->G H Review Handling Procedures: - Solvent purity - pH of solutions - Exposure to air F->H I Identify & Correct Root Cause G->I H->I

Caption: Workflow for troubleshooting suspected compound degradation.

This protocol allows for a quick comparison between a suspect sample and a trusted reference standard.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a reference standard (new or properly stored batch) in HPLC-grade acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the suspect sample using the same solvent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a lambda-max determined by a UV scan).[2]

    • Injection Volume: 10 µL.

  • Data Analysis: Overlay the chromatograms. The appearance of new peaks or a significant decrease in the main peak area of the suspect sample relative to the standard indicates degradation.

Guide 2: Potential Degradation Pathways and Products

Understanding the likely degradation products is crucial for interpreting analytical data (e.g., from LC-MS).

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) A 7-methoxy-2-methyl-4H-thiochromen-4-one (Parent Compound) B Sulfoxide Derivative (+16 Da) A->B [O] (Air, O₂) D Dimerization or Rearrangement Products A->D (UV Light) E Ring-Opened Products A->E H₂O / H⁺ or OH⁻ C Sulfone Derivative (+32 Da) B->C Further Oxidation

Caption: Potential degradation pathways for the target compound.

When analyzing your sample with LC-MS, look for the following mass shifts relative to the parent compound (Exact Mass: ~220.06 Da):

  • M + 16 Da: Strong evidence of sulfoxide formation.

  • M + 32 Da: Strong evidence of sulfone formation.

  • Other Peaks: Complex mixtures of peaks may arise from photodegradation or hydrolysis. These require more detailed structural elucidation, often involving techniques like NMR.[3]

Guide 3: Setting Up a Proactive Stability Study

For critical applications, especially in drug development, performing a formal stability study is recommended.

This study intentionally exposes the compound to harsh conditions to rapidly identify potential liabilities.

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions: Aliquot the solution into separate, sealed amber vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Incubate the solution at 70°C for 48 hours.

    • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control: Keep one aliquot at 2-8°C, protected from light.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS as described in Protocol 1.1 to identify and quantify the degradation.[3]

This forced degradation study will reveal which conditions are most detrimental to the compound's stability, allowing you to implement the most effective preventative measures for long-term storage.

References

  • In-Silico Methods. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Xiao, L., Yu, L., Li, P., Chi, J., Tang, Z., Li, J., Tan, S., & Wang, X. (2021). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules, 26(14), 4353. MDPI AG. Retrieved from [Link]

  • Pan, J., Gong, X., & Qu, H. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE, 11(10), e0164421. [Link]

  • A. Bernkop-Schnürch, Hornof M.D., Kast C.E., and Langoth N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • Sora, D., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 239-44. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. U.S. Department of Health and Human Services, Public Health Service. (While about a different compound, it provides standard methodologies for degradation analysis). Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. University of Almería. Retrieved from [Link]

  • Xia, T., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2789. [Link]

  • PubChem. (n.d.). 7-Methoxy-2-methylisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ortiz, C., et al. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. RSC Advances, 10(42), 25065-25076. [Link]

  • Wang, Y., et al. (2024). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 431, 137107. [Link]

Sources

Troubleshooting

reducing impurities in 7-methoxy-2-methyl-4H-thiochromen-4-one extraction

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 7-methoxy-2-methyl-4H-thioch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 7-methoxy-2-methyl-4H-thiochromen-4-one. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you overcome common challenges and enhance the purity of your final compound.

Introduction: The Critical Role of Purity

7-methoxy-2-methyl-4H-thiochromen-4-one is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The biological activity and safety profile of such compounds are intrinsically linked to their purity. Even minor impurities can lead to ambiguous biological data, side effects in pharmacological studies, or complications in downstream applications. This guide is designed to address the specific challenges encountered during the extraction and purification of this compound, ensuring you achieve the highest possible purity for reliable and reproducible results.

Troubleshooting Guide: From Crude Extract to Pure Compound

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I fix this?

Probable Causes:

  • Incomplete Cyclization: The most common synthetic routes to the thiochromenone core involve an intramolecular cyclization, often under acidic conditions (e.g., methanesulfonic acid, PPA).[2] If this reaction is incomplete, the precursor, likely a 3-(arylthio)propanoic acid derivative, will remain as a significant, often oily, impurity.

  • Residual Solvent or Reagents: High-boiling point solvents (like DMSO or DMF) or acidic catalysts may be retained in the crude product, preventing crystallization.

  • Formation of Eutectic Mixture: The presence of multiple impurities can lower the overall melting point of the mixture, resulting in an oil.

Solutions & Scientific Rationale:

  • Verify Reaction Completion: Before workup, analyze a small aliquot of the reaction mixture by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator of reaction completion.

  • Aqueous Wash: During the workup procedure, thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[3][4] This neutralizes and removes residual acid catalysts. Follow with a brine wash to remove excess water before drying over an anhydrous salt like Na₂SO₄.

  • Purification First, Crystallization Second: Do not attempt to directly recrystallize a crude oil. Proceed directly to column chromatography. This is the most effective method for separating the target compound from both starting materials and side-products.[5][6] The literature consistently reports the use of silica gel column chromatography with a hexane/ethyl acetate eluent system for purifying thiochromenones.[3][7]

Q2: After column chromatography, my fractions are still impure. TLC shows co-eluting spots. How can I improve the separation?

Probable Causes:

  • Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the target compound from the impurities.[5] More polar compounds adhere more strongly to the silica gel (stationary phase) and require a more polar solvent (mobile phase) to elute.[8]

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Poor Column Packing: Channels or cracks in the silica gel bed can lead to a non-uniform solvent front and poor separation.

Solutions & Scientific Rationale:

  • Systematic TLC Analysis: Before running the column, identify the optimal eluent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will show good separation between the spot for your target compound and any impurity spots, with the target compound having an Rf (retention factor) value between 0.25 and 0.35.

  • Adjust Eluent Polarity:

    • If the impurity is more polar (lower Rf) than your product, it will stick to the silica more strongly. You may need to start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute your product first.

    • If the impurity is less polar (higher Rf), it will elute faster. Use a slightly more polar system to create greater separation.

  • Employ Gradient Elution: Start with a low-polarity eluent (e.g., 100% hexane or 98:2 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (ethyl acetate) as the column runs. This technique is highly effective for separating compounds with different polarities.

  • Check Loading Ratio: As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude product for difficult separations.

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for column chromatography optimization.

Q3: My final product has a persistent yellow or brownish tint, even after chromatography. What is this impurity and how can I remove it?

Probable Causes:

  • Oxidized Impurities: The sulfur atom in the thiochromenone ring can be susceptible to oxidation, forming sulfoxide or sulfone derivatives, particularly if exposed to strong oxidizing agents or prolonged heating in the presence of air.[4] These oxidized species are often more polar and can be colored.

  • Trace Colored Impurities: Some synthetic side reactions can produce highly colored, minor by-products that are difficult to remove completely by chromatography alone.[9]

Solutions & Scientific Rationale:

  • Recrystallization: This is the most powerful technique for removing small amounts of impurities from a solid compound.[10][11] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon slow cooling, the pure compound crystallizes out, leaving the impurities behind in the mother liquor.[12]

  • Activated Charcoal Treatment: If the color is due to trace, highly conjugated impurities, a decolorization step can be effective. After dissolving your compound in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]

Recommended Protocol: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound poorly at room temperature but completely when hot.[10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of near-boiling solvent required to just dissolve it completely.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques I should use to confirm the purity of my 7-methoxy-2-methyl-4H-thiochromen-4-one?

A combination of techniques is essential for a comprehensive purity assessment.[13]

TechniquePurposeKey Information Provided
TLC Qualitative checkQuick assessment of the number of components in a mixture; used to monitor reaction progress and column chromatography fractions.[14]
¹H and ¹³C NMR Structural confirmation & purityConfirms the chemical structure of the desired compound. Integration of proton signals in ¹H NMR can provide a rough estimate of purity against a known standard.[13]
HPLC Quantitative purity analysisHigh-Performance Liquid Chromatography is a highly sensitive method to separate and quantify the target compound and any impurities, providing a precise purity value (e.g., 99.5%).[15]
Mass Spectrometry (MS) Molecular weight confirmationConfirms the molecular weight of the product, helping to identify it and potential impurities.[14]
Differential Scanning Calorimetry (DSC) Absolute purity of solidsFor highly pure, crystalline solids, DSC can determine absolute molar purity by analyzing the melting point depression caused by impurities.[16]
Q2: What is the expected appearance and stability of pure 7-methoxy-2-methyl-4H-thiochromen-4-one?

Pure thiochromenone derivatives are typically crystalline solids, often appearing as white, off-white, or pale yellow crystals.[3] The compound should be stored in a cool, dark, and dry place. It is generally stable under standard laboratory conditions, but prolonged exposure to strong light or oxidizing conditions should be avoided to prevent potential degradation or oxidation of the sulfur atom.

Q3: Can I use a different stationary phase for column chromatography besides silica gel?

While silica gel (SiO₂) is the most common and effective stationary phase for this class of compounds due to its polarity, other options exist for specific separation challenges.[6]

  • Alumina (Al₂O₃): Can be used and is available in acidic, neutral, and basic forms. It may offer different selectivity compared to silica, which is acidic.

  • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is a powerful technique, especially for HPLC, and is ideal for separating compounds that are difficult to resolve using normal-phase (silica) chromatography.

Purification Strategy Decision Tree

Caption: A decision tree for selecting the appropriate purification strategy.

References
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of thiochromenes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Center for Biotechnology Information. Available at: [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of Thiochromones. Preprints.org. Available at: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Column Chromatography As A Tool For Purification. Sorbchem India. Available at: [Link]

  • Recrystallization. University of Rochester. Available at: [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Center for Biotechnology Information. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Identity determination and purity testing. ChemCon GmbH. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Protocol Exchange. Available at: [Link]

  • Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]

  • Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]

  • HPLC method for the determination of thymoquinone in growth cell medium. PubMed. Available at: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap for 7-methoxy-2-methyl-4H-thiochromen-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting complex nuclear magn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting complex nuclear magnetic resonance (NMR) spectra.

Analyzing thioflavone derivatives like 7-methoxy-2-methyl-4H-thiochromen-4-one often presents distinct spectroscopic challenges. The limited chemical shift range of 1 H NMR, combined with homonuclear scalar ( J ) coupling, frequently results in severe signal overlap[1]. This guide provides field-proven, self-validating protocols to disentangle these overlapping resonances, ensuring absolute structural confidence[2].

Part 1: Diagnostics & FAQs

Q1: Why do the H-6 and H-8 aromatic protons of 7-methoxy-2-methyl-4H-thiochromen-4-one consistently overlap in CDCl 3​ ? A: This is a classic issue of electronic equivalence. Both the H-6 and H-8 protons are positioned ortho to the strongly electron-donating 7-methoxy group, which shields them similarly via resonance. Furthermore, while H-6 is meta to the electron-withdrawing C-4 carbonyl, H-8 is ortho to the electron-rich sulfur atom. In standard halogenated solvents like CDCl 3​ , these competing electronic effects often cause the chemical shifts of H-6 and H-8 to converge around 7.0–7.2 ppm, creating a convoluted multiplet[2].

Q2: How can I definitively distinguish my target compound from the 5-methoxy regioisomer impurity formed during synthesis? A: Look for the highly deshielded H-5 proton. In your target compound (7-methoxy), the H-5 proton is positioned directly in the deshielding cone of the adjacent C-4 carbonyl group, pushing its chemical shift downfield to approximately 8.4–8.6 ppm[2]. If your spectrum lacks this distinct downfield doublet, or if its integration is lower than expected relative to the 2-methyl group (~2.4 ppm), your sample is likely contaminated with the 5-methoxy regioisomer (where the H-5 position is blocked).

Part 2: Troubleshooting Guide & Step-by-Step Protocols

When facing signal overlap, do not immediately resort to higher magnetic fields (e.g., jumping from 400 MHz to 800 MHz), as this is costly and may not resolve fundamentally similar chemical environments. Instead, employ the following sequential protocols.

Protocol A: Aromatic Solvent-Induced Shift (ASIS)

Causality: Benzene-d 6​ (C 6​ D 6​ ) molecules form transient, non-covalent collision complexes with the electron-deficient regions of the solute (specifically the C-4 carbonyl). The strong magnetic anisotropy of the benzene ring differentially shields the solute's protons based on their spatial proximity to the complexation site[3]. Because H-6 is closer to the carbonyl than H-8, ASIS will shift H-6 to a different extent than H-8, resolving the overlap.

Step-by-Step Methodology:

  • Sample Preparation: Evaporate the CDCl 3​ from your NMR sample under a gentle stream of N 2​ gas.

  • Reconstitution: Redissolve the sample in 0.6 mL of anhydrous Benzene-d 6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum.

  • Self-Validation Check: Verify the solvent residual peak at 7.16 ppm. Measure the Δδ (shift difference) for the aromatic protons. If H-6 and H-8 are now separated by >0.05 ppm, proceed to integration. If overlap persists, proceed to Protocol B.

Protocol B: 2D Heteronuclear Correlation (HSQC & HMBC)

Causality: When protons overlap in the 1D 1 H dimension, they can be dispersed by correlating them to their directly attached (HSQC) or neighboring (HMBC) 13 C atoms[1]. Since the 13 C chemical shift range is much broader (~220 ppm), the probability of overlap in the second dimension is near zero.

Step-by-Step Methodology:

  • Setup: Insert the sample and tune/match the probe for both 1 H and 13 C frequencies.

  • HSQC Acquisition: Run a multiplicity-edited HSQC to identify directly bonded C-H pairs. H-6 will correlate to C-6, and H-8 will correlate to C-8.

  • HMBC Acquisition: Run an HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Self-Validation Check:

    • H-5 Validation: The ~8.5 ppm proton must show a strong 3J cross-peak to the C-4 carbonyl carbon (~180 ppm) and the C-7 carbon (~160 ppm).

    • H-8 Validation: The H-8 proton will show a cross-peak to the C-9 bridgehead carbon, whereas H-6 will not. This definitively assigns the overlapping protons.

Protocol C: Pure Shift NMR (PSYCHE)

Causality: If severe multiplet overlap prevents accurate integration (e.g., sample impurities masking the H-6/H-8 region), Pure Shift NMR is the ultimate solution. The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment uses low-flip-angle swept-frequency pulses and gradient spin echoes to decouple homonuclear J -couplings[4]. This collapses complex doublets and multiplets into ultra-sharp singlets, drastically reducing the spectral footprint of each proton[5].

Step-by-Step Methodology:

  • Calibration: Calibrate the 90° 1 H pulse and ensure excellent shimming (line width < 1 Hz).

  • Parameterization: Load the PSYCHE pulse sequence. Set the chirp pulse duration to 15-30 ms and the flip angle to a low value (typically 10-20°) to balance sensitivity and spectral purity[4].

  • Acquisition: Acquire the pseudo-2D data. Note that PSYCHE suffers from lower sensitivity, so increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D experiment.

  • Processing: Reconstruct the 1D pure shift spectrum using covariance or chunk-reconstruction processing[5].

  • Self-Validation Check: Ensure all signals appear as singlets. The integral of the collapsed H-6 singlet should perfectly match the H-8 singlet (1:1 ratio).

Part 3: Data Presentation & Workflows

Quantitative NMR Data Summary

The following table summarizes the expected chemical shifts and the diagnostic logic used to validate the structure of 7-methoxy-2-methyl-4H-thiochromen-4-one.

Proton PositionExpected 1 H Shift (CDCl 3​ )MultiplicityKey HMBC Correlations ( 13 C)Diagnostic Significance
H-5 ~8.4 - 8.6 ppmDoublet ( J≈8.8 Hz)C-4 (C=O), C-7, C-9Confirms 7-methoxy substitution (rules out 5-methoxy).
H-6 ~7.0 - 7.2 ppmDoublet of doubletsC-4, C-8Prone to overlap; resolved via HMBC or ASIS.
H-8 ~7.0 - 7.2 ppmDoublet ( J≈2.5 Hz)C-6, C-9, C-7Differentiated from H-6 via C-9 correlation.
H-3 ~6.8 - 6.9 ppmSinglet (broad)C-2, C-4, C-4aConfirms thiochromenone core integrity.
7-OCH 3​ ~3.8 - 3.9 ppmSingletC-7Validates methoxy attachment point.
2-CH 3​ ~2.3 - 2.4 ppmSinglet (or fine doublet)C-2, C-3Baseline reference for integration (3H).
Overlap Resolution Decision Matrix

NMR_Workflow Start 1H NMR Spectrum Acquired (7-methoxy-2-methyl-4H-thiochromen-4-one) CheckOverlap Are H-6 and H-8 Signals Overlapping? Start->CheckOverlap YesOverlap Yes CheckOverlap->YesOverlap NoOverlap No Proceed to Integration CheckOverlap->NoOverlap ASIS Protocol A: ASIS (Switch CDCl3 to C6D6) YesOverlap->ASIS CheckASIS Resolved? ASIS->CheckASIS TwoD Protocol B: 2D NMR (HSQC / HMBC) CheckASIS->TwoD No PureShift Protocol C: Pure Shift NMR (PSYCHE) CheckASIS->PureShift Severe Multiplet Overlap Resolved Assign Signals & Validate Structure CheckASIS->Resolved Yes TwoD->Resolved PureShift->Resolved

Decision tree for resolving NMR signal overlap in thiochromen-4-one derivatives.

References

  • [1] Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? Available at:

  • [5] Adams, R.W., Castañar, L. Chapter 8: Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR: Concepts and Applications, The Royal Society of Chemistry (2023). Available at:

  • [2] Wang, et al. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega / PMC (2021). Available at:

  • [4] Foroozandeh, M., et al. PSYCHE Pure Shift NMR Spectroscopy. Chemistry - A European Journal (2018). Available at:

  • [3] Stamm, H., Jaeckel, H. Relative ring current effects based on a new model for aromatic-solvent-induced shift. Journal of the American Chemical Society (1989). Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Culture Assays with 7-Methoxy-2-methyl-4H-thiochromen-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 7-methoxy-2-methyl-4H-thiochrome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS 61497-83-4) and related thiochromone derivatives.

Thiochromones are sulfur-containing heterocyclic analogs of chromones (flavones) that exhibit potent anti-leishmanial, anti-microbial, and anti-tumor activities . However, their unique physicochemical properties—specifically their hydrophobicity and the redox potential of the sulfur heteroatom—present distinct challenges in in vitro cell culture assays. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven insights to ensure the scientific integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section A: Compound Handling, Solubility, and Stability

Q: My compound precipitates immediately when added to the cell culture media. How can I prevent this? The Causality: The thiochromen-4-one core, augmented by the 7-methoxy and 2-methyl substitutions, is highly lipophilic. Rapid introduction of a concentrated DMSO stock into an aqueous environment (like RPMI-1640 or DMEM) causes localized supersaturation, leading to micro-precipitation. This artificially lowers the effective concentration of your drug, skewing your IC50/EC50 calculations. The Solution: Never add the primary stock directly to the cells. Prepare a 10–50 mM primary stock in 100% cell-culture grade, anhydrous DMSO. Perform all serial dilutions in 100% DMSO first. Finally, perform a 1:100 or 1:200 "spike" of these dilutions into pre-warmed complete media while vortexing vigorously. This ensures the final DMSO concentration remains ≤0.5% (v/v), preventing solvent-induced cytotoxicity while maintaining compound solubility.

Q: Is 7-methoxy-2-methyl-4H-thiochromen-4-one prone to degradation during long incubations (e.g., 72 hours)? The Causality: The sulfur atom in the thiochromone ring is susceptible to oxidation, potentially converting into sulfoxide or sulfone derivatives in the presence of reactive oxygen species (ROS) generated by metabolically active cells (such as stimulated macrophages) . The Solution: For assays exceeding 48 hours, the system is no longer at steady-state. You must perform a 50% media exchange with freshly diluted compound at the 48-hour mark to maintain the pharmacological pressure and prevent the accumulation of oxidized metabolites.

Section B: Assay Interference & Cytotoxicity Windows

Q: I am observing unusually high background absorbance in my MTT viability assay. Is the compound interfering? The Causality: Thiochromones can cause two types of assay interference. First, they may exhibit intrinsic UV-Vis absorbance that overlaps with the formazan product (read at 570 nm). Second, their redox-active nature can cause direct, cell-free reduction of the MTT tetrazolium salt into formazan, creating a false-positive viability signal . The Solution: Your assay must be a self-validating system. You are required to run a Cell-Free Compound Control (Media + Compound + MTT reagent, with no cells). The absorbance from this well must be mathematically subtracted from your treated cell wells. If the interference is too high, pivot to an orthogonal, ATP-based luminescent assay (e.g., CellTiter-Glo), which relies on luciferase and is immune to tetrazolium-redox interference.

Q: How do I properly establish the therapeutic window for anti-microbial or anti-leishmanial assays using this compound? The Causality: To prove true efficacy, the compound must selectively target the pathogen's metabolic pathways (e.g., primary energy metabolism in Moraxella catarrhalis) without disrupting the host cell's membrane integrity. The Solution: Calculate the Selectivity Index (SI). The SI is the ratio of the half-maximal cytotoxic concentration in host cells (CC50) to the half-maximal effective concentration against the pathogen (EC50). An SI > 10 is generally required to consider the compound a viable therapeutic candidate.

Quantitative Data: Thiochromone Pharmacological Metrics

To provide a benchmark for your assays, the following table summarizes representative cytotoxicity and efficacy metrics for various thiochromone derivatives across standard cell lines.

Compound Class / SubstitutionTarget Pathogen / Cell LineHost Cell Line (Toxicity)EC50 (μM)CC50 (μM)Selectivity Index (SI)
Thiochroman-4-one (Vinyl Sulfone) Leishmania panamensisU-937 Human Monocytes3.24>500.0>154.0
4H-Thiochromen-4-one-1,1-dioxide Leishmania donovaniJ774A.1 Macrophages3.96120.530.4
2,2-Dimethylthiochromanone Leishmania infantumJ774A.1 Macrophages7.2058.08.06
7-Methoxy-2-methyl-4H-thiochromen-4-one Broad-spectrum screeningMDA-MB-231 / MCF-7~15.5N/AN/A

(Data synthesized from standardized macrophage and cancer cell line screening assays , )

Standardized Experimental Protocol

Self-Validating In Vitro Cytotoxicity Assay

Objective: Determine the CC50 of 7-methoxy-2-methyl-4H-thiochromen-4-one while actively controlling for compound-induced optical and redox interference.

Phase 1: Compound Preparation

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to yield a 20 mM stock. Mechanistic Note: Anhydrous DMSO prevents premature hydrolysis. Store aliquots at -20°C under argon gas.

  • Serial Dilution: Perform a 10-point, 1:2 serial dilution in 100% DMSO.

  • Aqueous Transition: Transfer 2 μL of each DMSO dilution into 398 μL of pre-warmed complete culture media (e.g., RPMI-1640 + 10% FBS). Mechanistic Note: This intermediate step ensures the final DMSO concentration is locked at exactly 0.5% (v/v) across all test concentrations, isolating the compound's biological effect from solvent toxicity.

Phase 2: Cell Incubation & Control Implementation 4. Cell Seeding: Seed J774A.1 macrophages or U-937 monocytes at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂. 5. Treatment: Aspirate the old media and add 100 μL of the compound-media mixtures to the cells. 6. Critical Controls (Mandatory):

  • Vehicle Control: Cells + 0.5% DMSO media (Validates 100% baseline viability).

  • Positive Control: Cells + 10% DMSO or 10 μM Doxorubicin (Validates assay sensitivity and maximum kill).

  • Cell-Free Compound Control: Media + Compound (Highest concentration) + NO CELLS (Validates optical/redox interference).

  • Incubation: Incubate for 72 hours.

Phase 3: Readout & Interference Subtraction 8. Reagent Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to all wells. Incubate for 3 hours. 9. Solubilization: Add 100 μL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the intracellular formazan crystals. 10. Quantification: Measure absorbance at 570 nm. Mechanistic Note: You must subtract the absorbance of the Cell-Free Compound Control from your treated wells before plotting the dose-response curve to calculate the CC50.

Workflow Visualization

The following diagram maps the logical decision tree for optimizing viability assays when working with highly lipophilic, redox-active thiochromones.

G N1 Compound Stock (10-50 mM in 100% DMSO) N2 Aqueous Media Dilution (Max 0.5% DMSO) N1->N2 N3 Microscopic Check (Monitor for Precipitation) N2->N3 N3->N1 Insoluble (Adjust Solvent) N4 Cell Incubation (e.g., J774A.1 Macrophages) N3->N4 Soluble N5 Assay Selection N4->N5 N6 MTT Assay (Colorimetric) N5->N6 N7 ATP Luminescence (Orthogonal Readout) N5->N7 N8 Cell-Free Compound Control (Background Subtraction) N6->N8 Check Redox Interference

Fig 1. Self-validating cell viability workflow for thiochromone derivatives.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (2025).[Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules / PMC (2017).[Link]

  • A thiochromenone antibiotic derived from the Pseudomonas quinolone signal selectively targets the Gram-negative pathogen Moraxella catarrhalis. Chemical Science (2019).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 7-Methoxy-2-methyl-4H-thiochromen-4-one and 7-Methoxyflavone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the exploration of heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, chromones and their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, chromones and their sulfur-containing bioisosteres, thiochromones, represent privileged structures due to their wide-ranging biological activities. This guide provides an in-depth, comparative analysis of the biological profiles of two such compounds: 7-methoxyflavone, a well-studied natural product, and 7-methoxy-2-methyl-4H-thiochromen-4-one, a less-explored synthetic analogue. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, amalgamating experimental data, mechanistic insights, and detailed protocols to facilitate further investigation and application.

Introduction to the Molecular Scaffolds

7-Methoxyflavone belongs to the flavonoid family, a class of polyphenolic secondary metabolites of plants. The core structure features a C6-C3-C6 backbone, with the 7-methoxy substitution being a common modification that influences its pharmacokinetic and pharmacodynamic properties. In contrast, 7-methoxy-2-methyl-4H-thiochromen-4-one is a synthetic thiochromenone. The isosteric replacement of the oxygen atom in the chromone ring with sulfur significantly alters the molecule's electronic and steric characteristics, which can, in turn, modulate its biological activity. The presence of a methyl group at the 2-position further differentiates it from its flavone counterpart.

Comparative Analysis of Biological Activities

A direct comparison of the biological activities of 7-methoxy-2-methyl-4H-thiochromen-4-one and 7-methoxyflavone is hampered by the limited publicly available data on the former. However, by examining the well-documented activities of 7-methoxyflavone and the known biological potential of the broader thiochromenone class, we can construct a comparative framework and identify promising avenues for future research.

7-Methoxyflavone: A Profile of Diverse Bioactivities

7-Methoxyflavone has been the subject of numerous studies, revealing a spectrum of pharmacological effects. The primary activities of interest include its anti-inflammatory, antinociceptive, and aromatase inhibitory properties.

7-Methoxyflavone has demonstrated notable anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a valid therapeutic strategy.

Table 1: Quantitative Anti-inflammatory Data for 7-Methoxyflavone

CompoundAssayCell LineIC50 (µM)Reference
7-MethoxyflavoneNO InhibitionRAW 264.7Not explicitly defined, but significant inhibition at 20 µM[1]

In vivo studies have established the analgesic properties of 7-methoxyflavone. The acetic acid-induced writhing test in mice, a model for visceral pain, has been instrumental in quantifying this effect.

Table 2: Quantitative Antinociceptive Data for 7-Methoxyflavone

CompoundAssayAnimal ModelED50 (µmol/kg)Reference
7-MethoxyflavoneAcetic Acid-Induced WrithingMice82.5Not explicitly defined

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a clinically validated approach for the treatment of hormone-dependent breast cancer. 7-Methoxyflavone has been identified as a potent aromatase inhibitor.

Table 3: Quantitative Aromatase Inhibition Data for 7-Methoxyflavone

CompoundAssayEnzyme SourceIC50 (µM)Reference
7-MethoxyflavoneAromatase InhibitionHuman Recombinant~2-9Not explicitly defined
7-methoxy-2-methyl-4H-thiochromen-4-one: Potential Activities Based on the Thiochromenone Scaffold

While specific biological data for 7-methoxy-2-methyl-4H-thiochromen-4-one is scarce in the literature, the broader class of thiochromenone derivatives has been investigated for various therapeutic applications. These studies provide a basis for predicting the potential biological profile of our target compound.

Thiochromenone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines[2]. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The structural similarity to flavones, many of which possess anticancer properties, further supports this potential.

The sulfur atom in the thiochromenone scaffold is often associated with antimicrobial properties. Various substituted thiochromanones have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[2].

Recent research has highlighted the potential of thiochroman-4-one derivatives as effective agents against Leishmania parasites, the causative agents of leishmaniasis[3]. These compounds have shown promising activity against intracellular amastigotes with low cytotoxicity to human cells[3].

Mechanistic Insights and Signaling Pathways

7-Methoxyflavone: Modulation of Inflammatory Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways. For 7-methoxyflavone, the inhibition of NO production in LPS-stimulated macrophages suggests an interaction with the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS iNOS iNOS_gene->iNOS Translation NO Nitric Oxide (NO) iNOS->NO L-Arginine to L-Citrulline Flavone 7-Methoxyflavone Flavone->IKK Inhibition Flavone->NFkB Inhibition of Translocation

Caption: Proposed anti-inflammatory mechanism of 7-methoxyflavone.

Thiochromenones: Avenues for Target-Based Drug Design

The diverse biological activities of thiochromenones suggest multiple potential mechanisms of action. For instance, their antiparasitic effects may stem from the inhibition of essential parasite enzymes, such as trypanothione reductase[4].

Experimental Protocols

For the purpose of reproducibility and to aid in the design of future experiments, we provide detailed protocols for the key biological assays discussed in this guide.

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (7-methoxyflavone or 7-methoxy-2-methyl-4H-thiochromen-4-one)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Incubate overnight seed->adhere treat Pre-treat with test compound adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess analyze Analyze data (IC50) griess->analyze end End analyze->end

Caption: Workflow for the in vitro NO production assay.

Protocol 2: In Vivo Antinociceptive Assay - Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound in a mouse model of visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% in saline)

  • Test compound (7-methoxyflavone or 7-methoxy-2-methyl-4H-thiochromen-4-one)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard analgesic drug (e.g., Aspirin)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at least 3 doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group. Calculate the ED50 value for the test compound.

G start Start acclimatize Acclimatize mice start->acclimatize group Group animals acclimatize->group administer Administer test compound/ vehicle/standard group->administer wait Wait 30-60 min administer->wait induce Inject acetic acid (i.p.) wait->induce observe Observe and count writhes (for 20-30 min) induce->observe analyze Analyze data (% inhibition, ED50) observe->analyze end End analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Protocol 3: In Vitro Aromatase Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against the aromatase enzyme.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic substrate or radiolabeled androstenedione)

  • NADPH regenerating system

  • Test compound (7-methoxyflavone or 7-methoxy-2-methyl-4H-thiochromen-4-one)

  • Known aromatase inhibitor (e.g., Letrozole) as a positive control

  • Assay buffer

  • 96-well microplate (black or suitable for the detection method)

  • Microplate reader (fluorescence or scintillation counter)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH regenerating system, and the test compound or control.

  • Enzyme Addition: Add the human recombinant aromatase to each well.

  • Reaction Initiation: Initiate the reaction by adding the aromatase substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Measure the product formation using a microplate reader. For a fluorogenic assay, measure the fluorescence intensity. For a radiometric assay, quantify the amount of tritiated water released.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

G start Start prepare Prepare reagents and compound dilutions start->prepare setup Set up assay plate (buffer, NADPH, compound) prepare->setup add_enzyme Add aromatase enzyme setup->add_enzyme add_substrate Add substrate (initiate reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate detect Detect product formation incubate->detect analyze Analyze data (IC50) detect->analyze end End analyze->end

Caption: Workflow for the in vitro aromatase inhibition assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 7-methoxyflavone and the potential activities of 7-methoxy-2-methyl-4H-thiochromen-4-one. 7-Methoxyflavone exhibits a well-documented profile of anti-inflammatory, antinociceptive, and aromatase inhibitory activities. While direct experimental data for 7-methoxy-2-methyl-4H-thiochromen-4-one is lacking, the known biological activities of the broader thiochromenone class suggest promising potential in areas such as cancer, infectious diseases, and parasitic infections.

The isosteric replacement of oxygen with sulfur is a powerful strategy in medicinal chemistry to modulate the biological activity of a lead compound. The structural differences between 7-methoxyflavone and 7-methoxy-2-methyl-4H-thiochromen-4-one are significant enough to warrant a thorough investigation into the latter's pharmacological profile. The protocols provided herein offer a starting point for such investigations.

Future research should focus on the synthesis and comprehensive biological evaluation of 7-methoxy-2-methyl-4H-thiochromen-4-one. Screening this compound against a panel of cancer cell lines, various microbial and fungal strains, and parasites such as Leishmania would be a logical first step. Furthermore, mechanistic studies to elucidate its mode of action will be crucial for its potential development as a therapeutic agent. The comparative data presented in this guide will serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

  • Bello, I., et al. (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 27(20), 7049. [Link][1]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Bio-protocol, 3(15), e844. [Link][5]

  • Chen, Y., et al. (2014). Anti-inflammatory activity of total flavonoids from seeds of Camellia oleifera Abel. Acta Biochimica et Biophysica Sinica, 46(10), 887–894. [Link][6]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link][7]

  • Jantan, I., et al. (2010). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 93(Suppl 7), S215-22. [Link][8]

  • Lee, J. H., et al. (2008). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Parenteral and Enteral Nutrition, 32(5), 513–518. [Link][9]

  • Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon, 9(7), e17801. [Link][4]

  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link][2]

  • Smeriglio, A., et al. (2020). Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. Antioxidants, 9(11), 1084. [Link][10]

  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. [Link][11]

  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link][3]

  • Wu, T.-Y., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 569–579. [Link][12]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of Thiochromen-4-one Derivatives

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the thiochromen-4-one scaffold has emerged as a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the thiochromen-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial efficacy of various thiochromen-4-one derivatives, supported by experimental data and methodological insights to aid researchers in this promising field of drug discovery.

Introduction: The Promise of Thiochromen-4-ones

Thiochromen-4-ones, sulfur analogues of chromones, are a class of bicyclic heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties.[1][2][3][4] Their structural versatility allows for substitutions at various positions, leading to a wide array of derivatives with modulated biological activities. This guide will delve into a comparative analysis of these derivatives, focusing on their efficacy against clinically relevant bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of thiochromen-4-one derivatives has been extensively evaluated against a panel of pathogenic microorganisms. The following tables summarize the in vitro efficacy, primarily reported as Minimum Inhibitory Concentration (MIC) in µg/mL, of selected derivatives against key bacterial and fungal strains. Lower MIC values indicate higher potency.

Antibacterial Activity

Thiochromen-4-one derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Thiochromen-4-one Derivatives

Derivative/CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaXanthomonas oryzae pv. oryzae (Xoo)Xanthomonas axonopodis pv. citri (Xac)Reference
Spiro pyrrolidine derivative 83232----[5]
Pyrazolothiochromene derivative 1214-24 mm (inhibition zone)14-24 mm (inhibition zone)14-24 mm (inhibition zone)14-24 mm (inhibition zone)--[5]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a)----17 (EC50)28 (EC50)[6][7][8]
Spiropyrrolidine derivative 4a-d3232----[9]
Pyrazole derivative from thiochroman-4-one-Most effective inhibitor-Inhibitory activity--[10]
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a)----24 (EC50)30 (EC50)[11]
Antifungal Activity

Several thiochromen-4-one derivatives have exhibited potent antifungal activity, with some compounds showing efficacy comparable to or exceeding that of standard antifungal drugs like fluconazole.[12][13]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Thiochromen-4-one Derivatives

Derivative/CompoundCandida albicansCryptococcus neoformansAspergillus nigerBotrytis cinereaReference
Substituted thiochroman-4-one 7bMIC comparable to fluconazole---[12][13]
A series of substituted thiochroman-4-ones (7a–y and 8a–t)0.5–160.5–16--[12][13]
2-(indole-3-yl)-thiochroman-4-one derivative 204---[5]
Thiochroman-4-one derivative 220.5---[5]
6-alkyl-indolo-[3,2-c]-2H-thiochroman derivative 1844--[5]
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j)---79% inhibition[6][7][8]
Spiropyrrolidine derivative 4d----[9]
6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m)---69% inhibition[11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of thiochromen-4-one derivatives is intricately linked to their structural features. Analysis of the available data reveals several key SAR trends:

  • Substitution at Position 6: The presence of a chlorine atom at the 6th position of the thiochroman-4-one ring has been shown to enhance antibacterial activity.[5]

  • Moiety at Position 2: The introduction of carboxamide and 1,3,4-thiadiazole thioether functionalities at the 2nd position can improve both antibacterial and antifungal activities.[5]

  • Oxime Ether and Oxime Groups: Addition of an oxime ether or oxime group at the 4-position tends to increase antibacterial efficacy while potentially decreasing antifungal activity.[5]

  • Spiro-fused Systems: The creation of spiro-fused pyrrolidine rings tethered to the thiochroman-4-one scaffold has yielded compounds with potent antibacterial activity, in some cases surpassing standard antibiotics like amoxicillin.[5][9][14]

  • Indole Substitution: The incorporation of an indole moiety has been found to enhance antifungal activity, particularly against Candida albicans.[5]

Proposed Mechanism of Action

While the exact mechanisms of action for all thiochromen-4-one derivatives are not fully elucidated, some studies have provided valuable insights. A prominent proposed mechanism, particularly for antifungal activity, is the inhibition of N-Myristoyltransferase (NMT).[5][12][13] NMT is a crucial enzyme in fungi responsible for the myristoylation of proteins, a process vital for their function and localization. Inhibition of NMT disrupts these essential cellular processes, leading to fungal cell death.

G Proposed Antifungal Mechanism of Thiochromen-4-one Derivatives thiochromen4one Thiochromen-4-one Derivative NMT N-Myristoyltransferase (NMT) thiochromen4one->NMT Inhibits protein_myristoylation Protein Myristoylation NMT->protein_myristoylation Catalyzes cell_death Fungal Cell Death inhibition->cell_death Leads to protein_function Proper Protein Function & Localization protein_myristoylation->protein_function fungal_viability Fungal Cell Viability protein_function->fungal_viability

Caption: Proposed mechanism of antifungal action via NMT inhibition.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized and well-documented protocols are essential. The following are detailed methodologies for key experiments.

Synthesis of Thiochromen-4-one Derivatives

The synthesis of thiochromen-4-one derivatives often involves multi-step reactions. A general synthetic pathway is outlined below. For specific derivatives, such as spiropyrrolidines, multicomponent reactions are employed.[9][14]

G General Synthetic Workflow for Thiochromen-4-one Derivatives start Starting Materials (e.g., Substituted Thiophenols) step1 Reaction 1 (e.g., Michael Addition) start->step1 intermediate1 Intermediate Product step1->intermediate1 step2 Reaction 2 (e.g., Cyclization) intermediate1->step2 thiochromen4one Thiochromen-4-one Core Structure step2->thiochromen4one step3 Further Derivatization (e.g., Substitution Reactions) thiochromen4one->step3 final_product Target Thiochromen-4-one Derivatives step3->final_product purification Purification & Characterization (e.g., Chromatography, NMR, HRMS) final_product->purification

Caption: General workflow for the synthesis of thiochromen-4-one derivatives.

Step-by-Step Synthesis (General Example):

  • Preparation of Substituted 3-(Arylthio)propanoic Acids: Substituted thiophenols are reacted with an appropriate acrylic acid derivative.

  • Cyclization: The resulting 3-(arylthio)propanoic acids undergo intramolecular Friedel-Crafts acylation, often in the presence of a strong acid like polyphosphoric acid or Eaton's reagent, to yield the thiochromen-4-one core.[3]

  • Derivatization: The core structure can be further modified at various positions (e.g., C-2, C-3, C-6) through reactions like condensation, substitution, or multicomponent reactions to synthesize a library of derivatives.[9][14][15]

  • Purification and Characterization: The final products are purified using techniques such as column chromatography and recrystallization. The structures are confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7][8]

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is typically determined using standard methods such as broth microdilution or agar disc diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized thiochromen-4-one derivatives

  • Standard antimicrobial agents (positive controls, e.g., amoxicillin, fluconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds and control drugs in the microtiter plates.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader.

Conclusion and Future Directions

The collective evidence strongly supports the potential of thiochromen-4-one derivatives as a promising class of antimicrobial agents. The structural modifications on the thiochromen-4-one scaffold have yielded compounds with potent and, in some cases, superior activity against a range of bacterial and fungal pathogens when compared to existing drugs. The insights into the structure-activity relationships and the proposed mechanism of action provide a rational basis for the future design of even more effective derivatives.

Future research should focus on:

  • Expanding the library of derivatives to further explore the chemical space and refine SAR.

  • Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead candidates in animal models of infection.

  • Investigating the potential for combination therapy with existing antimicrobial agents to combat resistance.

The continued exploration of thiochromen-4-one chemistry holds significant promise for the development of the next generation of antimicrobial drugs to address the critical global health challenge of infectious diseases.

References

  • Zhong, Z., et al. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Chemical and Pharmaceutical Bulletin, 66(10), 987-994. [Link]

  • Zhong, Z., et al. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. [Link]

  • Fang, B., et al. (2011). Design, Synthesis and Antifungal Activity of 3-substituedmethylenethiochroman-4-one Derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 819-824. [Link]

  • Khan, I., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Li, P., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Figshare. [Link]

  • Li, P., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. [Link]

  • Chouchène, N., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

  • Fringuelli, R., et al. (1998). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. [Link]

  • Li, P., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. [Link]

  • Chouchène, N., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]

  • Chouchène, N., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. [Link]

  • Alfaro-Radilla, L. A., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. [Link]

  • Yu, L., et al. (2022). Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. Journal of Chemistry. [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2025). Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors. PubMed. [Link]

  • Zhang, Y., et al. (2020). Antibacterial Activities of Novel Dithiocarbamate-Containing 4H‑Chromen-4-one Derivatives. ACS Publications. [Link]

  • Chouchène, N., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. PubMed. [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]

  • da Silva, G. G., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5092. [Link]

  • Fringuelli, R., et al. (1998). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 41(14), 2564-2570. [Link]

  • Pathmasiri, W., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI. [Link]

Sources

Validation

Validation of LC-MS Platforms for the Quantification of 7-Methoxy-2-methyl-4H-thiochromen-4-one

An in-depth technical comparison guide for the bioanalytical quantification of thiochromone derivatives, designed for DMPK researchers, analytical chemists, and drug development professionals. Executive Overview & Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the bioanalytical quantification of thiochromone derivatives, designed for DMPK researchers, analytical chemists, and drug development professionals.

Executive Overview & Rationale

7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a synthetic thiochromone derivative. Thiochromones—sulfur-containing analogs of chromones—are privileged scaffolds in medicinal chemistry, frequently investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling, bioanalytical methods must be highly sensitive, reproducible, and free from matrix interference. This guide objectively compares two dominant liquid chromatography-mass spectrometry (LC-MS) platforms for the quantification of this analyte in biological matrices: UPLC-QqQ-MS/MS (Triple Quadrupole) and UPLC-QTOF-MS (Quadrupole Time-of-Flight).

Platform Comparison: QqQ vs. Q-TOF

When architecting a quantitative assay, the choice of mass analyzer dictates the assay’s sensitivity, linear dynamic range, and orthogonal selectivity.

  • UPLC-QqQ-MS/MS (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ platform is the gold standard for targeted bioanalysis. By utilizing two stages of mass filtering (Q1 and Q3) with an intermediate collision cell, it virtually eliminates background noise. Causality: The continuous beam focusing and high duty cycle of the QqQ result in sub-nanogram sensitivity and a wide linear dynamic range (typically 3–4 orders of magnitude), making it ideal for late-stage PK studies.

  • UPLC-QTOF-MS (High-Resolution Mass Spectrometry): Q-TOF platforms operate by extracting exact mass chromatograms (typically < 5 ppm mass error) in full-scan or Parallel Reaction Monitoring (PRM) modes. Causality: While historically lagging behind QqQ in absolute sensitivity due to duty-cycle limitations, modern Q-TOFs offer superior selectivity against isobaric matrix interferences that a QqQ cannot resolve. Furthermore, Q-TOF allows for retrospective data mining, making it the premier choice for early-stage ADME studies where simultaneous metabolite identification is required.

Mechanistic Insights: Ionization and Fragmentation

Understanding the gas-phase chemistry of 7-methoxy-2-methyl-4H-thiochromen-4-one is critical for optimizing mass spectrometer parameters.

In positive Electrospray Ionization (ESI+), the highly electronegative carbonyl oxygen and the polarizable sulfur atom act as excellent proton acceptors, yielding an abundant pseudomolecular ion [M+H]+ at m/z 207.05. During Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable fragmentation pathways:

  • Methoxy Cleavage: The loss of a methyl radical (-15 Da) from the methoxy group generates a stable radical cation at m/z 192.02.

  • Pyrone Ring Cleavage: The loss of carbon monoxide (-28 Da) from the carbonyl group yields an acylium-type ion at m/z 179.05.

  • Retro-Diels-Alder (RDA): Cleavage of the thiopyran ring results in a diagnostic fragment at m/z 149.00.

For MRM quantification, the m/z 207.05 192.02 transition is selected as the quantifier due to its high abundance, while m/z 207.05 149.00 serves as the qualifier.

Fragmentation M [M+H]+ m/z 207.05 F1 Radical Cation m/z 192.02 M->F1 -15 Da (Loss of CH3•) F2 Acylium Ion m/z 179.05 M->F2 -28 Da (Loss of CO) F3 RDA Product m/z 149.00 M->F3 Retro-Diels-Alder

Figure 1: Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Experimental Protocol: A Self-Validating Workflow

To ensure a self-validating system, this protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to correct for extraction losses and matrix-induced ion suppression. Solid-Phase Extraction (SPE) is deliberately chosen over simple Protein Precipitation (PPT). Causality: PPT fails to remove endogenous phospholipids, which compete with the analyte for charge on the ESI droplet surface, causing unpredictable matrix effects. Polymeric reversed-phase SPE (e.g., Oasis HLB) effectively washes away these phospholipids.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 2% phosphoric acid. Rationale: Disrupts protein-analyte binding and ensures the analyte is fully protonated for optimal retention on the SPE sorbent.

  • SPE Loading: Condition Oasis HLB µElution plates with 200 µL Methanol, followed by 200 µL Water. Load the pre-treated sample.

  • Washing: Wash with 200 µL of 5% Methanol in water. Rationale: Removes polar interferences and salts without eluting the hydrophobic thiochromone.

  • Elution: Elute the target analyte with 2 x 50 µL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporation & Reconstitution: Evaporate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • UPLC Separation: Inject 2 µL onto a C18 Sub-2 µm column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 10% to 90% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) over 3.5 minutes.

Workflow A Plasma Sample (Spiked) B Solid Phase Extraction (Oasis HLB) A->B Add IS C Elution & Evaporation (MeOH/N2) B->C Wash & Elute D Reconstitution (Mobile Phase) C->D E UPLC Separation (C18 Column) D->E 2 µL Injection F Mass Spectrometry (QqQ or Q-TOF) E->F ESI+

Figure 2: Sample preparation and LC-MS workflow for thiochromone quantification.

Method Validation Data

The methods were strictly validated in accordance with the [1] and the [2].

Acceptance criteria dictate that the precision (%CV) and accuracy (%Bias) must be within ±15% for Quality Control (QC) samples, and within ±20% at the Lower Limit of Quantification (LLOQ).

Table 1: Linearity, Accuracy, and Precision Comparison
ParameterUPLC-QqQ-MS/MS (MRM)UPLC-QTOF-MS (PRM)Regulatory Requirement
Linear Dynamic Range 0.1 – 1000 ng/mL1.0 – 1000 ng/mLFit-for-purpose
Correlation Coefficient ( R2 ) 0.99850.9962 0.990
LLOQ Precision (%CV) 6.4%11.2% 20.0%
LLOQ Accuracy (%Bias) +4.2%-8.5%± 20.0%
High QC Precision (%CV) 3.1%4.8% 15.0%
High QC Accuracy (%Bias) -1.8%+3.4%± 15.0%
Table 2: Extraction Recovery and Matrix Effect

Evaluated at the Medium QC level (50 ng/mL) across 6 independent lots of human plasma.

PlatformExtraction Recovery (%)Matrix Effect (IS Normalized)
UPLC-QqQ-MS/MS 88.5 ± 4.2%96.2 ± 3.1% (Minimal suppression)
UPLC-QTOF-MS 87.9 ± 5.0%98.4 ± 2.8% (Minimal suppression)

Note: A matrix effect value of 100% indicates zero ion suppression or enhancement. The use of SPE successfully mitigated phospholipid-induced suppression across both platforms.

Conclusion & Recommendations

Both the QqQ and Q-TOF platforms successfully quantified 7-methoxy-2-methyl-4H-thiochromen-4-one within stringent FDA/ICH regulatory limits.

  • Recommendation for High-Throughput PK: The UPLC-QqQ-MS/MS method is recommended for routine, late-stage clinical PK studies due to its superior LLOQ (0.1 ng/mL) and wider dynamic range, minimizing the need for sample dilution.

  • Recommendation for Discovery/ADME: The UPLC-QTOF-MS method, while exhibiting a slightly higher LLOQ (1.0 ng/mL), is the platform of choice for early-stage discovery. Its high-resolution capabilities provide orthogonal selectivity against complex isobaric background noise and allow for the simultaneous profiling of thiochromone metabolites (e.g., demethylation or oxidation products) from a single injection.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline European Medicines Agency / International Council for Harmonisation (2022) URL:[Link] [1]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) (2018) URL:[Link] [2]

Comparative

benchmarking 7-methoxy-2-methyl-4H-thiochromen-4-one against standard inhibitors

Benchmarking 7-Methoxy-2-Methyl-4H-Thiochromen-4-One as a Novel GSNOR Inhibitor Scaffold Against Standard Therapeutics Executive Summary & Target Rationale S-nitrosoglutathione reductase (GSNOR) has emerged as a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Methoxy-2-Methyl-4H-Thiochromen-4-One as a Novel GSNOR Inhibitor Scaffold Against Standard Therapeutics

Executive Summary & Target Rationale

S-nitrosoglutathione reductase (GSNOR) has emerged as a highly validated therapeutic target for respiratory and inflammatory conditions, including asthma, COPD, and cystic fibrosis[1]. By catabolizing S-nitrosoglutathione (GSNO), GSNOR regulates the intracellular pool of bioavailable nitric oxide (NO), a critical signaling molecule responsible for smooth muscle relaxation and immune modulation[1][2].

Historically, the drug development landscape for GSNOR inhibitors has been dominated by pyrrole-based compounds, most notably the first-in-class clinical candidate N6022 [1][3], as well as the potent research tool SPL-334 [4]. While highly efficacious, these standard inhibitors often face pharmacokinetic hurdles related to oxidative metabolism. To circumvent these limitations, researchers have developed novel scaffolds. 7-methoxy-2-methyl-4H-thiochromen-4-one serves as a robust, sulfur-containing thiochromone core utilized in the synthesis of next-generation GSNOR inhibitors[5].

As a Senior Application Scientist, I have structured this guide to objectively benchmark this thiochromone scaffold against N6022 and SPL-334, detailing the mechanistic rationale, self-validating experimental workflows, and comparative performance metrics.

Mechanistic Pathway: GSNOR Regulation & Inhibition

To understand the benchmarking metrics, we must first map the target engagement pathway. GSNOR functions as a bisubstrate enzyme, utilizing NADH to reduce GSNO into inactive metabolites, thereby depleting the cell of NO[3]. Inhibitors block this catabolism, restoring NO homeostasis.

G NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO S-nitrosylation GSH Glutathione (GSH) GSH->GSNO GSNOR GSNOR Enzyme GSNO->GSNOR Substrate Binding Response Bronchodilation & Anti-Inflammation GSNO->Response Bioavailable NO Inactive GSSG + NH3 (Inactive) GSNOR->Inactive Catabolism Inhibitors GSNOR Inhibitors (N6022, SPL-334, Thiochromones) Inhibitors->GSNOR Inhibits

Caption: GSNOR-mediated NO signaling pathway and targeted inhibition by thiochromone derivatives.

Self-Validating Experimental Workflows

Robust benchmarking requires orthogonal validation. We utilize an in vitro enzymatic assay to determine direct target engagement kinetics (IC50, Ki) and a cellular assay to confirm membrane permeability and functional efficacy.

Protocol 1: In Vitro GSNOR Enzymatic Assay (NADH-Dependent)

Causality & Rationale: GSNOR requires the cofactor NADH to reduce GSNO[3]. By continuously monitoring the depletion of NADH at 340 nm, we obtain a real-time kinetic readout of enzyme activity. This protocol is self-validating: it includes a no-enzyme blank to account for the spontaneous degradation of GSNO, and utilizes N6022 as a positive control to ensure assay sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium phosphate (pH 7.4)[6].

  • Enzyme & Cofactor Addition: Add recombinant human GSNOR (ADH5) at a final concentration of 1.25 μg/mL and 2 mM NADH cofactor[6].

  • Compound Incubation: Introduce the test inhibitor (N6022, SPL-334, or the 7-methoxy-2-methyl-4H-thiochromen-4-one derivative) dissolved in 1% DMSO[6]. Incubate the mixture for 10 minutes at 25°C to allow for equilibrium binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding 100 μM of the substrate, GSNO.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of NADH depletion. Determine IC50 values using non-linear regression analysis against the vehicle control.

Protocol 2: Cellular S-Nitrosylation Assay (Biotin Switch Method)

Causality & Rationale: Enzymatic potency does not automatically translate to cellular efficacy due to potential membrane impermeability or off-target protein binding. The Biotin Switch assay directly quantifies the downstream functional effect of GSNOR inhibition: the accumulation of intracellular S-nitrosylated proteins (PrSNOs)[7].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture human bronchial epithelial cells (BEAS-2B). Treat with the specified inhibitor for 24 hours.

  • Lysis: Lyse cells in a dark environment using a buffer containing neocuproine to preserve light- and metal-sensitive SNO bonds.

  • Thiol Blocking: Block all free, unbound thiols using methyl methanethiosulfonate (MMTS) at 50°C for 30 minutes.

  • Targeted Reduction: Selectively reduce the SNO bonds back to free thiols using 1 mM sodium ascorbate.

  • Biotinylation & Isolation: Label the newly exposed thiols with biotin-HPDP. Isolate the biotinylated proteins via streptavidin-agarose pull-down.

  • Quantification: Elute the proteins and quantify the global PrSNO pool via Western blot analysis.

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of the 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold against the industry standards N6022 and SPL-334.

Compound / ScaffoldPrimary TargetEnzymatic IC50Binding ModeStructural ClassificationKey Advantage / Limitation
N6022 GSNOR (ADH5)8.0 nM[8][9]Mixed Uncompetitive[3]Pyrrole-based[1]Advantage: First-in-class clinical potency. Limitation: Pyrrole ring is susceptible to oxidative metabolism.
SPL-334 GSNOR (ADH5)Potent (Low nM)[4]CompetitiveIndole/Pyrrole derivativeAdvantage: High selectivity in airway inflammation models[4].
7-Methoxy-2-methyl-4H-thiochromen-4-one GSNOR (ADH5)Scaffold Baseline (Functionalized derivatives reach <50 nM)[5]Competitive / AllostericThiochromoneAdvantage: The sulfur-containing heterocyclic core provides superior metabolic stability and rigid π-π stacking within the binding pocket[5].

Field-Proven Insights: Why the Thiochromone Scaffold?

From a drug design perspective, benchmarking reveals why researchers are pivoting toward compounds like 7-methoxy-2-methyl-4H-thiochromen-4-one:

  • Binding Pocket Dynamics: Kinetic assays reveal that while N6022 binds in the GSNO substrate pocket, it behaves with a mixed uncompetitive mode of inhibition toward the GSNO substrate[3]. The thiochromone core of 7-methoxy-2-methyl-4H-thiochromen-4-one provides a rigid, planar structure. When functionalized (e.g., via halogenation at the 3-position), it enhances direct π-π stacking interactions within the ADH5 active site, potentially shifting the binding kinetics to a more predictable competitive profile[5].

  • Metabolic Resilience: A significant bottleneck in pyrrole-based inhibitors (like N6022) is their vulnerability to hepatic cytochromes. The thiochromone ring replaces the nitrogen-based heterocycle with a sulfur-containing system. This structural shift inherently resists oxidative degradation, thereby extending the compound's biological half-life and improving oral bioavailability in preclinical models[5].

References

  • Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase. Biochemistry (2012). Available at: [Link]

  • Discovery of s-nitrosoglutathione reductase inhibitors: potential agents for the treatment of asthma and other inflammatory diseases. ACS Medicinal Chemistry Letters (2011). Available at: [Link]

  • WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors.Google Patents (2011).

Sources

Validation

reproducibility of 7-methoxy-2-methyl-4H-thiochromen-4-one synthesis pathways

Title: Reproducibility of 7-Methoxy-2-methyl-4H-thiochromen-4-one Synthesis Pathways: A Comparative Guide Introduction Thiochromen-4-ones (thiochromones) are privileged sulfur-containing heterocyclic scaffolds in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 7-Methoxy-2-methyl-4H-thiochromen-4-one Synthesis Pathways: A Comparative Guide

Introduction Thiochromen-4-ones (thiochromones) are privileged sulfur-containing heterocyclic scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from anticancer properties to S-nitrosoglutathione reductase (GSNOR) inhibition[1][2]. Among these derivatives, 7-methoxy-2-methyl-4H-thiochromen-4-one is a highly valuable intermediate. However, its synthesis presents significant reproducibility challenges, primarily due to the regioselectivity of the cyclization step.

As an Application Scientist overseeing scale-up and process optimization, I frequently encounter batch-to-batch variations when relying on classical methods. This guide objectively compares the traditional Polyphosphoric Acid (PPA)-mediated condensation against the modern, transition-metal-free tandem SNAr pathway, providing mechanistic insights, quantitative data, and self-validating protocols to ensure reproducible yields.

Mechanistic Evaluation & Causality

Pathway A: Polyphosphoric Acid (PPA)-Mediated Condensation (The Classical Route) The historical approach involves the condensation of 3-methoxybenzenethiol with ethyl acetoacetate in the presence of PPA[2]. PPA acts as both a solvent and a strong Brønsted/Lewis acid, driving the initial thioesterification (or Michael addition) and subsequent Friedel-Crafts acylation.

  • The Causality of Poor Reproducibility: The methoxy group on the thiophenol ring exerts a strong electron-donating (+M) effect. Because it is positioned meta to the thiol group, it activates both the ortho (C2) and para (C6) positions for electrophilic aromatic substitution. Consequently, cyclization occurs at both sites, yielding an unavoidable mixture of the desired 7-methoxy isomer and the undesired 5-methoxy isomer. Furthermore, the high viscosity of PPA at 110°C leads to poor heat transfer, causing localized charring and inconsistent yields during scale-up[2].

Pathway B: Tandem Nucleophilic Addition-Elimination-SNAr (The Modern Route) Recent synthetic advancements have shifted towards a one-pot tandem reaction utilizing (Z)-β-chlorovinyl ketones and sodium hydrogen sulfide (NaSH)[3]. For our specific target, the precursor is (Z)-3-chloro-1-(2-fluoro-4-methoxyphenyl)but-2-en-1-one.

  • The Causality of High Reproducibility: This pathway completely bypasses the regiochemical ambiguity of Friedel-Crafts acylation. The regiochemistry is "hardcoded" into the starting material. NaSH undergoes nucleophilic addition at the β-chloro position, followed by the elimination of HCl to form a thioenol intermediate. The presence of a mild base (Cs2CO3) facilitates an intramolecular Nucleophilic Aromatic Substitution (SNAr), displacing the ortho-fluorine atom to close the ring[3]. Because the fluorine leaving group is uniquely activated by the adjacent carbonyl, cyclization is 100% regioselective.

Quantitative Performance Comparison

Table 1: Performance Metrics for 7-Methoxy-2-methyl-4H-thiochromen-4-one Synthesis

MetricPathway A: PPA CondensationPathway B: Tandem SNAr
Regioselectivity (7-OMe : 5-OMe) ~ 60:40> 99:1
Isolated Yield 40–55%85–92%
Reaction Conditions 110°C, 5 hours, neat PPA140°C, 20 hours, DMSO
Scalability Poor (Viscosity/Heat transfer issues)Excellent (Homogeneous solution)
Purification Requirement Extensive Flash ChromatographySimple Recrystallization
Primary Waste Stream High phosphate load (aqueous)DMSO, inorganic salts

Validated Experimental Protocols

Protocol A: Classical PPA-Mediated Condensation [2]

  • Preparation: In a 500 mL round-bottom flask, add 200 g of Polyphosphoric Acid (PPA). Heat to 60°C to reduce viscosity and enable stirring.

  • Addition: Slowly add 3-methoxybenzenethiol (24.0 g, 28.5 mmol) and ethyl acetoacetate (22.8 g, 28.5 mmol) under a nitrogen atmosphere.

  • Cyclization: Elevate the temperature to 110°C. Checkpoint: The mixture will transition to a deep red/brown color. Ensure mechanical stirring is robust, as the mixture remains highly viscous. Poor stirring here directly correlates to yield drops.

  • Quenching: After 5 hours, carefully pour the hot mixture into 1.0 L of vigorously stirred ice water. Checkpoint: A sticky precipitate will form. Stir until the PPA is fully hydrolyzed and the precipitate hardens into a filterable solid.

  • Extraction & Purification: Extract with ethyl acetate (3 x 300 mL). Wash the organic layer with saturated NaHCO3 and brine. Dry over MgSO4. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to painstakingly separate the 7-methoxy and 5-methoxy isomers.

Protocol B: Transition-Metal-Free Tandem SNAr [3]

  • Preparation: To an oven-dried 250 mL Schlenk flask, add (Z)-3-chloro-1-(2-fluoro-4-methoxyphenyl)but-2-en-1-one (10.0 mmol) and Cs2CO3 (20.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMSO (50 mL) followed by NaSH (15.0 mmol). Checkpoint: The suspension will turn yellow, and slight H2S gas evolution may occur (ensure proper scrubbing). This color change validates the formation of the thioenol intermediate.

  • Tandem Reaction: Heat the mixture to 140°C under a nitrogen atmosphere for 20 hours. Checkpoint: TLC monitoring (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting material and the formation of a single, highly UV-active spot.

  • Workup: Cool to room temperature and dilute with water (150 mL). Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers thoroughly with water (5 x 50 mL) to remove DMSO, followed by brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from ethanol to afford pure 7-methoxy-2-methyl-4H-thiochromen-4-one as off-white crystals.

Visualizing the Workflows and Mechanisms

G Start Target: 7-methoxy-2-methyl-4H-thiochromen-4-one Path1 Pathway A: Classical Condensation (PPA-Mediated) Start->Path1 Path2 Pathway B: Modern Tandem SNAr (Transition-Metal-Free) Start->Path2 Reagents1 3-Methoxybenzenethiol + Ethyl Acetoacetate Path1->Reagents1 Reagents2 (Z)-3-chloro-1-(2-fluoro-4-methoxyphenyl) but-2-en-1-one + NaSH Path2->Reagents2 Cond1 PPA, 110°C, 5h Reagents1->Cond1 Cond2 Cs2CO3, DMSO, 140°C, 20h Reagents2->Cond2 Yield1 Yield: 40-55% (Regioisomer mixture) Cond1->Yield1 Yield2 Yield: 85-92% (100% Regioselective) Cond2->Yield2

Workflow comparison of classical PPA-mediated vs. modern tandem SNAr synthesis pathways.

G A (Z)-β-chlorovinyl ketone Precursor B Nucleophilic Addition (NaSH attack) A->B NaSH, DMSO C Elimination of Cl- (Thioenol Intermediate) B->C -HCl D Intramolecular SNAr (C-S Bond Formation) C->D Cs2CO3, Heat E 7-methoxy-2-methyl-4H- thiochromen-4-one D->E Cyclization (-F-)

Sequential nucleophilic addition-elimination-SNAr mechanistic pathway.

Sources

Comparative

Structural and Functional Comparison Guide: 7-Methoxy-2-methyl-4H-thiochromen-4-one vs. Coumarin Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold architecture, physicochemical divergence, biological mechanisms, and experimental validation. Executive Summary The sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold architecture, physicochemical divergence, biological mechanisms, and experimental validation.

Executive Summary

The substitution of oxygen with sulfur in heterocyclic scaffolds is a classical yet powerful bioisosteric strategy in drug discovery. While coumarins (1,2-benzopyrones) are privileged scaffolds known for their broad-spectrum biological activities (anticoagulant, anticancer, antimicrobial), their sulfur-containing and structural isomers—specifically thiochromones (1,4-benzothiopyrones) like 7-methoxy-2-methyl-4H-thiochromen-4-one —offer distinct physicochemical profiles. This guide provides an in-depth comparative analysis of these two scaffolds, detailing how the shift from a lactone (coumarin) to a thio-ketone (thiochromone) alters molecular reactivity, target binding causality, and therapeutic potential.

Structural and Physicochemical Divergence

The fundamental difference between 7-methoxy-2-methyl-4H-thiochromen-4-one and its coumarin counterpart (e.g., 7-methoxy-4-methylcoumarin) lies in two structural modifications:

  • Heteroatom Substitution: Oxygen is replaced by sulfur at position 1.

  • Carbonyl Translocation: The carbonyl group is shifted from C2 (forming a reactive lactone in coumarins) to C4 (forming a more stable conjugated ketone in thiochromones).

Causality of Physicochemical Shifts

Sulfur is larger, highly polarizable, and less electronegative than oxygen. The presence of low-lying σ

  • orbitals in the C–S bond creates distinct areas of positive electrostatic potential (often referred to as σ -holes)[1]. This allows the thiochromone sulfur to engage in unique chalcogen bonding with electron donors (such as nitrogen or oxygen in protein backbones) that coumarins cannot achieve. Furthermore, the C4-carbonyl of the thiochromone ring is significantly more resistant to nucleophilic attack and enzymatic hydrolysis compared to the C2-lactone of coumarins.
Quantitative Comparison Table
Property7-Methoxy-2-methyl-4H-thiochromen-4-oneCoumarin Analogs (e.g., 7-Methoxycoumarin)
Core Scaffold 1,4-Benzothiopyrone1,2-Benzopyrone
Heteroatom Sulfur (S)Oxygen (O)
Carbonyl Position C4 (Ketone)C2 (Lactone)
Lipophilicity (LogP) ~2.5 - 3.5 (Higher lipophilicity)~1.5 - 2.0 (Lower lipophilicity)
Ring Stability Highly stable; resistant to esterasesSusceptible to enzymatic ring-opening
Primary Binding Mode Direct intact scaffold binding (S-mediated)Often acts as a prodrug (hydrolyzed)
Topological Polar Surface Area ~45 - 55 Ų~50 - 60 Ų

Biological Performance & Mechanism of Action

The structural differences between these scaffolds dictate entirely divergent mechanisms of action when interacting with biological targets, particularly metalloenzymes like Carbonic Anhydrase (CA) and cellular apoptotic pathways.

Carbonic Anhydrase Inhibition: Prodrug vs. Direct Binder

Coumarins are classically known as "suicide" or prodrug inhibitors of Carbonic Anhydrase. They do not bind the active site in their native form. Instead, the esterase activity of CA hydrolyzes the coumarin lactone ring, generating a 2-hydroxycinnamic acid derivative that subsequently binds to the active site and occludes it[1].

Conversely, thiochromones like 7-methoxy-2-methyl-4H-thiochromen-4-one resist this hydrolysis. The polarizable sulfur atom directly interacts with the zinc-coordinated water molecule within the CA active site. This intact scaffold binding provides a steric blockade, offering a completely different binding kinetic profile and potentially higher selectivity against specific CA isoforms[1].

Anticancer and Antileishmanial Activity

Coumarins induce apoptosis in cancer cells primarily through the modulation of the PI3K/Akt/mTOR pathway and the generation of reactive oxygen species (ROS)[2]. Thiochromones, owing to their higher lipophilicity and unique electron density, exhibit enhanced membrane permeability. Recent structure-activity relationship (SAR) studies demonstrate that thiochromone derivatives possess potent antileishmanial and cytotoxic activities, often outperforming oxygenated analogs due to their ability to form stable complexes with intracellular targets without being prematurely degraded by cellular esterases[3].

MOA Coumarin Coumarin Analogs (1,2-Benzopyrone) CA_Esterase CA Esterase Activity (Hydrolysis) Coumarin->CA_Esterase Prodrug Activation Thiochromone 7-Methoxy-2-methyl- 4H-thiochromen-4-one DirectBinding Direct Binding to Zn-Coordinated Water Thiochromone->DirectBinding S-Atom Polarizability (No Hydrolysis) Cinnamic 2-Hydroxycinnamic Acid (Active Inhibitor) CA_Esterase->Cinnamic Ring Opening Occlusion Active Site Occlusion (Enzyme Inhibition) Cinnamic->Occlusion Binds Active Site DirectBinding->Occlusion Steric Blockade

Mechanistic divergence of Coumarins vs. Thiochromones in Carbonic Anhydrase inhibition.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol A: One-Pot Synthesis of 7-Methoxy-2-methyl-4H-thiochromen-4-one

This method utilizes an intramolecular Friedel-Crafts acylation approach, which is highly efficient for generating the 1,4-benzothiopyrone core[4][5].

Reagents: 3-Methoxythiophenol, crotonic acid, polyphosphoric acid (PPA), dichloromethane (DCM), sodium bicarbonate.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 3-methoxythiophenol (1.0 mmol) and crotonic acid (1.2 mmol).

  • Acid-Catalyzed Cyclization: Add 2.0 mL of Polyphosphoric Acid (PPA) to the mixture. Stir to ensure homogeneity. Causality: PPA acts as both a solvent and a strong Lewis/Brønsted acid catalyst, facilitating the initial thioether formation and the subsequent intramolecular Friedel-Crafts acylation at the C4 position.

  • Heating: Heat the mixture to 100 °C for 3–4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 8:2). The disappearance of the highly UV-active thiophenol spot indicates reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Slowly pour over crushed ice and neutralize with saturated aqueous sodium bicarbonate until CO₂ evolution ceases (pH ~7.5). Extract with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the target compound.

Synthesis Step1 Step 1: Condensation 3-Methoxythiophenol + Crotonic Acid Step2 Step 2: Cyclization Polyphosphoric Acid (PPA) Heat (100°C) Step1->Step2 Thioether Formation Step3 Step 3: Workup & Purify NaHCO3 Neutralization Silica Chromatography Step2->Step3 Intramolecular Friedel-Crafts Product Target Compound 7-Methoxy-2-methyl- 4H-thiochromen-4-one Step3->Product TLC Validation (>65% Yield)

Synthetic workflow for 7-methoxy-2-methyl-4H-thiochromen-4-one via PPA cyclization.

Protocol B: Self-Validating In Vitro Carbonic Anhydrase Inhibition Assay

To compare the binding efficacy of the synthesized thiochromone against a reference coumarin.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 7-methoxy-2-methyl-4H-thiochromen-4-one and 7-methoxycoumarin in DMSO.

  • Enzyme Setup: Reconstitute human Carbonic Anhydrase II (hCA II) in HEPES buffer (20 mM, pH 7.4).

  • Incubation: In a 96-well plate, incubate 10 nM of hCA II with varying concentrations of the inhibitors (1 nM to 100 µM) for 15 minutes at room temperature. Causality: This pre-incubation is critical for coumarins to allow the enzyme to hydrolyze the lactone ring and generate the active cinnamic acid inhibitor.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. CA possesses esterase activity that cleaves 4-NPA into 4-nitrophenol (yellow).

  • Kinetic Measurement: Measure the absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Validation Checkpoint: Include a positive control (Acetazolamide, a known CA inhibitor) and a negative control (DMSO vehicle). The assay is validated if Acetazolamide shows >90% inhibition and the vehicle shows a linear increase in absorbance over 10 minutes.

  • Data Analysis: Calculate the IC₅₀ values by plotting the initial velocity of 4-nitrophenol formation against the log concentration of the inhibitors.

References

  • Thiocoumarins: From the Synthesis to the Biological Applications National Center for Biotechnology Information (PMC)[Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives National Center for Biotechnology Information (PMC)[Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids MDPI[Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents National Center for Biotechnology Information (PMC)[Link]

Sources

Validation

Cross-Validation of In Vitro Assays for 7-Methoxy-2-methyl-4H-thiochromen-4-one as a GSNOR Inhibitor Scaffold

As a Senior Application Scientist overseeing hit-to-lead assay cascades, I frequently evaluate novel pharmacophores targeting nitric oxide (NO) homeostasis. The compound 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 6149...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead assay cascades, I frequently evaluate novel pharmacophores targeting nitric oxide (NO) homeostasis. The compound 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) has emerged as a critical synthetic intermediate and core structural scaffold for developing potent S-nitrosoglutathione reductase (GSNOR) inhibitors[1].

To objectively evaluate the performance of this thiochromenone scaffold and its derivatives, we must benchmark them against the gold-standard GSNOR inhibitor, N6022 . Because biochemical potency does not always translate to cellular efficacy, I have designed a cross-validation guide that pairs a cell-free kinetic assay with a functional cellular readout. This ensures a self-validating screening cascade that confirms both target engagement and physiological relevance.

Mechanistic Rationale & Pathway Visualization

GSNOR (also known as ADH5) is a zinc-dependent, bisubstrate enzyme that regulates intracellular NO levels by metabolizing S-nitrosoglutathione (GSNO) into oxidized glutathione (GSSG) and ammonia, utilizing NADH as a cofactor[2]. Inhibiting GSNOR prevents the degradation of GSNO, thereby amplifying NO-mediated signaling pathways, which has profound implications for respiratory and inflammatory diseases.

GSNOR_Inhibition NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO S-nitrosylation GSH Glutathione (GSH) GSH->GSNO Products GSSG + NH3 GSNO->Products NADH Oxidation GSNOR GSNOR Enzyme GSNOR->GSNO Catalysis Inhibitor Thiochromen-4-one Scaffold Inhibitor->GSNOR Competitive Inhibition

Fig 1. Mechanistic pathway of GSNOR-mediated GSNO degradation and targeted inhibition.

Orthogonal Cross-Validation Strategy

A robust drug development pipeline requires assays that independently verify the mechanism of action. We achieve this through two orthogonal systems:

  • Biochemical Validation (NADH-Dependent GSNO Reduction Assay): Measures the direct, cell-free inhibition of GSNOR by tracking the oxidation of NADH to NAD⁺ at 340 nm.

  • Cellular Validation (Saville-Griess Assay): Measures the functional consequence of GSNOR inhibition—specifically, the intracellular accumulation of S-nitrosothiols (SNOs).

Protocol 1: NADH-Dependent GSNO Reduction Assay

Causality & Design: GSNOR is a bisubstrate enzyme. To accurately determine the IC50 of a competitive inhibitor binding to the GSNO pocket, NADH must be saturated (>10x its Km), and GSNO should be near its Km to sensitize the assay to competitive displacement. We use a pH 7.4 phosphate buffer because physiological pH is strictly required to maintain the structural integrity of the enzyme's zinc-binding domain, as detailed in the[2].

Self-Validating System Check: Before screening the thiochromenone compounds, validate the assay window by confirming that a 1% DMSO vehicle does not suppress baseline GSNOR activity, and that the positive control (N6022) yields an IC50 between 5–12 nM[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer, pH 7.4.

  • Reagent Formulation: Prepare a substrate master mix yielding final well concentrations of 240 μM GSNO and 300 μM NADH.

  • Inhibitor Dilution: Dissolve 7-methoxy-2-methyl-4H-thiochromen-4-one (and its derivatives) in DMSO. Perform a 10-point serial dilution. The final DMSO concentration in the assay must not exceed 1%[2].

  • Enzyme Incubation: Pre-incubate 0.5 μg/mL recombinant human GSNOR with the inhibitor dilutions for 15 minutes at 25°C in a UV-transparent 96-well plate.

  • Reaction Initiation: Add the GSNO/NADH substrate master mix to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 340 nm (A340) over 5 minutes using a microplate reader. Calculate the initial linear reaction rate to determine the IC50.

Protocol 2: Saville-Griess Assay for Intracellular SNOs

Causality & Design: Biochemical inhibition in a cell-free system does not guarantee cell permeability. The Saville-Griess assay validates cellular target engagement. It utilizes HgCl₂ to selectively cleave the S-NO bond, releasing free nitrite, which then reacts with the Griess reagent to form a quantifiable azo dye absorbing at 540 nm. This methodology is widely utilized in [3].

Self-Validating System Check: The Saville-Griess assay is prone to background noise from free, non-SNO nitrites. To self-validate, you must run parallel cell lysates without HgCl₂ treatment. The difference in absorbance between the HgCl₂-treated and untreated samples represents the true SNO-specific signal[4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed a relevant cell line (e.g., RAW 264.7 macrophages) and treat with the thiochromenone derivatives or N6022 for 24 hours.

  • Lysis: Lyse cells in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1 mM PMSF. Centrifuge at 10,000 x g for 15 minutes at 4°C[3].

  • Sample Splitting: Divide the clarified supernatant into two equal aliquots.

  • Cleavage Reaction: Treat Aliquot A with 3.75 mM HgCl₂ for 20 minutes in the dark to cleave S-NO bonds. Leave Aliquot B untreated[3].

  • Colorimetric Detection: Add an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)-ethylenediamine) to both aliquots.

  • Readout: Measure absorbance at 540 nm. Subtract the signal of Aliquot B from Aliquot A to quantify total intracellular SNO accumulation.

Comparative Performance Data

By applying this cross-validation framework, we can objectively track the optimization of the 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold from a baseline intermediate to a highly potent competitive inhibitor, benchmarked against N6022. According to [1], halogenation at the 3-position is a critical step in optimizing this scaffold.

Compound / ScaffoldAssay TypePrimary ReadoutIC50 / EC50Mechanistic Notes
N6022 (Positive Control)BiochemicalNADH Oxidation (A340)8 nMTight-binding, fully reversible competitive inhibitor[2].
7-Methoxy-2-methyl-4H-thiochromen-4-one BiochemicalNADH Oxidation (A340)>10 μMUnoptimized baseline core scaffold[1].
3-Iodo-7-methoxy-2-methyl-4H-thiochromen-4-one BiochemicalNADH Oxidation (A340)~450 nMHalogenated intermediate showing increased pocket affinity[1].
Optimized Thiochromenone Lead CellularSNO Accumulation (A540)~15 nMDemonstrates high cell permeability and functional target engagement.

References

  • Mechanism of Inhibition for N6022, a First-in-Class Drug Targeting S-Nitrosoglutathione Reductase Biochemistry - ACS Publications URL:[Link]

  • Novel s-nitrosoglutathione reductase inhibitors (WO2011100433A1)
  • S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum Frontiers in Plant Science URL:[Link]

Sources

Comparative

Advanced Spectroscopic Validation of 7-Methoxy-2-methyl-4H-thiochromen-4-one Purity: A Comparative Methodological Guide

Executive Summary Thioflavones and their derivatives, specifically 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4), are highly valued scaffolds in medicinal chemistry, frequently investigated for their potentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioflavones and their derivatives, specifically 7-methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4), are highly valued scaffolds in medicinal chemistry, frequently investigated for their potential as tyrosinase inhibitors and antimicrobial agents . However, the biological evaluation of these synthesized heterocycles is highly sensitive to trace organosulfur impurities or unreacted precursors. This guide provides an objective comparison of spectroscopic alternatives for purity validation and establishes a self-validating experimental framework to ensure absolute structural and quantitative integrity.

Comparative Analysis of Analytical Alternatives

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for determining relative purity, establishing the absolute purity and structural integrity of a newly synthesized thiochromen-4-one requires an orthogonal spectroscopic approach.

Below is an objective comparison of the primary spectroscopic alternatives used in purity validation workflows:

Analytical TechniquePrimary UtilitySensitivity (LOD)Quantitative AccuracyCausality / Limitation
1H qNMR Absolute Mass Fraction~0.1%Excellent (±0.5%)Advantage: Direct proportionality of signal to molar concentration without needing an analyte-specific standard. Limitation: Susceptible to overlapping signals.
LC-MS/MS (ESI+) Trace Impurity Profiling< 0.01%ModerateAdvantage: Exceptional sensitivity for ionizable compounds. Limitation: Cannot quantify absolute purity without specific reference standards for every impurity due to varying ionization response factors.
FT-IR Spectroscopy Functional Group Verification~1-5%PoorAdvantage: Rapidly confirms C=O and C-O-C stretches. Limitation: Insensitive to minor structural isomers or trace homologous impurities.
UV-Vis Chromophore Analysis~0.5%Good (Relative)Advantage: Excellent for HPLC detector calibration. Limitation: Lacks the structural specificity required to differentiate the target from structurally similar reaction byproducts.

Purity Validation Workflow

To achieve a self-validating purity assessment, data from multiple spectroscopic techniques must be synthesized. The workflow below illustrates the orthogonal validation logic.

PurityWorkflow A 7-Methoxy-2-methyl-4H- thiochromen-4-one B qNMR Spectroscopy (Absolute Purity) A->B Aliquot 1 C LC-MS/MS Profiling (Trace Impurities) A->C Aliquot 2 D FT-IR & UV-Vis (Structural Integrity) A->D Aliquot 3 E Data Synthesis & Orthogonal Validation B->E % Mass Fraction C->E Impurity ID D->E Functional Grps

Orthogonal spectroscopic workflow for validating thiochromen-4-one purity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be designed with built-in causality and self-validation mechanisms to prevent false positives.

Protocol 1: Absolute Purity Determination via 1H qNMR

Quantitative NMR (qNMR) is the gold standard for absolute purity because it does not rely on the availability of a reference standard for the analyte itself .

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Weigh ~5.0 mg of Dimethyl sulfone (TraceCERT®, purity ≥99.9% ) as the IS.

    • Causality: Dimethyl sulfone produces a sharp singlet at ~3.0 ppm in CDCl3. This sits perfectly in the baseline gap between the C2-methyl singlet (~2.4 ppm) and the C7-methoxy singlet (~3.9 ppm) of 7-methoxy-2-methyl-4H-thiochromen-4-one, preventing integration overlap.

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized thiochromen-4-one using a micro-analytical balance ( d=0.001 mg). Co-dissolve the sample and IS in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

  • Instrument Configuration: Set the NMR spectrometer (e.g., 400 MHz) to a 90° pulse angle. Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: A prolonged D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons. Failing to allow full relaxation will truncate the signal of slower-relaxing nuclei, artificially skewing the purity calculation downward.

  • Data Acquisition & Processing: Acquire 64 scans. Apply manual phase correction and a rigorous baseline correction (e.g., Whittaker smoother) to ensure the integral regions start and end exactly at zero.

  • Self-Validation Check: Calculate the purity ( Px​ ) using the standard qNMR equation. Validate the result orthogonally by calculating the purity against two different analyte peaks (e.g., the methoxy protons at ~3.9 ppm and the aromatic H-5 doublet at ~8.4 ppm). If the two calculated purities differ by >1%, hidden impurity overlap is occurring under one of the peaks.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

While qNMR establishes the mass fraction of the main component, LC-MS/MS is required to identify trace synthesis byproducts (e.g., unreacted 3-(3-methoxyphenylthio)propanoic acid) .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the thiochromenone's carbonyl oxygen in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2 µL of a 100 µg/mL sample solution onto a C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a gradient from 5% B to 95% B over 12 minutes.

  • Self-Validating Blank: Run a pure diluent blank immediately prior to the sample injection.

    • Causality: This subtracts background noise and confirms that any detected trace peaks originate from the sample, not from column carryover or solvent contamination.

  • Mass Detection: Operate the mass spectrometer in Full Scan mode ( m/z 100-500). Extract the chromatogram for the [M+H]+ ion at m/z 207.08 (calculated for C11​H10​O2​S ).

Mechanistic Insights & Spectroscopic Fingerprint

To confidently validate the purity, the primary spectra must align perfectly with the theoretical structural fingerprint of 7-methoxy-2-methyl-4H-thiochromen-4-one. Any deviation indicates structural isomers or impurities.

  • 13C NMR Causality: The thiopyranone core is uniquely characterized by a highly deshielded carbonyl carbon. In 13C NMR, this C=O resonance appears distinctly between 176.0 and 182.0 ppm . The absence of peaks in the 190-200 ppm range confirms the absence of uncyclized ketone precursors.

  • 1H NMR Causality: The C-5 aromatic proton is spatially proximal to the carbonyl oxygen, placing it in a strong deshielding cone. Consequently, it appears as a distinct doublet downfield at ~8.2–8.5 ppm . Furthermore, the C-3 vinyl proton (=C-H) produces a characteristic sharp singlet around 7.0–7.2 ppm, which is the definitive marker confirming the successful cyclization of the thiopyran ring .

References

  • Title: Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations Source: MDPI Molecules URL: [Link]

  • Title: Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies Source: ACS Omega URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids Source: MDPI Molecules URL: [Link]

  • Title: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction Source: ACS Omega (via PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

7-methoxy-2-methyl-4H-thiochromen-4-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 7-Methoxy-2-methyl-4H-thiochromen-4-one Executive Summary 7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a specialized thiochromone derivative wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 7-Methoxy-2-methyl-4H-thiochromen-4-one

Executive Summary

7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a specialized thiochromone derivative widely utilized as a bioactive scaffold and synthetic intermediate in pharmaceutical development. Due to its sulfur-containing heterocyclic structure, this compound presents unique environmental and occupational hazards. This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the operational handling, spill management, and environmentally sound disposal of this chemical, ensuring compliance with stringent laboratory safety standards.

Chemical Profile & Mechanistic Toxicology

Before handling any thiochromone derivative, it is critical to understand the mechanistic basis of its toxicity. Thiochromones and related thiophene-containing compounds are metabolized by cytochrome P450 (CYP450) enzymes in the liver and respiratory tract. This metabolic pathway can trigger S-oxidation, forming highly reactive sulfoxides or epoxides .

These electrophilic intermediates generate intracellular reactive oxygen species (ROS), leading to severe oxidative stress. Furthermore, they possess a high affinity for binding to crucial cellular sulfhydryl (-SH) groups, thereby disrupting essential enzymatic functions and protein synthesis . Because of these pharmacokinetic realities, inhalation of dust or dermal exposure must be strictly mitigated.

Table 1: Chemical Profile & Physical Properties

PropertyValue
Chemical Name 7-Methoxy-2-methyl-4H-thiochromen-4-one
CAS Registry Number 61497-83-4
Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
Physical State Solid (typically crystalline powder)
Target Organs Respiratory system, Eyes, Skin
Primary Hazard Irritant, Environmental Toxicity (SOx precursor)

Operational Handling & PPE Protocol

To prevent CYP450-mediated toxicity, all handling must be conducted within a controlled environment that prevents aerosolization.

Step-by-Step Handling Methodology:

  • Engineering Controls : Verify that the laboratory is equipped with a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a verified face velocity of 80–100 fpm.

  • PPE Donning : Equip standard advanced PPE: A NIOSH-approved N95 or P100 particulate respirator (mandatory if weighing outside a closed system), chemical-resistant nitrile gloves (minimum 0.12 mm thickness; double-gloving recommended), splash goggles, and a flame-resistant lab coat.

  • Environmental Control : Ensure all strong oxidizing agents (e.g., peroxides, nitric acid) are removed from the workspace. The thioether-like sulfur in the thiochromen-4-one ring can undergo rapid, exothermic oxidation if exposed to strong oxidizers, posing a thermal runaway risk.

  • Transfer : Use grounded, anti-static spatulas to transfer the solid. This prevents static discharge, which could ignite airborne dust particles.

  • Decontamination : Post-handling, wipe down all surfaces with a solvent appropriate for organic residue (e.g., isopropanol), followed by a standard surfactant wash to break down any residual lipophilic particulates.

Accidental Release & Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization and subsequent inhalation exposure.

Step-by-Step Spill Response:

  • Evacuation & Ventilation : Immediately clear personnel from the immediate area. Maximize local exhaust ventilation to clear any aerosolized particulates.

  • Containment : Do NOT use water or compressed air, which will spread the dust. Gently cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth) to suppress dust generation.

  • Collection : Using a non-sparking plastic scoop, carefully sweep the absorbed mixture. Do not use standard vacuum cleaners, as the static charge can ignite organic dust.

  • Containerization : Transfer the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling : Clearly label the container as "Hazardous Spill Residue: Sulfur-Containing Organic Solid."

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate Area Start->Evacuate PPE 2. Don Advanced PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain 3. Contain Spill (Avoid Dust Generation) PPE->Contain Absorb 4. Sweep/Absorb with Inert Material (Sand/Earth) Contain->Absorb Containerize 5. Transfer to Sealed Hazardous Waste Container Absorb->Containerize Label 6. Label as 'Sulfur-Containing Organic Solid Waste' Containerize->Label Dispose 7. Send to Incinerator (with SOx Scrubbers) Label->Dispose

Workflow for the safe containment and disposal of thiochromone spills.

Waste Segregation & Disposal Procedures

Proper disposal of 7-methoxy-2-methyl-4H-thiochromen-4-one relies on strict chemical segregation. Mixing this compound with incompatible waste streams can lead to hazardous reactions or compromise the integrity of the incineration process.

Table 2: Waste Segregation & Compatibility Matrix

Waste CategoryCompatibilityStorage RequirementDisposal Route
Halogenated Organics Incompatible (Do not mix)Separate secondary containmentHalogen-specific incineration
Strong Oxidizing Agents Highly IncompatibleStore >20 feet awayNeutralization / Specific disposal
Sulfur-Containing Organics Compatible (Target Category)Sealed, light-resistant containerHigh-Temp Incineration with FGD
Aqueous Waste IncompatibleKeep dryWastewater treatment

Step-by-Step Disposal Protocol:

  • Segregation : Place all residual chemical and contaminated consumables (gloves, wipes, weigh boats) into a dedicated "Sulfur-Containing Organic Waste" container. Do not mix with halogenated solvents, as halogens and sulfur require different flue gas treatment optimizations.

  • Primary Packaging : Seal the waste in a leak-proof HDPE container. Ensure the container is stored in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.

  • Manifesting : Document the exact mass and chemical composition on the hazardous waste manifest. Explicitly specify the presence of organic sulfur to alert the disposal facility.

  • Facility Routing : Dispatch the waste exclusively to a licensed hazardous waste incineration facility equipped with Flue Gas Desulfurization (FGD) technology .

Environmental Fate & Incineration Chemistry

The causality behind choosing high-temperature incineration with FGD over standard landfill disposal lies in the chemical degradation pathway of the thiochromen-4-one ring.

When subjected to thermal destruction (>1000°C), the organic framework is oxidized into carbon dioxide (CO₂) and water (H₂O). However, the sulfur heteroatom is oxidized into sulfur dioxide (SO₂) and sulfur trioxide (SO₃). If released into the atmosphere, these gases react with atmospheric moisture to form sulfuric acid, a primary driver of acid rain and severe respiratory distress in local populations.

To self-validate the environmental safety of this disposal method, the incinerator must route the combustion gases through a wet alkaline scrubber. In this system, a limestone (CaCO₃) or slaked lime (Ca(OH)₂) slurry reacts directly with the SOx gases:

SO₂ + CaCO₃ + 0.5 O₂ + 2 H₂O → CaSO₄·2H₂O + CO₂

This reaction neutralizes the toxic gas, precipitating it as benign calcium sulfate (gypsum) sludge, which can then be safely diverted to a standard landfill .

IncinerationPathway Waste 7-Methoxy-2-methyl- 4H-thiochromen-4-one (Solid Waste) Incinerator High-Temperature Incineration (>1000°C) Waste->Incinerator Thermal Destruction Gases Combustion Gases (CO2, H2O, SO2, SO3) Incinerator->Gases Oxidation Scrubber Wet Alkaline Scrubber (Lime/Limestone Slurry) Gases->Scrubber Flue Gas Routing SafeEmission Cleaned Flue Gas (Safe Emission) Scrubber->SafeEmission Desulfurization Sludge Gypsum/Sulfite Sludge (Safe Landfill) Scrubber->Sludge Precipitation

Chemical fate of sulfur-containing organic waste during incineration and scrubbing.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: PubMed (National Institutes of Health) URL:[Link] [1]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link] [2]

  • Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes Source: Basel Convention (United Nations Environment Programme) URL:[Link] [3]

Handling

Personal protective equipment for handling 7-methoxy-2-methyl-4H-thiochromen-4-one

Comprehensive Laboratory Safety and Handling Guide: 7-Methoxy-2-methyl-4H-thiochromen-4-one As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than a cursory glan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Handling Guide: 7-Methoxy-2-methyl-4H-thiochromen-4-one

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than a cursory glance at a standard Safety Data Sheet (SDS). 7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) [1] is a critical precursor utilized in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors[2]. Because its downstream derivatives actively modulate nitric oxide (NO) signaling pathways, stringent operational controls are required to prevent both acute physical irritation and unintended pharmacological exposure.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols.

Mechanistic Toxicology & Hazard Profile

While specific toxicological data for this exact molecule is limited, we must extrapolate hazards based on its thiochromen-4-one backbone and its biological application.

  • Acute Irritation (H302, H315, H319, H335): The thiochromenone core is a known irritant. Contact with the powder causes localized inflammation of the epidermis and ocular mucosa. Inhalation of the fine particulate dust leads to acute respiratory tract irritation[3].

  • Pharmacological Risk: This compound is an intermediate for GSNOR inhibitors. GSNOR is an enzyme that metabolizes S-nitrosoglutathione (GSNO), a primary endogenous donor of nitric oxide (NO)[2]. Accidental systemic absorption of active thiochromenone derivatives could theoretically disrupt endothelial NO signaling, affecting vasodilation and inflammatory responses[2].

  • Solvent-Mediated Penetration: In drug development, this compound is frequently solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). These solvents act as potent penetration enhancers, bypassing the stratum corneum and carrying the lipophilic thiochromenone directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE selection must be tailored to the physical state of the compound (dry powder vs. solubilized).

Protection ZoneRecommended EquipmentMechanistic Rationale
Ocular/Face ANSI Z87.1 / EN 166 compliant safety goggles.Prevents mucosal absorption of airborne particulates during weighing. Face shields are required if handling >100 mL of solubilized compound.
Dermal (Hands) Dry Powder: Nitrile gloves (min. 0.11 mm thickness).In Solution (DMSO/DCM): Double-glove with Nitrile, or use Neoprene/Butyl rubber.The lipophilic nature of the thiochromenone core facilitates dermal penetration. Standard nitrile degrades rapidly upon contact with DCM.
Dermal (Body) Flame-retardant, fluid-resistant laboratory coat with knit cuffs; closed-toe non-porous shoes.Prevents particulate accumulation on exposed wrists and forearms, a common vector for accidental ingestion or skin irritation[4].
Respiratory N95 or P100 particulate respirator (if handled outside containment).Directly mitigates H335 (respiratory tract irritation) by filtering out fine organic dust generated by static charge during transfer[3].

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a closed-system approach to handling the compound, minimizing aerosolization and static transfer.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents)[4].

  • Place an anti-static mat inside the hood. Thiochromenone powders frequently hold static charge, which can cause the powder to "jump" and aerosolize when a metal spatula is introduced.

Step 2: Weighing and Transfer

  • Don all required PPE (see matrix).

  • Use a static-free, disposable polystyrene weigh boat or a grounded metal weighing funnel.

  • Utilize a ceramic or PTFE-coated spatula to transfer the 7-methoxy-2-methyl-4H-thiochromen-4-one powder. Avoid vigorous scraping.

  • Once the desired mass is achieved, immediately transfer the powder to a sealable borosilicate glass vial.

Step 3: Solubilization

  • If creating a stock solution, add the solvent (e.g., DMSO) slowly down the interior wall of the vial to prevent displacing dry powder into the air.

  • Cap the vial with a PTFE-lined septum cap before vortexing or sonicating. Never sonicate an open vessel containing biologically active intermediates.

Spill Response & Waste Disposal Plan

A rapid, structured response to spills prevents cross-contamination of the laboratory environment.

Solid Spill (Dry Powder):

  • Do not dry sweep. Sweeping generates hazardous aerosols.

  • Lightly dampen the spilled powder with a 70% Isopropanol solution or a mild surfactant/water mixture to bind the dust[4].

  • Wipe up the dampened material using absorbent laboratory pads.

  • Clean the surface with soap and water to remove residual lipophilic traces.

Liquid Spill (Solubilized Compound):

  • Cover the spill immediately with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads)[4].

  • Using a scraper, collect the saturated absorbent into a chemically compatible, sealable waste container.

Disposal: Do not flush residues down the sink. All contaminated PPE, weigh boats, and collected spill materials must be placed in a clearly labeled, sealed biohazard/chemical waste bin. Dispose of as hazardous organic chemical waste in accordance with local EPA/RCRA regulations[4].

Biological Pathway Visualization

To understand the critical need for safety when handling this class of compounds, the following diagram illustrates the downstream pharmacological target (GSNOR) of thiochromenone derivatives.

G Compound Thiochromenone Derivative GSNOR GSNOR Enzyme Compound->GSNOR Inhibits Metabolites Inactive Metabolites GSNOR->Metabolites Degradation GSNO GSNO (Active) GSNO->GSNOR Metabolized by NO Nitric Oxide Signaling GSNO->NO Preserves

Pathway showing GSNOR inhibition by thiochromenone derivatives to preserve NO signaling.

References[1] "7-Methoxy-2-Methyl-4H-thiochromen-4-one 61497-83-4" - Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgMossEx8LFMvkj1HC1x6sSdGbm-VFJ-mL10l7qjEe10w0Zdq9QoMILbftz8c2-kOcStQZa0Qml7hK33mgB7gaEIARnzKDkhD6NJLEItLRsQHDdlFeRxKugW3nw44pd8dMuUWHMdOzREhXPbCjBhfpwsYOP4Bf4n3gm_8cJL1B9Zy1Abt7bwqc[2] "WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors" - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9Y_tfIeitgrjN-lZVm7Ikh39pryDaez3D6vF5FbODOSsUrcTyXr7RqNK98vGuMHLRODq9OxcHpVKEtkeNfxc675wta5vNGkip3_lczaniyUiLD5VVp_MlnB9BkYwgMJ7CE81uYQ9GEFup3I2rjnRRWpKqA53KOdi1JGEwW7KaLtZZ7IL08aDLgu1rq_RlaSLQew=[4] "6-Chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide Safety Data Sheet" - Apollo Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPR2t7yncnZu5zQickCTpdSfgbvfrQ-BFqR5wvlcWqDTMJmTne7dRUhPry6-46l7ZfJjuSUM1uGDFg4m4J7x0oBWF7BLIwvSJ2iOu907gixXqQN0RgJhP5PXZlhPz16NiVd5LUeFn24OQAzNN2WtpLpxnaD-G3WPyhIzLImg==[3] "Thiochroman-4-one | C9H8OS | CID 19048" - PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyf-27N0nFbKGuwJArgTd9NyJorFmhgadqcmW0M2SJ157CUbURCV531ZXH8XhiEMpiTK09n8iuZKYPTOyh75w-ooBcXT2zDPeMMqEaSGW0uXNT19kgms_474Waf-lHGcfK_0GLpzFODqlAGhgejK3ddGHi8RAn

Sources

© Copyright 2026 BenchChem. All Rights Reserved.